molecular formula C10H15NO2 B3176087 1-(3,5-Dimethoxyphenyl)ethanamine CAS No. 97294-78-5

1-(3,5-Dimethoxyphenyl)ethanamine

Cat. No.: B3176087
CAS No.: 97294-78-5
M. Wt: 181.23 g/mol
InChI Key: BVAAZZHQLIEDTA-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)ethanamine is a substituted phenethylamine derivative that serves as a versatile chemical intermediate and scaffold in sophisticated organic and medicinal chemistry research. Its structure, featuring a 1-aminoethyl group attached to a symmetrically substituted 3,5-dimethoxyphenyl ring, makes it a compound of significant interest in the design and synthesis of novel biologically active molecules . Researchers value this compound as a key building block for exploring structure-activity relationships (SAR), particularly in the development of compounds that target central nervous system (CNS) receptors . Structural analogs of this compound, especially those within the 2,5-dimethoxyphenethylamine family (often referred to as the "2C-X" class), are extensively studied for their potent agonist activity at serotonin receptors such as the 5-HT2A receptor (5-HT2AR) . Introducing lipophilic substituents to the core phenethylamine structure is a common strategy to modulate agonist potency and selectivity at these receptor subtypes, which are critical targets in neuropharmacology . As such, this compound provides a foundational template for synthesizing more complex molecules for pharmacological probing and preclinical studies. The compound is offered as the hydrochloride salt (CAS# 97294-79-6) with a molecular formula of C10H16ClNO2 and a molecular weight of 217.69 g/mol . It is supplied and stored under cold-chain conditions to ensure stability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can rely on the high quality and consistency of this chemical for their critical work in pharmaceutical development and chemical biology.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAAZZHQLIEDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97294-78-5
Record name 3,5-Dimethoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97294-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3,5-Dimethoxyphenyl)ethanamine is a key building block in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive overview of its synthesis, with a primary focus on the reductive amination of 3,5-dimethoxyacetophenone. We will delve into the mechanistic underpinnings of this transformation, explore alternative synthetic strategies, and provide detailed, field-proven protocols for its execution, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the practical and theoretical aspects of synthesizing this important intermediate.

Introduction: Significance and Synthetic Overview

This compound serves as a crucial precursor in medicinal chemistry. Its structural motif is found in a variety of compounds investigated for their therapeutic potential. The strategic placement of the dimethoxy groups on the phenyl ring significantly influences the molecule's electronic and steric properties, making it a versatile scaffold for drug design.

The synthesis of this amine is most commonly achieved through the reductive amination of the corresponding ketone, 3,5-dimethoxyacetophenone. This method is favored for its efficiency, operational simplicity, and amenability to scale-up. This guide will primarily focus on this pathway, while also briefly discussing alternative approaches such as the Leuckart reaction.

The Primary Synthetic Pathway: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1][2][3] The reaction proceeds in a one-pot fashion, converting a ketone or aldehyde into an amine via an intermediate imine.[1]

The overall transformation for the synthesis of this compound is depicted below:

G cluster_0 Reductive Amination 3,5-Dimethoxyacetophenone IntermediateIminium Iminium Ion Intermediate 3,5-Dimethoxyacetophenone->IntermediateIminium + NH3 - H2O Ammonia NH3 Reducing Agent [H] This compound IntermediateIminium->this compound + [H]

Caption: Reductive amination of 3,5-dimethoxyacetophenone.

Mechanistic Insights: The "Why" Behind the "How"

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 3,5-dimethoxyacetophenone. This forms a hemiaminal intermediate, which then dehydrates to yield an iminium ion. The choice of a weakly acidic condition is crucial at this stage; it facilitates the protonation of the hydroxyl group in the hemiaminal, making it a good leaving group (water), while not excessively protonating the ammonia, which would diminish its nucleophilicity.

The formed iminium ion is then reduced by a suitable hydride-donating reducing agent to afford the final product, this compound. The selectivity of the reducing agent is a key consideration. It must be capable of reducing the C=N double bond of the iminium ion without significantly reducing the starting ketone.

Common Reducing Agents

Several reducing agents are commonly employed for reductive amination.[1][2] The choice often depends on factors such as scale, desired reaction conditions, and cost.

Reducing AgentKey Characteristics
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective for iminium ions over ketones, stable in weakly acidic conditions.[1][2]
Sodium Triacetoxyborohydride (STAB) A milder and less toxic alternative to NaBH₃CN, often used in dichloromethane.[1]
Sodium Borohydride (NaBH₄) A more powerful reducing agent that can also reduce the starting ketone.[1][4] Its use requires careful control of reaction conditions, often by performing the imine formation and reduction sequentially.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) A "green" and scalable option, though it may require specialized equipment (hydrogenator).[1]
Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution relies on careful adherence to the specified parameters.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dimethoxyacetophenone180.2010.0 g0.0555
Ammonium Acetate77.0842.8 g0.555
Sodium Cyanoborohydride (NaBH₃CN)62.844.15 g0.066
Methanol32.04150 mL-
Hydrochloric Acid (concentrated)36.46As needed-
Sodium Hydroxide40.00As needed-
Dichloromethane84.93As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxyacetophenone and ammonium acetate in methanol.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate. The use of ammonium acetate provides both the ammonia source and the weakly acidic environment necessary for this step.

  • Reduction: Carefully add sodium cyanoborohydride to the reaction mixture in portions over 15 minutes. The reaction is exothermic, and portion-wise addition helps to control the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

  • Work-up and Extraction:

    • Once the reaction is complete, carefully add concentrated hydrochloric acid to quench the excess reducing agent and to protonate the product amine, making it water-soluble.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Wash the resulting aqueous solution with dichloromethane to remove any unreacted starting material and other non-basic impurities.

    • Basify the aqueous layer to a pH > 12 with a concentrated sodium hydroxide solution. This will deprotonate the amine, making it soluble in organic solvents.

    • Extract the product into dichloromethane (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Alternative Synthetic Route: The Leuckart Reaction

The Leuckart reaction provides an alternative pathway for the synthesis of amines from ketones or aldehydes.[5][6] This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent and typically requires high temperatures (120-130 °C).[5]

G cluster_1 Leuckart Reaction 3,5-Dimethoxyacetophenone N-formyl-intermediate N-formyl Intermediate 3,5-Dimethoxyacetophenone->N-formyl-intermediate + HCOONH4 (Heat) AmmoniumFormate HCOONH4 This compound N-formyl-intermediate->this compound + H2O, H+ or OH- Hydrolysis Hydrolysis

Caption: The Leuckart reaction pathway.

While historically significant, the Leuckart reaction has some drawbacks, including the high reaction temperatures and the potential formation of N-formyl byproducts, which necessitate a subsequent hydrolysis step.[7] However, recent advancements have led to catalytic versions of the Leuckart-Wallach reaction that can proceed at lower temperatures.[7]

Asymmetric Synthesis

For applications where enantiopurity is critical, such as in the development of chiral drugs, asymmetric synthesis methods are employed. These methods typically involve the use of chiral catalysts or auxiliaries to stereoselectively produce one enantiomer of the target amine.[8][9][10][11][12] Catalytic asymmetric reduction of a pre-formed imine or a prochiral enamine are common strategies.

Purification and Characterization

Proper purification and thorough characterization are essential to ensure the identity and purity of the synthesized this compound.

Purification Techniques
  • Vacuum Distillation: Suitable for thermally stable, liquid products.

  • Column Chromatography: A versatile technique for separating the product from impurities based on their differential adsorption to a stationary phase (e.g., silica gel).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of the final product.

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons, the methine proton, the methyl group protons, and the amine protons. The chemical shifts, integration, and coupling patterns will be characteristic of the structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbons, the methine carbon, and the methyl carbon.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy groups.

Conclusion

The synthesis of this compound is a well-established process, with reductive amination being the most practical and efficient method for most laboratory and industrial applications. A thorough understanding of the reaction mechanism, careful selection of reagents, and meticulous execution of the experimental protocol are paramount to achieving a high yield of a pure product. The information presented in this guide provides a solid foundation for researchers and professionals to successfully synthesize this valuable chemical intermediate.

References

  • Leuckart reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Reductive amination - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), 8685–8687.
  • Making Substituted Amines Through Reductive Amination. (2017, September 1). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • A New Way to Amines - GalChimia. (2014, October 16). Retrieved January 7, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of Vicinal Diamine Derivatives Through Enantioselective N-allylation Using Chiral Pi-Allyl Pd-catalyst - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - ResearchGate. (2023, January 29). Retrieved January 7, 2026, from [Link]

  • Stephen, H., & Weizmann, C. (1914). Derivatives of 3 : 4-Dimethoxyacetophenone and 4 : 5-Dimethoxy-o-tolyl Methyl Ketone, and the Synthesis o j Phenylglyoxalines. Journal of the Chemical Society, Transactions, 105, 1046-1057.
  • Synthesis of Complex Molecules through Reductive Amination - Labflow. (n.d.). Retrieved January 7, 2026, from [Link]

  • CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents. (n.d.).
  • Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - Chemical Science (RSC Publishing). (n.d.). Retrieved January 7, 2026, from [Link]

  • The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • (PDF) The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine and Evaluation of Its Toxicity - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Catalytic Asymmetric Total Syntheses of Myrtucommuacetalone, Myrtucommuacetalone B and Callistrilones A, C, D, E - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cyclization - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Catalytic asymmetric aza-Michael-Michael addition cascade: enantioselective synthesis of polysubstituted 4-aminobenzopyrans - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

  • Identification and characterization of 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N)--a new member of 2C-series of designer drug - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • 2C-B - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • The purification and characterization of a Trichoderma harzianum exochitinase - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

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"chemical properties of 1-(3,5-Dimethoxyphenyl)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical and Pharmacological Properties of 1-(3,5-Dimethoxyphenyl)ethanamine

Abstract

This compound is a substituted phenethylamine characterized by a dimethoxy substitution pattern on the aromatic ring and an alpha-methyl group on the ethylamine side chain. This structure places it in a class of compounds with significant potential for interacting with central nervous system targets. As an analog of pharmacologically active agents like mescaline and various amphetamine derivatives, understanding its chemical properties is paramount for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the compound's molecular structure, plausible synthetic pathways, detailed physicochemical and spectroscopic characterization, chemical reactivity, and a predicted pharmacological profile based on established structure-activity relationships within the phenethylamine class. The document is intended to serve as a foundational resource for scientists investigating this and related molecules.

Introduction and Molecular Overview

This compound belongs to the broad class of phenethylamines, a group of compounds that includes endogenous neurotransmitters, pharmaceuticals, and potent psychoactive substances. Its core structure consists of a benzene ring substituted with an aminoethyl side chain. The specific features that define this molecule are:

  • 3,5-Dimethoxy Substitution: Two methoxy (-OCH₃) groups are positioned at the meta positions of the phenyl ring. This substitution pattern significantly influences the molecule's electronic properties and its potential to interact with biological receptors.

  • Alpha-Methylation: The presence of a methyl group on the carbon atom alpha to the amine group (the carbon attached to the phenyl ring is beta) creates a chiral center. This alpha-methylation is known to increase metabolic resistance and often enhances potency compared to non-methylated phenethylamine counterparts.[1]

This compound is structurally related to several well-studied psychoactive compounds, including mescaline (3,4,5-trimethoxyphenethylamine) and TMA (trimethoxyamphetamine). Its properties can be inferred by comparing its structure to these analogs, making it a molecule of interest for exploring structure-activity relationships (SAR) at serotonergic receptors.[2][3]

Key Identifiers and Computed Properties

The following table summarizes the primary identifiers and computed physicochemical properties for this compound. These values are computationally derived and provide a baseline for experimental validation.

PropertyValueSource
IUPAC Name 1-(3,5-dimethoxyphenyl)ethan-1-amine-
Molecular Formula C₁₀H₁₅NO₂(Calculated)
Molecular Weight 181.23 g/mol PubChem[4]
Exact Mass 181.1103 DaPubChem[4]
XLogP3-AA (LogP) 1.2PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 4PubChem[4]
Topological Polar Surface Area 44.5 ŲPubChem[4]

Synthesis and Purification

The synthesis of this compound can be achieved through several established routes for producing alpha-methylated phenethylamines. A common and reliable method involves the Henry reaction (nitroaldol condensation) followed by the reduction of the resulting nitroalkene. This approach offers good yields and utilizes readily available starting materials.

Proposed Synthetic Workflow

The logical flow for the synthesis begins with the condensation of 3,5-dimethoxybenzaldehyde with nitroethane to form the intermediate nitrostyrene derivative, which is then reduced to the target primary amine.

G A 3,5-Dimethoxybenzaldehyde + Nitroethane B 1-(3,5-Dimethoxyphenyl)-2-nitroprop-1-ene A->B Henry Reaction (e.g., Ammonium acetate, Acetic Acid) C This compound (Target Compound) B->C Reduction (e.g., LiAlH4 in THF or H2/Pd-C) D Purification (Column Chromatography) C->D Work-up & Extraction E Final Product D->E Solvent Evaporation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Henry Reaction and Reduction

Causality: This two-step protocol is chosen for its efficiency. The Henry reaction is a classic C-C bond-forming reaction ideal for creating the carbon skeleton. The subsequent reduction of the nitro group is a robust transformation. Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent for its effectiveness in converting nitroalkenes directly to amines in high yield.

Step 1: Synthesis of 1-(3,5-Dimethoxyphenyl)-2-nitroprop-1-ene

  • Reactant Preparation: To a round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 eq), nitroethane (1.5 eq), and a catalytic amount of ammonium acetate (0.2 eq).

  • Reaction: Add glacial acetic acid to serve as the solvent and heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice water, which will cause the crude product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The resulting yellow solid can be recrystallized from ethanol or a similar solvent to yield the purified nitrostyrene intermediate.

Step 2: Reduction to this compound

  • Reactant Preparation: In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 3.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a dropping funnel and a condenser.

  • Addition of Intermediate: Dissolve the 1-(3,5-dimethoxyphenyl)-2-nitroprop-1-ene (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension while stirring and cooling the flask in an ice bath. Rationale: This exothermic reaction must be controlled to prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the reactive hydride and producing a granular precipitate that is easy to filter.

  • Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake with additional THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Physicochemical Characterization

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups present in the molecule.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR δ (ppm) : ~1.3-1.4 (d, 3H, -CH₃), ~1.5-2.0 (br s, 2H, -NH₂), 3.7-3.8 (s, 6H, -OCH₃), ~4.0-4.2 (q, 1H, -CH-NH₂), ~6.3-6.5 (m, 3H, Ar-H). Note: Solvent is typically CDCl₃ or DMSO-d₆.[5]
¹³C NMR δ (ppm) : ~25 (-CH₃), ~50 (-CH-NH₂), ~55 (-OCH₃), ~98 (Ar-C4), ~105 (Ar-C2, C6), ~148 (Ar-C1), ~160 (Ar-C3, C5).
IR (cm⁻¹) 3300-3400 (N-H stretch, primary amine), 2850-3000 (C-H stretch, aliphatic & aromatic), ~1600 & ~1450 (C=C aromatic ring stretch), 1200-1250 (C-O stretch, aryl ether).[6]
MS (EI) m/z : 181 (M⁺, molecular ion), 166 ([M-CH₃]⁺), 151 (base peak, [M-CH₂NH₂]⁺, benzylic cleavage) . The fragmentation is dominated by the loss of the aminoethyl side chain.[7][8]

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by the basicity and nucleophilicity of the primary amine group.

  • Basicity and Salt Formation: As a primary amine, the compound is basic and will readily react with acids to form ammonium salts (e.g., hydrochloride or sulfate salts). This is often done to improve the compound's crystallinity, stability, and water solubility.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It can undergo acylation with acid chlorides or anhydrides to form amides, and it can react with aldehydes and ketones to form imines.

  • Stability and Storage: Like many phenethylamines, it is susceptible to aerial oxidation over time, which can lead to discoloration and the formation of impurities. For long-term storage, it is recommended to keep the compound in its salt form in a cool, dark, and dry place, preferably under an inert atmosphere.[9]

Predicted Pharmacological Profile

Disclaimer: The following profile is inferred from established structure-activity relationships of analogous phenethylamine derivatives and has not been empirically verified for this specific compound.

The primary pharmacological targets for psychedelic phenethylamines are serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily.[2][3]

Mechanism of Action

This compound is predicted to act as a potent agonist or partial agonist at the serotonin 5-HT₂A receptor . This interaction is the principal mechanism underlying the psychedelic effects of related compounds.[1][10] Agonism at this G-protein coupled receptor (GPCR) activates the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling A This compound R 5-HT2A Receptor A->R Agonism G Gq/11 Protein R->G Activation PLC Phospholipase C (PLC) G->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Predicted signaling pathway of this compound at the 5-HT2A receptor.

Structure-Activity Relationship (SAR) Insights
  • Alpha-Methylation: Compared to its non-methylated analog (3,5-dimethoxyphenethylamine), the alpha-methyl group is expected to increase metabolic stability by sterically hindering monoamine oxidase (MAO) enzymes.[11] This typically results in a longer duration of action and increased oral bioavailability.[1]

  • 3,5-Dimethoxy Pattern: The substitution pattern is less common among well-known psychedelics, which often feature 2,5- or 2,4,5- substitutions. Research on mescaline analogs suggests that the precise positioning of methoxy groups is critical for 5-HT₂A receptor affinity and efficacy.[2][3] The 3,5-pattern may confer a unique selectivity and potency profile at various serotonin receptor subtypes (e.g., 5-HT₂A vs. 5-HT₂C) compared to other isomers.

Conclusion and Future Directions

This compound is a structurally intriguing phenethylamine with a predicted pharmacological profile centered on serotonin receptor agonism. Its chemical properties are largely governed by its primary amine functionality and dimethoxylated phenyl ring. The synthetic route presented is robust and allows for accessible production for research purposes.

Future research should focus on:

  • Empirical Validation: Performing the synthesis and full spectroscopic characterization to confirm the predicted data.

  • Chiral Separation: Resolving the racemic mixture into its (R)- and (S)-enantiomers and evaluating them separately, as pharmacological activity is often stereospecific in this class of compounds.

  • In Vitro Pharmacology: Conducting receptor binding and functional assays to determine its affinity and efficacy at a panel of CNS receptors, especially 5-HT₂A, 5-HT₂B, and 5-HT₂C.

  • Metabolic Studies: Investigating its metabolic fate in vitro and in vivo to understand its pharmacokinetic profile.

This molecule represents a valuable tool for probing the complex structure-activity relationships of psychedelic compounds and may serve as a scaffold for the development of novel CNS research probes or therapeutics.

References

  • PubChem. (n.d.). 3,5-Dimethoxyphenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2020). Correlation between the Potency of Hallucinogens in the Mouse Head-Twitch Response Assay and Their Behavioral and Subjective Effects in Other Species. Neuropharmacology, 167, 107933.
  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology, 94(8), 2667-2705.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR-spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix. Retrieved from [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-E. Retrieved from [Link]

  • NIST. (n.d.). Benzeneethanamine, 3,4,5-trimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cios, G., et al. (2013). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2685-2692.

Sources

"spectroscopic data for 1-(3,5-Dimethoxyphenyl)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3,5-Dimethoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Blueprint

This compound is a primary amine of significant interest in medicinal chemistry and organic synthesis, often serving as a key building block for more complex molecular architectures. Its precise structure, purity, and chemical environment are critical parameters that dictate its reactivity and suitability for downstream applications, particularly in drug development where even minor structural ambiguities can have profound biological consequences.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound. As a senior application scientist, the narrative herein moves beyond a mere recitation of data. Instead, it focuses on the causality behind the spectroscopic signals, offering a field-proven framework for interpreting the data with confidence. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how these orthogonal techniques converge to provide an unambiguous confirmation of the compound's identity and structure. Each section is designed as a self-validating system, integrating theoretical principles with detailed experimental protocols and in-depth data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides a quantitative map of the hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, while spin-spin coupling reveals the number of neighboring protons, allowing for the reconstruction of molecular fragments.

Experimental Protocol: Sample Preparation

A robust and reproducible NMR spectrum begins with meticulous sample preparation. The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals in the regions of interest. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power and single residual peak.

Step-by-Step Protocol for ¹H NMR Sample Preparation:

  • Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Analysis: Insert the tube into the NMR spectrometer's spinner and acquire the spectrum.

NMR_Workflow A Weigh 5-10 mg of Analyte B Dissolve in 0.7 mL CDCl3 with TMS A->B Solubilization C Transfer to NMR Tube B->C Sample Loading D Acquire Spectrum C->D Analysis

Caption: Workflow for NMR Sample Preparation.

Data Interpretation and Causality

The structure of this compound possesses distinct electronic regions, leading to a predictable ¹H NMR spectrum. The aromatic ring, the two methoxy groups, and the ethylamine side chain each give rise to characteristic signals.

  • Aromatic Protons (H-2, H-4, H-6): The symmetry of the 1,3,5-trisubstituted ring means that protons H-2 and H-6 are chemically equivalent. The unique proton at H-4 will have a different chemical shift. Due to the deshielding effect of the aromatic ring current, these protons resonate downfield, typically in the 6.5-8.0 ppm range.[1][2] The two equivalent protons (H-2, H-6) will appear as a doublet, split by the H-4 proton. The H-4 proton will appear as a triplet, split by the two equivalent H-2/H-6 protons. However, in a symmetrically 1,3,5-substituted ring, the coupling constants can be small, and these signals may resolve as two distinct singlets or narrow multiplets.

  • Methine Proton (H-a): This proton is attached to a carbon that is both benzylic and adjacent to a nitrogen atom. This dual deshielding environment shifts its signal downfield. It is coupled to the three protons of the adjacent methyl group and the two protons of the amine group, potentially resulting in a complex multiplet. However, coupling to N-H protons is often not observed due to rapid quadrupole relaxation and chemical exchange.[3] Therefore, it most commonly appears as a quartet due to coupling with the -CH₃ group.

  • Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are chemically equivalent due to the molecule's symmetry and free rotation. With no adjacent protons to couple with, they produce a strong, sharp singlet. Their position is characteristic of methoxy groups on an aromatic ring.

  • Methyl Protons (-CH₃): These three protons are coupled to the single methine proton (H-a), resulting in a doublet.

  • Amine Protons (-NH₂): The signal for amine protons is often broad and can appear over a wide chemical shift range (0.5-5.0 ppm).[4] This broadening is due to hydrogen bonding and rapid exchange with trace amounts of water. To definitively identify this peak, a D₂O shake is performed: a drop of deuterium oxide is added to the NMR tube, and the spectrum is reacquired. The -NH₂ protons exchange with deuterium, causing their signal to disappear from the spectrum.[3][5]

Summary of Predicted ¹H NMR Data

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (H-2, H-6)~6.4 - 6.6d or s2HProtons ortho to the ethylamine group, equivalent due to symmetry.
Aromatic (H-4)~6.3 - 6.5t or s1HProton para to the ethylamine group.
Methine (-CH -NH₂)~4.0 - 4.2q (quartet)1HBenzylic position, deshielded by ring and nitrogen; coupled to -CH₃.
Methoxy (-OCH₃ )~3.7 - 3.8s (singlet)6HEquivalent methoxy groups, no coupling.
Methyl (-CH₃ )~1.3 - 1.5d (doublet)3HCoupled to the single methine proton.
Amine (-NH₂ )~1.5 - 2.5 (broad)s (singlet)2HBroad signal due to exchange; confirmed by D₂O shake.
¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule. In standard proton-decoupled mode, each unique carbon appears as a single line, simplifying spectral analysis. The chemical shift is indicative of the carbon's hybridization and electronic environment.

Data Interpretation and Causality

The symmetry of this compound is key to interpreting its ¹³C spectrum. We expect fewer signals than the total number of carbons.

  • Aromatic Carbons: Carbons in an aromatic ring typically resonate between 120-150 ppm.[2]

    • C-3/C-5 (Oxygen-bearing): These two carbons are equivalent and are significantly deshielded by the directly attached electronegative oxygen atoms, causing them to appear far downfield.

    • C-1 (ipso-Carbon): The carbon attached to the ethylamine side chain.

    • C-2/C-6: These two carbons are equivalent.

    • C-4: The unique carbon at the para position.

  • Aliphatic Carbons:

    • Methine Carbon (-CH-NH₂): This carbon is attached to the nitrogen and the aromatic ring, placing its signal in the 45-55 ppm range.

    • Methyl Carbon (-CH₃): This aliphatic carbon is the most shielded and will appear furthest upfield.

  • Methoxy Carbon (-OCH₃): The two methoxy carbons are equivalent and typically appear in the 55-60 ppm range.

Summary of Predicted ¹³C NMR Data

Signal AssignmentChemical Shift (δ, ppm)Rationale
C-3, C-5~160-162Aromatic C-O, highly deshielded.
C-1~145-148Aromatic ipso-C attached to the side chain.
C-2, C-6~104-106Aromatic C-H ortho to methoxy groups.
C-4~98-100Aromatic C-H para to the side chain.
-OCH₃~55-56Equivalent methoxy carbons.
-CH-NH₂~50-52Aliphatic methine carbon.
-CH₃~24-26Aliphatic methyl carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups, making it an excellent tool for qualitative functional group analysis.

Experimental Protocol: KBr Pellet Method

The solid-state KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.

IR_Workflow A Grind 1-2 mg Analyte with 100 mg KBr B Transfer Powder to Pellet Die A->B C Apply Pressure (8-10 tons) B->C D Analyze Transparent Pellet in Spectrometer C->D

Caption: Workflow for IR Analysis via KBr Pellet.

Data Interpretation and Causality

The IR spectrum of this compound is expected to show characteristic absorptions corresponding to its primary amine, aromatic ether, and hydrocarbon components.

  • N-H Stretching: As a primary amine (R-NH₂), it will exhibit two distinct N-H stretching absorptions in the 3500-3300 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. These bands are typically sharper and less intense than the broad O-H bands of alcohols.[3]

  • C-H Stretching: Two main regions are important. Aromatic C(sp²)-H stretches appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1][2] Aliphatic C(sp³)-H stretches from the ethylamine and methoxy groups will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

  • C=C Aromatic Ring Stretching: The vibrations of the benzene ring carbons produce a series of characteristic sharp peaks in the 1600-1450 cm⁻¹ region.[2]

  • C-O Ether Stretching: The aryl-alkyl ether linkages (Ar-O-CH₃) will produce a strong, characteristic C-O stretching band, typically in the 1250-1000 cm⁻¹ range. This is often one of the most intense peaks in the fingerprint region.

  • N-H Bending: The scissoring vibration of the primary amine group results in a medium to strong absorption around 1650-1580 cm⁻¹.

Summary of Key IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3450 & ~3350N-H Stretch (asymmetric & symmetric)Primary AmineMedium, Sharp
3100 - 3000C-H StretchAromatic C(sp²)-HMedium
2960 - 2850C-H StretchAliphatic C(sp³)-HMedium to Strong
1600, 1585, 1470C=C StretchAromatic RingMedium to Strong
~1600N-H Bend (Scissoring)Primary AmineMedium
~1205 & ~1060C-O StretchAryl-Alkyl EtherStrong

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules like amines. It typically protonates the analyte to form an [M+H]⁺ ion, minimizing fragmentation in the source and providing a clear molecular ion peak.

Data Interpretation and Causality

  • Molecular Ion Peak: The molecular formula of this compound is C₁₀H₁₅NO₂. Its monoisotopic mass is 181.1103 g/mol . Using ESI in positive ion mode, the primary species observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 182.1181.

  • The Nitrogen Rule: This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3][5] The molecular weight of our compound is 181, which is consistent with the presence of a single nitrogen atom.

  • Fragmentation Pattern (MS/MS): If collision-induced dissociation (CID) is performed on the [M+H]⁺ ion, a predictable fragmentation pattern emerges. The most common fragmentation for phenethylamines is α-cleavage (beta-cleavage relative to the ring), where the bond between the α- and β-carbons of the side chain breaks. For this molecule, the dominant fragmentation is the cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of the methyl group and formation of a stable iminium ion. The most characteristic fragmentation, however, is the benzylic cleavage, which breaks the bond between the benzylic carbon and the amine-bearing carbon. This results in the formation of a highly stable 3,5-dimethoxybenzyl cation.

MS_Fragmentation Parent [C₁₀H₁₅NO₂ + H]⁺ m/z = 182.1 Fragment [C₉H₁₂O₂]⁺ 3,5-Dimethoxybenzyl cation m/z = 152.1 Parent->Fragment Benzylic Cleavage Loss Loses CH₃N

Caption: Primary fragmentation pathway for this compound.

Summary of Predicted Mass Spectrometry Data (ESI+)

m/z (calculated)Ion SpeciesRationale
182.1181[M+H]⁺Protonated molecular ion.
165.0913[M+H - NH₃]⁺Loss of neutral ammonia from the protonated molecule.
152.0805[C₉H₁₂O₂]⁺Benzylic cleavage, formation of the 3,5-dimethoxybenzyl cation.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of this compound is a clear example of the power of synergistic analytical techniques. ¹H and ¹³C NMR spectroscopy provides a definitive map of the carbon-hydrogen framework, confirming the substitution pattern of the aromatic ring and the structure of the ethylamine side chain. Infrared spectroscopy validates the presence of key functional groups—the primary amine, the aromatic ether, and the hydrocarbon skeleton—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the compound's molecular weight and provides fragmentation data that is perfectly consistent with the proposed structure.

Together, these spectroscopic datasets form a robust, self-validating portfolio of evidence that unambiguously confirms the molecular structure of this compound. For scientists in synthetic chemistry and drug development, this comprehensive characterization is the foundational step that ensures material quality, informs reaction design, and ultimately underpins the integrity of their research.

References

  • Fiveable. (n.d.). Spectroscopy of Amines.
  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).

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"1-(3,5-Dimethoxyphenyl)ethanamine mechanism of action"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 1-(3,5-Dimethoxyphenyl)ethanamine

Abstract

This compound, more commonly known as 3,5-Dimethoxyamphetamine (3,5-DMA), is a substituted amphetamine and a positional isomer of other psychoactive dimethoxyamphetamines. As the parent compound of the 3C-scaline family, its pharmacology is of significant interest for understanding structure-activity relationships within the broader class of psychedelic phenethylamines. This guide provides a detailed examination of its presumed mechanism of action, drawing upon data from structurally related compounds to build a comprehensive pharmacological profile. We will explore its chemical context, primary molecular targets, and the downstream signaling cascades it is likely to influence. Furthermore, this document outlines robust experimental protocols for elucidating its receptor interaction profile, providing a framework for future research and drug development efforts.

Introduction: Chemical and Pharmacological Context

This compound (3,5-DMA) is a synthetic molecule belonging to the phenethylamine class. Its core structure is characterized by a phenyl ring connected to an amino group via a two-carbon chain, with an additional alpha-methyl group that defines it as an amphetamine. The substitution pattern—two methoxy groups at the 3 and 5 positions of the phenyl ring—is crucial to its pharmacological identity.

This compound is structurally related to mescaline (3,4,5-trimethoxyphenethylamine) and is the direct amphetamine analogue of 3,5-dimethoxyphenethylamine (3,5-DMPEA), an alkaloid found in the cactus Pelecyphora aselliformis.[1] The presence of the alpha-methyl group in 3,5-DMA, when compared to 3,5-DMPEA, is predicted to increase its metabolic stability against degradation by monoamine oxidase (MAO) and enhance its lipophilicity, potentially leading to a longer duration of action and increased potency.[2]

While the effects of 3,5-DMA in humans have not been formally reported, its structural similarity to known psychedelic compounds suggests its primary mechanism of action involves interaction with the serotonergic system.[3]

Primary Molecular Target: The Serotonin 5-HT2A Receptor

The central mechanism of action for classic psychedelic compounds, particularly phenethylamines, is agonism at the serotonin 2A receptor (5-HT2AR).[2][4] This G-protein coupled receptor (GPCR) is densely expressed in cortical regions of the brain, where it plays a critical role in modulating perception, cognition, and mood.

Receptor Binding Profile

Direct, quantitative binding data for 3,5-DMA is limited in publicly available literature. However, early studies indicated that it possesses an affinity for serotonin receptors similar to that of mescaline but significantly lower than more potent 2,5-dimethoxy-substituted amphetamines like DOB.[3] Research on closely related 4-substituted 3,5-dimethoxyphenethylamines (scalines) and their amphetamine counterparts (3C-scalines) shows that these compounds generally bind with weak to moderate affinity to the 5-HT2A receptor.[4][5]

It is well-established that phenethylamine psychedelics induce their psychoactive effects primarily through agonistic action at the 5-HT2A receptor.[2] The interaction is not limited to this subtype; these compounds often exhibit affinity for the 5-HT2C and 5-HT1A receptors as well.[2][5] The relative affinity and efficacy at these different receptor subtypes contribute to the unique pharmacological and subjective effects of each compound. For instance, many psychedelic phenethylamines show similar affinities for both 5-HT2A and 5-HT2C receptors.[2]

Downstream Signaling Cascade

Agonist binding to the 5-HT2A receptor initiates a conformational change, leading to the activation of intracellular G-proteins, primarily Gq/G11. This activation triggers a cascade of downstream signaling events:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: Elevated intracellular Ca2+ and DAG synergistically activate PKC, which then phosphorylates numerous downstream target proteins, altering neuronal excitability and gene expression.

This canonical pathway is central to the acute effects of 5-HT2A receptor activation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Receptor 5-HT2A Receptor Ligand->Receptor Binds & Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Downstream Downstream Cellular Effects (Neuronal Excitability, Gene Expression) PKC->Downstream Phosphorylates & Modulates

Caption: Canonical 5-HT2AR-Gq signaling pathway activated by agonists.

Interactions with Other Molecular Targets

While the 5-HT2A receptor is the primary target, the complete pharmacological profile of a compound like 3,5-DMA is shaped by its interactions with other receptors and transporters.

Other Serotonin Receptors (5-HT2C, 5-HT1A)

Like other phenethylamines, 3,5-DMA is expected to bind to 5-HT2C and 5-HT1A receptors.[2][5] 5-HT2C receptor activation is known to modulate dopamine and norepinephrine release, and its involvement can influence the overall psychoactive effects. The affinity for the 5-HT1A receptor may contribute anxiolytic or other modulatory properties.

Monoamine Transporters and Releasing Activity

Amphetamine and its derivatives are known to interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), often acting as releasing agents or reuptake inhibitors.[6] However, studies on 3,5-DMA suggest it is a very weak serotonin reuptake inhibitor and is largely inactive as a norepinephrine reuptake inhibitor or releasing agent.[3] This profile distinguishes it from classical stimulants like amphetamine, suggesting its mechanism is not primarily driven by monoamine release.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR that is activated by endogenous trace amines and psychoactive compounds like amphetamine and methamphetamine.[7] Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission. While not definitively studied for 3,5-DMA, its structural similarity to other TAAR1 ligands makes this receptor a plausible secondary target that could influence its overall pharmacological effects.

Quantitative Analysis: A Comparative Overview

To contextualize the potential activity of this compound, it is useful to compare the receptor binding affinities of its structural relatives. The following table summarizes known Ki values (in nM) at key serotonin receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)Reference
Mescaline (Parent Analogue) >10,0009,900>10,000[2]
4-Bromo-3,5-DMA (Derivative) 210570>10,000[3]
Proscaline (4-propoxy-3,5-DMPEA) 1,1005208,700[2]
MAL (4-allyloxy-3,5-DMPEA) 1,2004505,500[2]

The data shows that modifications to the core 3,5-dimethoxy structure, particularly at the 4-position, can dramatically increase affinity for the 5-HT2A and 5-HT2C receptors compared to the parent compound, mescaline.[2] The 4-bromo derivative of 3,5-DMA shows a significant increase in affinity, suggesting that the parent 3,5-DMA molecule likely has a modest affinity that can be potentiated through further substitution.[3]

Experimental Protocols for Mechanistic Elucidation

Verifying the mechanism of action requires rigorous experimental validation. The following outlines a standard, self-validating protocol for determining the binding affinity of a test compound at the human 5-HT2A receptor.

Workflow: In Vitro Radioligand Binding Assay

Binding_Assay_Workflow A 1. Cell Culture & Membrane Preparation B 2. Assay Setup: - Membranes - Radioligand ([3H]ketanserin) - Test Compound (3,5-DMA) A->B C 3. Incubation (Allow binding to reach equilibrium) B->C D 4. Separation of Bound/Free Ligand (Rapid vacuum filtration) C->D E 5. Quantification (Scintillation counting of filter-bound radioactivity) D->E F 6. Data Analysis (Calculate Ki from IC50) E->F

Caption: Standard workflow for a competitive radioligand binding assay.
Detailed Protocol: 5-HT2A Competitive Binding Assay

Objective: To determine the inhibition constant (Ki) of this compound for the human serotonin 5-HT2A receptor.

Materials:

  • Biologicals: Cryopreserved cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (~80 Ci/mmol), a selective 5-HT2A antagonist radioligand.

  • Test Compound: this compound hydrochloride, dissolved in assay buffer to create a stock solution and serial dilutions.

  • Non-specific Binding Control: Mianserin (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, rapid vacuum filtration apparatus (e.g., Brandel cell harvester), glass fiber filters (Type GF/B), liquid scintillation counter, scintillation fluid.

Methodology:

  • Membrane Thawing & Preparation:

    • Rapidly thaw the cryopreserved membranes in a 37°C water bath.

    • Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.

    • Determine protein concentration using a Bradford or BCA assay. Dilute membranes to a final concentration of 10-20 µg protein per well.

  • Assay Plate Setup:

    • Prepare a 96-well plate with the following additions in triplicate for each condition:

      • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.

      • Non-specific Binding (NSB): 50 µL mianserin (10 µM), 50 µL radioligand, 100 µL membrane suspension.

      • Test Compound Competition: 50 µL of this compound at various concentrations (e.g., 10-10 M to 10-4 M), 50 µL radioligand, 100 µL membrane suspension.

    • The final concentration of [3H]ketanserin should be approximately equal to its Kd value for the 5-HT2A receptor (typically ~1-2 nM).

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding reaction to reach equilibrium.

  • Filtration:

    • Pre-soak glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.

    • Rapidly terminate the incubation by harvesting the contents of each well onto the pre-soaked filters using a vacuum filtration manifold.

    • Immediately wash each filter three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Conclusion

The mechanism of action of this compound (3,5-DMA) is predicted to be primarily mediated by its activity as an agonist at serotonin 5-HT2A and 5-HT2C receptors, consistent with other psychedelic phenethylamines. While direct evidence is sparse, the pharmacology of its structural analogues strongly supports this hypothesis. Unlike many amphetamines, it appears to have minimal activity as a monoamine releasing agent or reuptake inhibitor. Rodent studies suggesting a lack of hallucinogenic potential may indicate that it is a low-potency partial agonist at the 5-HT2A receptor.[3] Further investigation using rigorous in vitro binding and functional assays is necessary to fully characterize its pharmacological profile and confirm its precise mechanism of action, which will be crucial for understanding its potential therapeutic or toxicological properties.

References

  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dimethoxyphenethylamine. Retrieved from [Link]

  • Kolaczynska, K. E., Luethi, D., Gasser, S., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. Retrieved from [Link]

  • Wikipedia. (n.d.). Proscaline. Retrieved from [Link]

  • HandWiki. (2023). Chemistry:3,5-Dimethoxyamphetamine. Retrieved from [Link]

  • chemeurope.com. (n.d.). Proscaline. Retrieved from [Link]

  • Luethi, D., Kolaczynska, K. E., Gasser, S., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

  • PubMed. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

  • MedUni Wien ePub. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Escaline. Retrieved from [Link]

  • Ciobica, A., et al. (2022). Understanding the Mechanisms of Action and Effects of Drugs of Abuse. International Journal of Molecular Sciences. Retrieved from [Link]

  • Li, Y., et al. (2023). Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. Signal Transduction and Targeted Therapy. Retrieved from [Link]

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"pharmacological profile of 1-(3,5-Dimethoxyphenyl)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of 1-(3,5-Dimethoxyphenyl)ethanamine

Abstract

This compound is a substituted phenethylamine derivative, structurally related to a class of compounds known for their potent interactions with the central nervous system. As a member of the dimethoxyphenethylamine family, its pharmacological profile is of significant interest to researchers in neuropharmacology and drug development. This guide provides a comprehensive technical overview of its synthesis, hypothesized mechanism of action, receptor binding profile as inferred from structurally related analogs, and its putative pharmacokinetic and toxicological properties. Detailed experimental protocols and data visualizations are included to provide a robust framework for future investigation of this and similar compounds.

Introduction and Chemical Context

This compound belongs to the phenethylamine class of compounds, which forms the backbone for many neurotransmitters, hormones, and psychoactive substances. The addition of an alpha-methyl group categorizes it as a substituted amphetamine. Its core structure, featuring a phenyl ring with two methoxy groups at the 3 and 5 positions, places it in close relation to mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic with a long history of human use.[1][2][3] The specific placement of these methoxy groups is a critical determinant of its interaction with biological targets. This guide synthesizes the available data on structurally similar compounds to construct a predictive pharmacological profile, highlighting the necessity for direct empirical validation.

Proposed Chemical Synthesis

A plausible and efficient synthesis of this compound can be conceptualized starting from 3,5-dimethoxybenzaldehyde. The rationale for this multi-step synthesis is the reliable formation of the ethylamine side chain from a benzaldehyde precursor.

Step-by-Step Protocol: Synthesis via Nitrostyrene Reduction
  • Condensation to form Nitrostyrene:

    • Rationale: The Henry reaction is a classic and reliable method for forming a C-C bond between a nitroalkane and an aldehyde, creating the carbon backbone of the target molecule.

    • Procedure:

      • Dissolve 3,5-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid.

      • Add nitroethane (1.5 equivalents) and a catalyst such as ammonium acetate (0.5 equivalents).

      • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction mixture and pour it into ice water. The product, 1-(3,5-dimethoxyphenyl)-2-nitropropene, will precipitate.

      • Filter the solid, wash with cold water, and recrystallize from ethanol to yield the purified nitrostyrene intermediate.

  • Reduction of the Nitrostyrene:

    • Rationale: A strong reducing agent is required to reduce both the nitro group to an amine and the alkene double bond. Lithium aluminum hydride (LAH) is a powerful and commonly used reagent for this transformation.[4]

    • Procedure:

      • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), prepare a suspension of LAH (3 equivalents) in anhydrous tetrahydrofuran (THF).

      • Cool the suspension to 0°C in an ice bath.

      • Slowly add a solution of the 1-(3,5-dimethoxyphenyl)-2-nitropropene (1 equivalent) in anhydrous THF to the LAH suspension, maintaining the temperature below 10°C.

      • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours.

      • Cool the reaction back to 0°C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water until a granular precipitate forms.

      • Filter the solid aluminum salts and wash thoroughly with THF.

      • Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude this compound freebase.

      • Further purification can be achieved by distillation under high vacuum or by conversion to a hydrochloride salt by dissolving the base in isopropanol and adding concentrated HCl, followed by recrystallization.[4]

Pharmacological Profile

Direct pharmacological data for this compound is not extensively published. Therefore, its profile is largely inferred from well-studied, structurally related 3,4,5- and 2,4,5-trisubstituted phenethylamines and amphetamines.

Primary Mechanism of Action: Serotonin Receptor Agonism

The primary psychoactive effects of related phenethylamines are mediated by their agonistic action at the serotonin 2A receptor (5-HT2A).[5] This interaction is the cornerstone of their psychedelic properties. It is highly probable that this compound also functions as a 5-HT2A agonist. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity, ultimately altering neuronal excitability.

Receptor Binding Profile of Related Compounds

Studies on a range of 4-alkoxy-3,5-dimethoxyphenethylamines (scalines) and their amphetamine counterparts (3C-scalines) reveal a consistent pattern of interaction with monoamine receptors.[1][6][7] These compounds generally exhibit weak to moderate affinity for the 5-HT2A receptor.[1][6][7] While specific Ki values for this compound are unavailable, the data from its analogs provide a valuable predictive framework.

Receptor SubtypeTypical Binding Affinity (Ki) of Analogs (nM)Primary FunctionReference
5-HT2A 150 - 12,000Psychedelic Effects, Mood, Cognition[1][6][7]
5-HT2C 290 - 10,000+Mood, Appetite, Cognition[5]
5-HT1A > 1,000Anxiolytic, Antidepressant Effects[1][6][7]
Adrenergic α1A/α2A > 2,500Sympathetic Nervous System Regulation[1]
Dopamine D2 > 10,000Motor Control, Reward, Motivation[1][6][7]

Table 1: Comparative receptor binding affinities for phenethylamine analogs structurally related to this compound.

The data suggests a preferential, albeit moderate, affinity for serotonergic receptors, particularly the 5-HT2A subtype, with significantly lower affinity for adrenergic and dopaminergic receptors.[1][6][7]

Visualizing the 5-HT2A Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor PLC PLC Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand This compound Ligand->Receptor Binds & Activates Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC DAG->PKC Ca->PKC CellularResponse Altered Neuronal Excitability PKC->CellularResponse

Caption: Postulated signaling cascade following 5-HT2A receptor activation.

Standardized In Vitro Experimental Workflow: Radioligand Binding Assay

To empirically determine the binding affinity (Ki) of this compound at a specific receptor (e.g., 5-HT2A), a competitive radioligand binding assay is the gold standard.

Step-by-Step Protocol
  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • To determine non-specific binding, add a high concentration of a known, non-radiolabeled antagonist (e.g., spiperone) to a set of control wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Workflow Visualization

G A 1. Membrane Preparation (HEK293 cells expressing 5-HT2A) B 2. Assay Setup - Radioligand ([3H]ketanserin) - Test Compound (serial dilution) - Membranes A->B C 3. Incubation (Reach Equilibrium) B->C D 4. Rapid Filtration (Separate Bound from Unbound) C->D E 5. Scintillation Counting (Quantify Bound Radioactivity) D->E F 6. Data Analysis - Calculate IC50 - Determine Ki via Cheng-Prusoff E->F

Caption: Workflow for a competitive radioligand binding assay.

Putative Pharmacokinetic (ADME) Profile

  • Absorption: As a small, lipophilic amine, this compound is expected to be readily absorbed from the gastrointestinal tract following oral administration.

  • Distribution: Its lipophilicity suggests it will likely cross the blood-brain barrier to exert its effects on the central nervous system.

  • Metabolism: The metabolism of phenethylamines is complex. The presence of the alpha-methyl group in this compound is predicted to confer resistance to metabolism by monoamine oxidase (MAO), an enzyme that readily deaminates phenethylamines without this feature.[5] This would likely prolong its duration of action compared to its non-alpha-methylated counterpart. The primary metabolic routes are expected to be:

    • O-demethylation of the methoxy groups, mediated by cytochrome P450 enzymes (e.g., CYP2D6).[9]

    • Hydroxylation at the phenyl ring.

    • Eventual conjugation (e.g., glucuronidation or sulfation) of the resulting metabolites to facilitate excretion.

  • Excretion: Metabolites and a fraction of the unchanged drug are expected to be excreted primarily through the urine.

Potential Toxicological Concerns

The toxicological profile of this compound has not been formally studied. However, based on related N-substituted phenethylamines and amphetamines, potential toxicity is likely to manifest as an extension of its pharmacological effects.[10][11]

  • Serotonin Syndrome: Over-activation of serotonin receptors, particularly 5-HT2A, can lead to serotonin syndrome. Clinical features may include agitation, hallucinations, tachycardia, hypertension, hyperthermia, and clonus.[10]

  • Sympathomimetic Effects: Although binding to adrenergic receptors is predicted to be low, amphetamine-like structures can increase synaptic levels of norepinephrine and dopamine, potentially causing cardiovascular stress (tachycardia, hypertension) and psychomotor agitation.[12]

  • Cardiovascular Risks: Intense and prolonged stimulation of 5-HT2B receptors has been associated with valvular heart disease, though the affinity of this compound for the 5-HT2B receptor is unknown.[1]

Given the steep dose-response curves observed with many phenethylamines, there is a significant risk of inadvertent overdose, which could lead to severe clinical toxicity, including seizures and acute kidney injury.[11][13] Any investigation should proceed with extreme caution.

Conclusion and Future Directions

This compound is a psychoactive compound of interest whose pharmacology can be inferred from a wealth of data on its structural analogs. It is predicted to be a 5-HT2A receptor agonist with a metabolic profile influenced by its alpha-methyl group. However, this guide underscores the critical need for direct empirical research. Future studies should focus on:

  • Definitive Synthesis and Characterization: Confirming the proposed synthetic route and fully characterizing the compound.

  • Comprehensive In Vitro Profiling: Conducting extensive receptor binding and functional assays across a wide panel of CNS targets.

  • In Vivo Animal Studies: Evaluating its behavioral effects, pharmacokinetic parameters, and acute and chronic toxicity in appropriate animal models.

  • Metabolite Identification: Elucidating its primary metabolic pathways using in vitro systems (e.g., human liver microsomes) and in vivo samples.

Such a systematic approach is essential for accurately defining the pharmacological profile of this compound and understanding its potential as a research tool or therapeutic lead.

References

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Luethi, D., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Costa, G., & Cunha-Oliveira, T. (2022). Understanding the Mechanisms of Action and Effects of Drugs of Abuse. International Journal of Molecular Sciences. [Link]

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  • Wikipedia. (n.d.). Escaline. Wikipedia. [Link]

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  • Ferreira, B., et al. (2021). Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. MDPI. [Link]

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Sources

A Technical Guide to Characterizing the Receptor Binding Affinity of Novel Compounds: A Methodological Approach Using 1-(3,5-Dimethoxyphenyl)ethanamine as a Model

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of a compound's receptor binding affinity is a cornerstone of modern drug discovery and neuroscience research. This guide provides a comprehensive, in-depth framework for characterizing the receptor binding profile of a novel chemical entity. While centered on the hypothetical investigation of 1-(3,5-Dimethoxyphenyl)ethanamine, the principles, protocols, and data analysis workflows described herein are universally applicable. We will move from initial in silico target hypothesis generation to the gold-standard radioligand binding assays, detailing the experimental logic, step-by-step protocols, and the critical interpretation of binding parameters such as Ki and IC50. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous guide to receptor pharmacology.

Introduction: The Significance of Receptor Binding Affinity

In pharmacology, the interaction between a ligand (such as a drug, neurotransmitter, or hormone) and its receptor is the initiating event for a cascade of physiological responses. The affinity of this interaction—quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki)—is a primary determinant of a compound's potency and selectivity. A high-affinity interaction means that a low concentration of the ligand is required to occupy a significant number of receptors, often translating to higher potency.

This guide uses This compound as a model compound. Publicly available pharmacological data on this specific molecule is sparse; therefore, it serves as an ideal candidate to illustrate the complete workflow a researcher would undertake to characterize a novel compound from first principles. Structurally, it belongs to the phenethylamine class, a scaffold common to many neurotransmitters and psychoactive compounds. Analogs, such as those with 2,5-dimethoxy or 3,4-dimethoxy substitutions, frequently exhibit affinity for monoamine receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[1][2][3] This structural precedent provides a logical basis for forming our initial experimental hypotheses.

Part 1: Hypothesis Generation and Initial Target Scoping

Before committing to resource-intensive wet-lab experiments, a strategic approach begins with narrowing the field of potential biological targets. This is achieved through a combination of computational modeling and literature analysis of structurally related compounds.

In Silico Target Prediction

In silico methods use the two-dimensional or three-dimensional structure of a query molecule to predict its likely protein targets.[4] Techniques like molecular docking and pharmacophore modeling simulate the fit of the compound into the binding sites of known receptor structures.[5][6]

  • Rationale: This computational prescreening is a cost-effective strategy to generate a ranked list of potential targets. It helps prioritize which receptor binding assays are most likely to yield significant results, transforming a broad, unfocused search into a targeted, hypothesis-driven investigation. For this compound, in silico models would likely flag serotonin receptors (e.g., 5-HT2A, 5-HT2C) and dopamine receptors (e.g., D2) as high-priority candidates based on structural similarities to known ligands.[1][3]

Overall Characterization Workflow

The process of characterizing a novel compound is a multi-stage funnel, moving from broad screening to detailed quantitative analysis.

G cluster_0 Phase 1: Scoping cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Functional Characterization InSilico In Silico Screening (Docking, Pharmacophore) LitReview Analog Literature Review (e.g., 2C-X, DMPEA) Hypothesis Generate Target Hypothesis (e.g., 5-HT2A, D2 Receptors) InSilico->Hypothesis LitReview->Hypothesis AssayDev Assay Development (Membrane Prep, Radioligand Choice) Hypothesis->AssayDev CompAssay Competitive Binding Assay (Determine IC50) AssayDev->CompAssay DataAnalysis Data Analysis (Calculate Ki) CompAssay->DataAnalysis FuncAssay Functional Assays (e.g., Calcium Flux, cAMP) DataAnalysis->FuncAssay Selectivity Selectivity Profiling (Panel of Related Receptors)

Caption: High-level workflow for novel compound receptor affinity characterization.

Part 2: The Gold Standard - Radioligand Binding Assays

Radioligand binding assays are the definitive method for quantifying the affinity of a ligand for a receptor.[7][8] They are robust, sensitive, and provide the quantitative data (IC50, Ki) necessary for rigorous pharmacological characterization.[9] The most common format is the competitive binding assay , which we will detail here.

Core Principle

A competitive binding assay measures the ability of an unlabeled test compound (our "competitor," this compound) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity. The assay is performed by incubating a fixed amount of receptor preparation and a fixed concentration of radioligand with increasing concentrations of the test compound. As the concentration of the test compound increases, it competes for the binding sites, displacing the radioligand and reducing the measured radioactivity.

Essential Components & Considerations
  • Receptor Source: This is typically a membrane preparation from cultured cells (e.g., HEK293 or CHO cells) stably transfected to express a high density of the target receptor (e.g., human 5-HT2A).[10] Alternatively, homogenized tissue from specific brain regions known to be rich in the receptor can be used.[11][12]

  • Radioligand Selection: An ideal radioligand has high affinity for the target, low non-specific binding, and high specific activity (e.g., [3H]ketanserin for 5-HT2A or [3H]spiperone for D2).[13] The concentration used in a competition assay should ideally be at or below its Kd value to ensure sensitivity to competition.[14]

  • Separation of Bound vs. Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. The most common method is rapid vacuum filtration through glass fiber filters, which trap the membranes (and thus the bound radioligand) while allowing the free radioligand to pass through.[15]

  • Determination of Non-Specific Binding (NSB): This is the most critical control in the experiment. Non-specific binding refers to the radioligand sticking to components other than the target receptor, such as the filter paper or lipids in the membrane preparation.[16][17] To measure it, a set of control tubes is prepared that includes a very high concentration of a known, non-radioactive drug (a "saturating" concentration) that binds to the target receptor. This unlabeled drug occupies virtually all specific receptor sites, so any remaining measured radioactivity is considered non-specific.

    • Specific Binding = Total Binding - Non-Specific Binding

Detailed Experimental Protocol: Competitive Binding Assay for 5-HT2A Receptor

This protocol outlines the steps to determine the affinity of this compound for the human 5-HT2A receptor.

G prep 1. Reagent Preparation - Test Compound Dilution Series - Radioligand ([3H]ketanserin) - 5-HT2A Membranes - Assay Buffer total_bind 2a. Total Binding Tubes Add Buffer, Radioligand, & Membranes prep->total_bind nsb 2b. Non-Specific Binding (NSB) Add Saturating Competitor (e.g., 10µM Mianserin), Radioligand, & Membranes prep->nsb test_comp 2c. Test Compound Tubes Add Test Compound dilution, Radioligand, & Membranes prep->test_comp incubate 3. Incubation Incubate all tubes (e.g., 60 min at 25°C) to reach equilibrium total_bind->incubate nsb->incubate test_comp->incubate filter 4. Filtration Rapidly filter contents of each tube through GF/B filter plate using a vacuum manifold. Wash filters with ice-cold buffer. incubate->filter dry 5. Drying & Scintillation Dry filter plate. Add scintillation cocktail to each well. filter->dry count 6. Counting Measure radioactivity (DPM) in each well using a microplate scintillation counter. dry->count

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound, this compound, in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Concentrations should span a wide range, typically from 10-11 M to 10-4 M.

    • Prepare the radioligand ([3H]ketanserin) in assay buffer at a final concentration of ~1.0 nM (near its Kd).

    • Thaw the 5-HT2A receptor-expressing cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand solution, and 100 µL membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a saturating concentration of an unlabeled competitor (e.g., 10 µM mianserin), 50 µL radioligand solution, and 100 µL membrane suspension.

    • Test Compound Wells: Add 50 µL of each dilution of this compound, 50 µL radioligand solution, and 100 µL membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Pre-soak the 96-well glass fiber filter plate with a blocking agent like 0.5% polyethyleneimine to reduce NSB to the filter itself.[11]

    • Rapidly transfer the contents of the incubation plate to the filter plate and apply vacuum to separate the bound from free radioligand.

    • Wash each well rapidly with several volumes of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add liquid scintillation cocktail to each well and allow it to equilibrate.

    • Count the radioactivity in each well using a microplate scintillation counter. The output will be in Disintegrations Per Minute (DPM) or Counts Per Minute (CPM).

Part 3: Data Analysis and Interpretation

The raw data from the scintillation counter is used to calculate the affinity of the test compound.

Calculating IC50
  • Average the DPM values for the triplicate wells at each concentration.

  • Calculate the average DPM for Total Binding and Non-Specific Binding (NSB).

  • For each concentration of the test compound, calculate the percent specific binding: % Specific Binding = ((DPM_test - DPM_NSB) / (DPM_Total - DPM_NSB)) * 100

  • Plot the % Specific Binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism). The IC50 is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

Calculating Ki from IC50

The IC50 is a functional measure that depends on the specific conditions of the assay (especially the concentration of the radioligand).[18] To determine the inhibition constant (Ki) , which is an intrinsic measure of the compound's affinity, the Cheng-Prusoff equation is used.[19][20]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki: The inhibition constant of the test compound (the desired value).

  • IC50: The experimentally determined half-maximal inhibitory concentration.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor (this must be known from prior saturation binding experiments).

The Ki value reflects the binding affinity of the inhibitor and is an absolute value that can be compared across experiments and laboratories.[19][21]

Data Presentation

Quantitative binding data should be summarized in a clear, tabular format.

CompoundTarget ReceptorRadioligand ([L])Kd of RadioligandExperimental IC50 (nM)Calculated Ki (nM)
This compoundHuman 5-HT2A[3H]ketanserin (1.0 nM)2.0 nM150100
Mianserin (Control)Human 5-HT2A[3H]ketanserin (1.0 nM)2.0 nM7.55

Note: Data presented are hypothetical for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a rigorous, systematic methodology for determining the receptor binding affinity of a novel compound, using this compound as a working example. By progressing from in silico prediction to the gold-standard competitive radioligand binding assay, researchers can generate robust, quantitative data (Ki) that is essential for understanding a compound's pharmacological profile.

The determination of binding affinity is a critical first step. Subsequent studies should include:

  • Selectivity Profiling: Testing the compound against a panel of related receptors (e.g., other 5-HT subtypes, dopamine, and adrenergic receptors) to determine its specificity.

  • Functional Assays: Assessing whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor by measuring downstream cellular responses, such as calcium mobilization or cAMP production.[22][23]

By integrating binding data with functional activity and selectivity profiles, a comprehensive understanding of a novel compound's mechanism of action can be achieved, paving the way for its potential development as a research tool or therapeutic agent.

References

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The Structure-Activity Relationship of 1-(3,5-Dimethoxyphenyl)ethanamine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1-(3,5-Dimethoxyphenyl)ethanamine analogs. This class of compounds, characterized by a phenethylamine core with methoxy groups at the 3 and 5 positions of the phenyl ring, has garnered significant interest within the scientific community for its diverse pharmacological activities. By systematically examining the impact of structural modifications on receptor binding affinity and functional activity, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants of molecular interactions with various biological targets. We will delve into the synthesis of these analogs, their pharmacological evaluation at key monoamine receptors, and the downstream signaling cascades they initiate. Detailed experimental protocols are provided to facilitate the replication and extension of these findings, fostering further innovation in the design of novel therapeutic agents.

Introduction: The 3,5-Dimethoxyphenethylamine Scaffold

The phenethylamine scaffold is a ubiquitous motif in medicinal chemistry, forming the basis for a wide array of neuropharmacological agents. The substitution pattern on the phenyl ring is a critical determinant of a compound's pharmacological profile, influencing its affinity and selectivity for various G protein-coupled receptors (GPCRs) and monoamine transporters. The this compound core, in particular, presents a unique substitution pattern that distinguishes it from the more extensively studied 2,5-dimethoxy (2C-series) and 3,4,5-trimethoxy (mescaline-related) analogs.[1]

The two methoxy groups at the 3 and 5 positions create a distinct electronic and steric environment that dictates how these molecules interact with their biological targets. Understanding the subtle interplay between the positioning of these electron-donating groups and the modifications on the ethylamine side chain is paramount for the rational design of ligands with tailored pharmacological properties. This guide will systematically dissect these relationships, providing a framework for predicting the biological activity of novel analogs.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and versatile approach involves the reduction of a corresponding nitrostyrene precursor, which is itself derived from the condensation of 3,5-dimethoxybenzaldehyde with a nitroalkane.

General Synthetic Pathway

A representative synthetic scheme for preparing 3,5-dimethoxyphenethylamine analogs is outlined below. This multi-step process typically begins with a commercially available starting material and proceeds through key intermediates.

Synthesis A 3,5-Dimethoxybenzaldehyde B 3,5-Dimethoxy-β-nitrostyrene A->B Henry Reaction (e.g., Ammonium acetate, Nitromethane) C This compound B->C Reduction R1 Nitroethane R1->B R2 Reducing Agent (e.g., LiAlH4) R2->C Gq_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Triphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream Modulates PKC->Downstream Phosphorylates Ligand This compound Analog Ligand->Receptor Binds

Caption: 5-HT₂A receptor Gq signaling pathway.

Dopamine D₂ and Adrenergic α₁ₐ Receptor Signaling

The dopamine D₂ receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. [2]In contrast, the adrenergic α₁ₐ receptor, similar to the 5-HT₂A receptor, couples to Gq/11 proteins, activating the PLC-IP₃-DAG pathway. [3][4]

Experimental Methodologies for Pharmacological Characterization

The in vitro pharmacological profile of this compound analogs can be comprehensively characterized using a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. [5]These assays measure the displacement of a radioactively labeled ligand from the receptor by the unlabeled test compound. [5] 5.1.1. Experimental Protocol: Competitive Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype (e.g., 5-HT₂A).

Materials:

  • Cell membranes expressing the human 5-HT₂A receptor.

  • Radioligand (e.g., [³H]ketanserin for 5-HT₂A).

  • Unlabeled test compound.

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4). [6]* 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • Serial dilutions of the unlabeled test compound or vehicle (for total binding).

    • A high concentration of a non-specific ligand (for non-specific binding).

    • A fixed concentration of the radioligand (typically at its Kd value).

    • The membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [5]

Binding_Assay A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate in 96-well Plate A->B C Rapid Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Calcium Flux Assay

Functional assays are essential for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For Gq-coupled receptors like 5-HT₂A, calcium flux assays are a common method to measure receptor activation. [7] 5.2.1. Experimental Protocol: Calcium Flux Assay for 5-HT₂A Receptor Activation

Objective: To measure the functional potency (EC₅₀) and efficacy of a test compound at the 5-HT₂A receptor.

Materials:

  • Cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with kinetic reading and automated liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the growth medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Place the dye-loaded cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the instrument's liquid handling system to add the test compound to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy).

Calcium_Flux A Plate Cells B Load with Calcium-sensitive Dye A->B C Measure Baseline Fluorescence B->C D Add Test Compound C->D E Measure Fluorescence Kinetics D->E F Data Analysis (EC50, Emax) E->F

Caption: Workflow for a calcium flux functional assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel pharmacological agents. The structure-activity relationships outlined in this guide provide a foundational understanding of how modifications to this core structure influence interactions with key monoamine receptors. The 3,5-dimethoxy substitution pattern, in conjunction with strategic modifications at the 4-position and on the ethylamine side chain, offers a rich chemical space for the development of ligands with tailored selectivity and functional activity.

Future research in this area should focus on:

  • Exploring a wider range of substitutions: Systematic exploration of diverse functional groups at the 4-position and on the amine will further refine our understanding of the SAR.

  • Investigating functional selectivity: Characterizing the bias of these analogs for different signaling pathways (e.g., G protein vs. β-arrestin) could lead to the development of drugs with improved therapeutic profiles and reduced side effects.

  • In vivo characterization: Translating the in vitro findings to in vivo models is crucial for assessing the pharmacokinetic and pharmacodynamic properties of these compounds and their potential as therapeutic candidates.

By leveraging the principles and methodologies presented in this guide, researchers can continue to unlock the therapeutic potential of this compound analogs and contribute to the development of the next generation of medicines targeting the central nervous system.

References

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An In-depth Technical Guide to the Synthesis and Context of 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Dimethoxyphenyl)ethanamine, a phenethylamine derivative. While a specific history of its discovery is not prominent in scientific literature, this document details the probable synthetic routes for its preparation, grounded in established organic chemistry principles. The guide explores the chemical logic behind these synthetic pathways, offering insights for researchers, scientists, and professionals in drug development. The context of this compound within the broader class of phenethylamines is also discussed, drawing comparisons to structurally related compounds.

Introduction

Phenethylamines are a broad class of organic compounds characterized by a phenethylamine skeleton. Many substituted phenethylamines are psychoactive drugs, while others serve as important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The compound this compound, with the CAS Number 1036939-38-4, represents a specific substitution pattern on this core structure. Although not as extensively studied as other analogs, its synthesis and potential properties can be inferred from the rich history of phenethylamine chemistry. This guide will focus on the synthetic pathways to this molecule, providing a rationale for the selection of precursors and reaction conditions.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several established methods for amine synthesis. The choice of starting material, either 1-(3,5-dimethoxyphenyl)ethanone or 3,5-dimethoxybenzaldehyde, dictates the most logical synthetic route.

Reductive Amination of 1-(3,5-Dimethoxyphenyl)ethanone

A common and versatile method for the synthesis of amines is the reductive amination of a ketone. In this case, 1-(3,5-dimethoxyphenyl)ethanone would serve as the precursor.

Experimental Protocol: Reductive Amination

  • Imine Formation: 1-(3,5-dimethoxyphenyl)ethanone is reacted with an ammonia source, such as ammonia in an alcoholic solvent or ammonium chloride, to form the corresponding imine intermediate. This reaction is typically acid-catalyzed.

  • Reduction: The in-situ formed imine is then reduced to the desired amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over a palladium or platinum catalyst).

  • Work-up and Purification: The reaction mixture is worked up to remove the catalyst and any unreacted starting materials. The product is then purified, often by distillation or chromatography, and may be isolated as the free base or a salt (e.g., hydrochloride).

Causality of Experimental Choices:

  • The choice of an ammonia source is critical; anhydrous ammonia is often used to drive the equilibrium towards imine formation.

  • Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is selective for the iminium ion over the ketone, which can improve yields.

  • Catalytic hydrogenation is an effective and clean reduction method, but the catalyst can sometimes be sensitive to impurities.

The Leuckart-Wallach Reaction

A classic method for the synthesis of amines from ketones or aldehydes is the Leuckart-Wallach reaction. This reaction uses ammonium formate or formamide as both the aminating and reducing agent.[1][2]

Experimental Protocol: Leuckart-Wallach Reaction

  • Reaction Setup: 1-(3,5-dimethoxyphenyl)ethanone is heated with an excess of ammonium formate or formamide.[3][4][5]

  • Heating: The reaction mixture is heated to a high temperature, typically between 160-185°C.[3] During this process, the ketone is converted to the formamide of the corresponding amine.

  • Hydrolysis: The resulting N-formyl intermediate is then hydrolyzed, usually by heating with a strong acid like hydrochloric acid, to yield the primary amine.

  • Isolation: The amine is isolated from the reaction mixture, typically by basification and extraction, followed by purification.

Authoritative Grounding: The Leuckart-Wallach reaction, discovered by Rudolf Leuckart in 1885, is a well-established method for the reductive amination of carbonyl compounds.[2] The reaction proceeds through the formation of an iminium ion, which is then reduced by formate or a derivative.[1]

Diagram of the Leuckart-Wallach Reaction Pathway:

Leuckart_Wallach Ketone 1-(3,5-Dimethoxyphenyl)ethanone Imine Imine Intermediate Ketone->Imine + NH₃ AmmoniumFormate Ammonium Formate (or Formamide) AmmoniumFormate->Imine FormylAmine N-formyl-1-(3,5-dimethoxyphenyl)ethanamine Imine->FormylAmine Reduction by Formate Amine This compound FormylAmine->Amine AcidHydrolysis Acid Hydrolysis AcidHydrolysis->Amine

Sources

A Prospective Analysis of 1-(3,5-Dimethoxyphenyl)ethanamine: A Novel Phenethylamine Scaffold for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenethylamine class of compounds has yielded a rich diversity of neuropharmacologically active agents, from neurotransmitters to potent psychoactive molecules. This technical guide provides a prospective analysis of a lesser-explored derivative, 1-(3,5-Dimethoxyphenyl)ethanamine, outlining a comprehensive research and development framework to elucidate its potential therapeutic applications. Drawing upon the extensive knowledge of structurally related compounds, we hypothesize its pharmacological profile and propose a structured, multi-stage experimental plan to validate its potential as a novel therapeutic agent. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel psychoactive compounds for therapeutic purposes.

Introduction: The Therapeutic Potential of Substituted Phenethylamines

The phenethylamine scaffold is a cornerstone of neuropharmacology. Endogenous phenethylamines, such as dopamine and norepinephrine, are fundamental to a vast array of physiological and cognitive processes. The substitution of the phenyl ring has given rise to a plethora of compounds with diverse pharmacological activities. Notably, the methoxy-substituted phenethylamines, such as mescaline (3,4,5-trimethoxyphenethylamine), have been instrumental in understanding the role of the serotonergic system, particularly the 5-HT2A receptor, in consciousness and mood regulation.[1][2][3][4]

Recent years have seen a renaissance in the investigation of psychedelic compounds for the treatment of various psychiatric disorders, including depression, post-traumatic stress disorder (PTSD), and anxiety. The therapeutic potential of these compounds is thought to arise from their ability to induce profound alterations in perception, cognition, and mood, leading to lasting positive psychological changes. The primary molecular target for classic psychedelics is the serotonin 5-HT2A receptor.[4]

This whitepaper focuses on the untapped potential of this compound, a structural analog of mescaline and other psychoactive phenethylamines. By systematically exploring its synthesis, pharmacology, and in vivo effects, we can ascertain its potential as a novel therapeutic candidate.

Hypothesized Pharmacological Profile of this compound

Based on its chemical structure, we can formulate several hypotheses regarding the pharmacological profile of this compound:

  • Serotonergic Activity: The presence of the phenethylamine backbone and methoxy substituents suggests a likely interaction with serotonin receptors. We hypothesize that this compound will exhibit affinity for 5-HT2A and 5-HT2C receptors, a hallmark of many psychedelic phenethylamines.[1][3] The specific pattern and potency of receptor activation will be a key determinant of its psychoactive and therapeutic profile.

  • Dopaminergic and Noradrenergic Activity: Many phenethylamines interact with dopamine and norepinephrine transporters and receptors.[5] It is plausible that this compound may modulate these monoaminergic systems, potentially contributing to stimulant or mood-altering effects.

  • Trace Amine-Associated Receptor 1 (TAAR1) Interaction: TAAR1 is a receptor for endogenous trace amines and is also a target for amphetamine-like substances.[6] Investigation into the interaction of this compound with TAAR1 could reveal novel mechanisms of action.

Proposed Research and Development Workflow

A systematic and rigorous experimental workflow is essential to characterize this compound and evaluate its therapeutic potential. The following diagram outlines a proposed multi-stage research plan.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: In Vivo Preclinical Evaluation cluster_3 Phase 4: Advanced Preclinical & IND-Enabling Studies synthesis Chemical Synthesis purification Purification & Structural Elucidation (NMR, MS) synthesis->purification physchem Physicochemical Profiling (Solubility, Stability) purification->physchem binding Receptor Binding Assays (5-HT, DA, NE receptors) physchem->binding functional Functional Assays (e.g., Calcium Flux, cAMP) binding->functional transporter Monoamine Transporter Assays (DAT, NET, SERT) binding->transporter cyp CYP450 Inhibition & Metabolism functional->cyp pk Pharmacokinetics (Rodent Model) cyp->pk behavioral Behavioral Assays (Head-twitch response, Locomotor activity) pk->behavioral safety Preliminary Toxicology & Safety Pharmacology behavioral->safety disease_models Disease Models (e.g., Depression, Anxiety) safety->disease_models glp_tox GLP Toxicology disease_models->glp_tox formulation Formulation Development glp_tox->formulation G start 3,5-Dimethoxybenzaldehyde intermediate1 3,5-Dimethoxyphenylacetonitrile start->intermediate1 1. KCN, H2O/EtOH 2. NaBH4, EtOH final_product This compound intermediate1->final_product Reduction (e.g., LiAlH4 in THF or H2/Pd-C)

Caption: Proposed Synthesis Route for this compound.

Step-by-Step Protocol:

  • Synthesis of 3,5-Dimethoxyphenylacetonitrile:

    • To a solution of 3,5-dimethoxybenzaldehyde in a suitable solvent (e.g., ethanol/water mixture), add potassium cyanide (KCN).

    • Stir the reaction mixture at room temperature until the formation of the cyanohydrin is complete (monitored by TLC).

    • Carefully add a reducing agent, such as sodium borohydride (NaBH4), in portions to the reaction mixture.

    • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile.

    • Purify the crude product by column chromatography.

  • Reduction of 3,5-Dimethoxyphenylacetonitrile to this compound:

    • Method A (Lithium Aluminum Hydride):

      • In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

      • Cool the suspension to 0°C and slowly add a solution of 3,5-dimethoxyphenylacetonitrile in anhydrous THF.

      • Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

      • Cool the reaction to 0°C and carefully quench by sequential addition of water, 15% aqueous sodium hydroxide, and water.

      • Filter the resulting solids and wash with THF.

      • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude amine.

    • Method B (Catalytic Hydrogenation):

      • Dissolve 3,5-dimethoxyphenylacetonitrile in a suitable solvent (e.g., ethanol or methanol) containing a catalytic amount of palladium on carbon (Pd-C).

      • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

      • Monitor the reaction progress by TLC.

      • Upon completion, filter the catalyst through a pad of Celite and wash with the solvent.

      • Concentrate the filtrate under reduced pressure to yield the desired amine.

  • Purification and Salt Formation:

    • Purify the crude amine by distillation or column chromatography.

    • For easier handling and improved stability, the amine can be converted to a salt (e.g., hydrochloride or fumarate) by treating a solution of the free base with the corresponding acid.

In Vitro Pharmacological Profiling

A comprehensive in vitro pharmacological profiling is crucial to determine the mechanism of action of this compound.

Table 1: Proposed In Vitro Assays

Assay TypeTargetPurpose
Receptor Binding Human Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C, etc.)Determine binding affinities (Ki)
Human Dopamine Receptors (D1, D2, etc.)Determine binding affinities (Ki)
Human Adrenergic Receptors (α1, α2, β1, β2)Determine binding affinities (Ki)
Functional Assays 5-HT2A, 5-HT2CMeasure agonist/antagonist activity (EC50, Emax) using calcium flux or IP1 accumulation assays
D2Measure agonist/antagonist activity using cAMP assays
Transporter Assays DAT, NET, SERTEvaluate inhibition of monoamine uptake
Metabolic Stability Human Liver MicrosomesDetermine in vitro half-life and identify major metabolites
CYP450 Inhibition Major CYP Isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)Assess potential for drug-drug interactions [7]

Step-by-Step Protocol for 5-HT2A Receptor Functional Assay (Calcium Flux):

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor in appropriate media.

  • Cell Plating: Plate the cells in 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Compound Addition: Prepare serial dilutions of this compound and a reference agonist (e.g., serotonin) in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the compound dilutions to the wells and continuously record the fluorescence signal for a set period.

  • Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Plot the dose-response curve and determine the EC50 and Emax values using a suitable nonlinear regression model.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothesized primary signaling pathway for this compound, assuming it acts as a 5-HT2A receptor agonist.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand This compound receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activation ca2 Ca2+ Release er->ca2 ca2->pkc Co-activation downstream Downstream Signaling (e.g., gene expression changes) pkc->downstream

Caption: Hypothesized 5-HT2A Receptor-Mediated Signaling Pathway.

Conclusion and Future Directions

This compound represents a novel and unexplored chemical entity with the potential for therapeutic applications, particularly in the realm of neuropsychiatric disorders. The structural similarity to known psychoactive phenethylamines provides a strong rationale for its investigation as a modulator of monoaminergic systems, with a primary focus on the serotonin 5-HT2A receptor.

The comprehensive research and development plan outlined in this whitepaper provides a clear roadmap for the systematic evaluation of this compound. Successful execution of these studies will elucidate its pharmacological profile, establish its safety and efficacy in preclinical models, and ultimately determine its viability as a novel therapeutic agent. The insights gained from this research will not only contribute to the development of new medicines but also deepen our understanding of the intricate relationship between chemical structure and neuropharmacological function.

References

  • Understanding the Mechanisms of Action and Effects of Drugs of Abuse - PMC.
  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines - Frontiers.
  • CAS 832-92-8: Benzeneethanamine, 3,4,5-trimethoxy-, hydrochloride (1:1) - CymitQuimica.
  • Escaline - Wikipedia.
  • 3,4-Dimethoxyphenethylamine - Wikipedia.
  • #141 Pe; phenescaline; 3,5-dimethoxy-4-phenethyloxyphenethylamine.
  • The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) | Request PDF - ResearchGate.
  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - ResearchGate.
  • 2C-B - Wikipedia.
  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - Frontiers.
  • 3,4,5-Trimethoxyamphetamine - Wikipedia.
  • US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
  • Studies on the metabolism and toxicological detection of the new psychoactive designer drug 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) in human and rat urine using GC-MS, LC-MS(n), and LC-HR-MS/MS - PubMed.
  • Methallylescaline - Wikipedia.
  • Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC.
  • 2C-E - Wikipedia.

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"chiral synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of robust and scalable methodologies for the enantioselective synthesis of this compound, a pivotal chiral building block in contemporary drug discovery and development. Addressing researchers, chemists, and process development professionals, this document moves beyond mere procedural descriptions to elucidate the underlying scientific principles, causal factors influencing experimental outcomes, and the rationale behind protocol design. We will explore two primary, field-proven strategies: direct Asymmetric Reductive Amination (ARA) of the corresponding prochiral ketone and the Enzymatic Kinetic Resolution (EKR) of the racemic amine. Each section includes a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters, ensuring that the described methods are scientifically sound and reproducible.

Introduction: The Strategic Importance of this compound

Chiral amines are fundamental structural motifs embedded in a vast array of pharmaceuticals and biologically active compounds.[1] The stereochemistry of these amine-containing centers is often critical for pharmacological efficacy, as different enantiomers can exhibit widely varying activity, metabolism, and toxicity profiles. This compound, with its specific substitution pattern, serves as a crucial intermediate for various therapeutic agents, where the methoxy groups can modulate solubility, metabolic stability, and target binding affinity.

The synthesis of this amine in an enantiomerically pure form presents a common yet significant challenge in medicinal and process chemistry. The demand for efficient, scalable, and cost-effective routes has driven the development of sophisticated catalytic methods. This guide focuses on providing the in-depth knowledge required to select and implement a synthetic strategy that aligns with specific project goals, from laboratory-scale discovery to large-scale manufacturing.

Chapter 1: Asymmetric Reductive Amination (ARA) - The Direct Approach

Direct Asymmetric Reductive Amination (ARA) represents one of the most elegant and atom-economical strategies for synthesizing chiral primary amines. This one-step transformation converts a prochiral ketone directly into the target amine using an ammonia source and a reductant, guided by a chiral catalyst.[2][3] This approach circumvents the need for multi-step sequences involving pre-formation of imines and subsequent deprotection, thereby reducing waste and improving process efficiency.[4]

Mechanistic Rationale and Catalyst Selection

The core of the ARA reaction involves two key steps: the reversible formation of an N-unsubstituted ketimine intermediate from 3',5'-dimethoxyacetophenone and an ammonia source, followed by the enantioselective reduction of this imine, catalyzed by a chiral transition metal complex.

The primary challenge lies in the unfavorable equilibrium of imine formation with aqueous ammonia and the potential for catalyst inhibition by the nitrogen-containing reagents.[3][5] Modern catalyst systems, typically based on Ruthenium (Ru) or Iridium (Ir) complexes with chiral phosphine ligands, have been developed to overcome these hurdles.[6][7]

  • Ruthenium Catalysis: Ru-complexes, particularly with atropisomeric biaryl phosphine ligands like BINAP or TunePhos derivatives, have demonstrated exceptional activity and enantioselectivity.[5][6] The catalyst facilitates the hydrogenation of the transiently formed imine with high fidelity, delivering the chiral amine. The choice of ligand is paramount; the steric and electronic properties of the ligand create a chiral pocket that dictates the facial selectivity of the hydride transfer to the C=N bond.

Experimental Workflow: Ru-Catalyzed ARA

The following diagram illustrates the logical flow of the direct asymmetric reductive amination process.

ARA_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation P1 Charge Autoclave with 3',5'-Dimethoxyacetophenone P2 Add Chiral Ru-Catalyst & Ammonium Salt (e.g., NH4OAc) P1->P2 P3 Add Solvent (e.g., Trifluoroethanol) P2->P3 R1 Seal Autoclave & Purge with Argon, then H2 P3->R1 R2 Pressurize with H2 (e.g., 50-80 atm) R1->R2 R3 Heat to Reaction Temp (e.g., 80-100 °C) with Stirring R2->R3 R4 Monitor Reaction (e.g., HPLC, TLC) R3->R4 W1 Cool & Depressurize R4->W1 W2 Filter Catalyst (if applicable) W1->W2 W3 Solvent Evaporation W2->W3 W4 Aqueous Workup: Acid/Base Extraction W3->W4 W5 Purification (e.g., Crystallization, Chromatography) W4->W5 Final Final W5->Final Final Product: (R)- or (S)-Amine

Caption: Workflow for Direct Asymmetric Reductive Amination.

Detailed Experimental Protocol: Ru/C3-TunePhos Catalyzed ARA

This protocol is adapted from established procedures for the ARA of alkyl aryl ketones.[6] Optimization may be required for the specific substrate.

Materials:

  • 3',5'-Dimethoxyacetophenone

  • Ru(OAc)₂( (S)-C3-TunePhos) (or other suitable chiral Ru-catalyst)

  • Ammonium Acetate (NH₄OAc)

  • 2,2,2-Trifluoroethanol (TFE), degassed

  • Hydrogen (H₂) gas, high purity

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave with magnetic stirring

Procedure:

  • Reactor Setup: In a glovebox, charge a glass liner for the autoclave with 3',5'-dimethoxyacetophenone (1.0 mmol, 180.2 mg).

  • Catalyst and Reagent Addition: Add the Ru-catalyst (e.g., Ru(OAc)₂( (S)-C3-TunePhos), 0.01 mmol, 1 mol%) and ammonium acetate (2.0 mmol, 154.2 mg).

  • Solvent Addition: Add degassed 2,2,2-trifluoroethanol (2.0 mL).

  • Reaction: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox, connect it to a gas manifold, and purge with argon (3 cycles) followed by hydrogen (3 cycles).

  • Pressurize the autoclave with H₂ to 80 atm.

  • Commence stirring and heat the reaction mixture to 100 °C. Maintain these conditions for 24-48 hours.

  • Workup: After the reaction period, cool the autoclave to room temperature and carefully vent the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the TFE.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Expected Performance

The following table summarizes typical results for the ARA of various substituted acetophenones using a Ru/TunePhos catalyst system, providing an expected performance benchmark for the target substrate.[6]

Substrate (Analogue)Catalyst Loading (mol%)Temp (°C)H₂ (atm)Time (h)Yield (%)ee (%)
Acetophenone110080248594
4-Methoxyacetophenone110080489196
3-Methoxyacetophenone110080488895
4-Chloroacetophenone110080249392

Chapter 2: Enzymatic Kinetic Resolution (EKR) - The Biocatalytic Pathway

Kinetic resolution is a cornerstone technique for separating enantiomers from a racemic mixture. The enzymatic approach (EKR) leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine and the newly formed amide.[8] This method is valued for its operational simplicity, mild reaction conditions, and environmental compatibility.

Part A: Synthesis of Racemic this compound

A prerequisite for any resolution strategy is the efficient synthesis of the racemic starting material. The Leuckart reaction provides a classical, robust, and scalable method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reductant.[9]

Leuckart_Workflow cluster_reaction Reaction Execution cluster_workup Hydrolysis & Workup R1 Combine 3',5'-Dimethoxyacetophenone with Ammonium Formate R2 Heat Mixture to High Temp (e.g., 160-180 °C) R1->R2 R3 Maintain Temperature until Reaction Completion R2->R3 W1 Cool Reaction Mixture R3->W1 W2 Hydrolyze Formamide Intermediate with Strong Acid (e.g., HCl) W1->W2 W3 Basify with NaOH to Liberate Free Amine W2->W3 W4 Extract with Organic Solvent W3->W4 W5 Purify by Distillation or Chromatography W4->W5 Final Final W5->Final Racemic Amine EKR_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation & Isolation R1 Dissolve Racemic Amine in Organic Solvent (e.g., MTBE) R2 Add Acyl Donor (e.g., Ethyl Methoxyacetate) R1->R2 R3 Add Immobilized Lipase (e.g., Novozym 435) R2->R3 R4 Incubate with Shaking at Controlled Temperature R3->R4 R5 Monitor Conversion (~50%) by GC or HPLC R4->R5 S1 Filter to Remove Enzyme R5->S1 S2 Separate Amine and Amide (e.g., Acid Extraction or Chromatography) S1->S2 S3 Isolate (S)-Amine S2->S3 Product 1 S4 Hydrolyze (R)-Amide to Recover (R)-Amine (Optional) S2->S4 Product 2 (via Amide) Final_S Final_S S3->Final_S (S)-Amine Final_R Final_R S4->Final_R (R)-Amine

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution of a Racemic Amine.

This protocol is based on highly successful resolutions of 1-phenylethylamine and is expected to be effective for the target substrate. [6][8] Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Ethyl methoxyacetate (or other suitable acyl donor)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Orbital shaker with temperature control

Procedure:

  • Reaction Setup: To a 25 mL flask, add racemic this compound (1.0 g, 5.5 mmol), anhydrous MTBE (10 mL), and ethyl methoxyacetate (0.32 mL, 2.75 mmol, 0.5 equiv.).

  • Enzyme Addition: Add Novozym 435 (100 mg, 10 wt% of substrate).

  • Incubation: Seal the flask and place it in an orbital shaker at 40 °C with agitation (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC. The target is ~50% conversion, where the enantiomeric excess of both the remaining amine and the formed amide are maximized. This may take 4-24 hours.

  • Workup: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh MTBE and reused.

  • Separation: The unreacted (S)-amine and the formed (R)-amide can be separated by flash column chromatography or by an acid-base extraction. For extraction, dilute the filtrate with MTBE, wash with dilute HCl to extract the amine, basify the aqueous layer to recover the (S)-amine, and isolate the (R)-amide from the organic layer.

  • (Optional) Amide Hydrolysis: The isolated (R)-amide can be hydrolyzed back to the (R)-amine using acidic or basic conditions to access the other enantiomer.

Data Presentation: Expected Performance

The table below shows typical results for the kinetic resolution of 1-phenylethylamine analogues, indicating the high selectivity achievable with this method. [8]

Substrate (Analogue) Acyl Donor Time (h) Conversion (%) Product ee (%) E-value
1-Phenylethylamine Diisopropyl malonate 4 45.0 (R)-Amide 99.9 >200
2-Aminoheptane Diisopropyl malonate 4 50.0 (R)-Amide >99.9 >>200

| 1-Methoxy-2-propylamine | Diisopropyl malonate | 4 | 52.1 | (R)-Amide | 92.0 | >100 |

E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity. Values >100 are considered excellent for preparative use.

Conclusion: A Comparative Outlook

Both Asymmetric Reductive Amination (ARA) and Enzymatic Kinetic Resolution (EKR) offer powerful and viable routes to enantiopure this compound. The optimal choice depends on the specific constraints and goals of the synthesis.

  • Asymmetric Reductive Amination is a highly efficient, atom-economical process that can theoretically provide a 100% yield of the desired enantiomer in a single step. It is exceptionally well-suited for large-scale manufacturing where process intensification is key. However, it requires investment in high-pressure equipment and potentially expensive transition-metal catalysts and ligands.

  • Enzymatic Kinetic Resolution is operationally simpler, proceeds under mild conditions, and utilizes a reusable, biodegradable catalyst. It provides access to both enantiomers from a single racemic batch. The primary drawback is the theoretical maximum yield of 50% for each enantiomer, which may be less desirable if only one enantiomer is needed. However, this can be overcome by implementing a Dynamic Kinetic Resolution (DKR) process where the unwanted enantiomer is racemized in situ. [6] Ultimately, the selection of a synthetic strategy requires a careful evaluation of factors including scale, cost of goods, equipment availability, and the desired enantiomer. The protocols and principles outlined in this guide provide a solid foundation for making this critical decision and for the successful implementation of the chosen synthetic pathway.

References

  • Li, W., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(7), pp.2579-2587.

  • Trost, B. M. & Brindle, C. S. (2010). The direct catalytic asymmetric allylic amination. Chemical Society Reviews, 39(5), pp.1600-1632.

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(16), pp.3957-3960.

  • Tishler, M., et al. (1951). The Reaction of Amines with Thionyl Chloride. The Preparation of Oxazolines. Journal of the American Chemical Society, 73(8), pp.3816-3818.

  • Foley, A. M., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), pp.519-526.

  • Sigma-Aldrich. Chiral Auxiliaries.

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (258-259), pp.35-42.

  • Hashiguchi, S., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), pp.7562-7563.

  • Gao, G., et al. (2017). Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones. Organic Chemistry Frontiers, 4(7), pp.1341-1345.

  • Wills, M., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, pp.72-79.

  • Zhang, X., et al. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development, 27(5), pp.916-923.

  • Leuckart, R. (1885). Ueber eine neue und eine fruehere Methode zur Darstellung formylirter aromatischer Amine. Berichte der deutschen chemischen Gesellschaft, 18(2), pp.2341-2344.

  • Poppe, L., et al. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Studia Universitatis Babes-Bolyai Chemia, 55(4), pp.287-296.

  • Carlson, R., & Carlson, J. A. (1993). An optimized procedure for the reductive amination of acetophenone by the leuckart reaction. Acta Chemica Scandinavica, 47, pp.1046-1048.

  • Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), pp.8685-8687.

  • Zhang, X., et al. (2020). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. Angewandte Chemie International Edition, 59(13), pp.5321-5325.

  • Jäkel, C., & Paciello, R. (2018). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society, 140(1), pp.355-361.

  • Hauser, D. R., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), pp.119-131.

  • Saadat, S. Z., et al. (2019). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society, 141(1), pp.355-361.

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(6), pp.529-536.

  • Parveen, S., et al. (2021). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 2(3), pp.228-243.

  • Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Scribd.

  • Gramage-Doria, R., et al. (2022). Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall. Chemistry – A European Journal, 28(36), e202201078.

  • Bäckvall, J.-E., et al. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry, 6, 823-829.

  • Poppe, L., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), pp.356-363.

Sources

An In-Depth Technical Guide to the Synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 1-(3,5-Dimethoxyphenyl)ethanamine Scaffolds in Modern Drug Discovery

The this compound framework and its derivatives represent a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of pharmacologically active agents. The strategic placement of the dimethoxy substituents on the phenyl ring profoundly influences the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. This guide provides an in-depth exploration of the synthetic pathways leading to these valuable compounds, offering a blend of theoretical principles and practical, field-tested protocols for researchers, scientists, and professionals in drug development. Our focus extends beyond mere procedural documentation to elucidate the underlying rationale for methodological choices, ensuring a comprehensive and authoritative resource.

I. Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound and its N-substituted analogs primarily revolves around the formation of the crucial C-N bond. Two principal methodologies dominate the landscape: reductive amination of the corresponding ketone and the classical Leuckart reaction. The choice between these routes is often dictated by factors such as scale, available starting materials, and desired purity of the final product.

A. Reductive Amination: The Workhorse of Amine Synthesis

Reductive amination stands out as a highly versatile and widely employed method for the synthesis of primary, secondary, and tertiary amines.[1] This "one-pot" reaction typically involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine.[1]

The primary precursor for the synthesis of this compound via this route is 3,5-dimethoxyacetophenone. The reaction proceeds through the initial condensation of the ketone with an ammonia source to form an intermediate imine. This transient species is then reduced to the target primary amine using a suitable reducing agent.

Mechanism of Reductive Amination: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 3,5-dimethoxyacetophenone, leading to a hemiaminal intermediate. Subsequent dehydration yields the corresponding imine. The final step involves the reduction of the C=N double bond by a hydride source to furnish the desired this compound.

graph Reductive_Amination_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

ketone [label="3,5-Dimethoxyacetophenone"]; ammonia [label="NH3"]; hemiaminal [label="Hemiaminal Intermediate"]; imine [label="Imine Intermediate"]; amine [label="this compound"]; reducing_agent [label="[H]", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

ketone -> hemiaminal [label="+ NH3"]; hemiaminal -> imine [label="- H2O"]; imine -> amine [label="+ [H] (Reduction)"]; reducing_agent -> imine [style=invis]; }

Caption: Reductive Amination Workflow.

A variety of reducing agents can be employed, with the choice influencing reaction conditions and outcomes. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Sodium cyanoborohydride is particularly advantageous as it is a milder reducing agent that selectively reduces the iminium ion over the ketone starting material.

B. The Leuckart Reaction: A Classic Approach

The Leuckart reaction offers a classical alternative for the reductive amination of aldehydes and ketones, utilizing formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium formate or formamide).[2][3] This method is particularly useful for large-scale synthesis due to the low cost of the reagents. However, it typically requires high reaction temperatures (160-185°C) and can result in the formation of N-formyl byproducts, necessitating a subsequent hydrolysis step.[4]

Mechanism of the Leuckart Reaction: The reaction with ammonium formate begins with its dissociation into ammonia and formic acid.[5] Ammonia reacts with the carbonyl group of 3,5-dimethoxyacetophenone to form an imine, which is then reduced by formic acid to the corresponding amine.[5] The formic acid is oxidized to carbon dioxide in the process.

graph Leuckart_Reaction_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

ketone [label="3,5-Dimethoxyacetophenone"]; ammonium_formate [label="HCOONH4"]; imine [label="Imine Intermediate"]; amine [label="this compound"]; formic_acid [label="HCOOH"]; ammonia [label="NH3"];

ketone -> imine [label="+ NH3"]; ammonium_formate -> formic_acid [style=invis]; ammonium_formate -> ammonia [style=invis]; imine -> amine [label="+ HCOOH\n- CO2"]; }

Caption: Leuckart Reaction Pathway.

II. Experimental Protocols: A Practical Guide

The following protocols are presented as representative procedures based on established chemical principles and literature precedents. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • 3,5-Dimethoxyacetophenone

  • Ammonium acetate

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxyacetophenone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

  • Heat the mixture to reflux for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to room temperature. Cautiously add sodium cyanoborohydride (approximately 1.5-2 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. The addition may cause gas evolution.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with concentrated HCl to a pH of approximately 2 to decompose any remaining reducing agent.

  • Wash the acidic aqueous layer with diethyl ether to remove any unreacted ketone and other non-basic impurities.

  • Basify the aqueous layer to a pH of >10 with a concentrated NaOH solution.

  • Extraction: Extract the product into diethyl ether (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives can be readily achieved by modifying the reductive amination protocol. Instead of an ammonia source, a primary or secondary amine is used.

Materials:

  • This compound

  • An appropriate aldehyde or ketone (e.g., benzaldehyde for N-benzylation)

  • Methanol or another suitable solvent

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in dichloromethane, add sodium triacetoxyborohydride (1.5-2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

III. Chiral Synthesis: Accessing Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure this compound derivatives is of paramount importance for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities.[6] Asymmetric synthesis can be approached through several strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

One common approach involves the use of a chiral amine, such as (R)- or (S)-1-phenylethylamine, as a chiral auxiliary in a diastereoselective reductive amination reaction. The resulting diastereomers can then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary.

IV. Data Presentation and Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table provides expected spectroscopic data for the parent compound, this compound.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons (typically in the range of 6.3-6.5 ppm), the methoxy groups (around 3.8 ppm), the methine proton (a quartet around 4.1 ppm), the methyl group (a doublet around 1.4 ppm), and the amine protons (a broad singlet).
¹³C NMR Resonances for the aromatic carbons (including the methoxy-substituted carbons around 160 ppm and the unsubstituted carbons around 98-105 ppm), the methoxy carbons (around 55 ppm), the methine carbon (around 50 ppm), and the methyl carbon (around 25 ppm).
IR (Infrared Spectroscopy) Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic stretching (around 1600 cm⁻¹), and C-O stretching of the methoxy groups.
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound.

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.

V. Conclusion and Future Directions

This guide has delineated the fundamental synthetic strategies for accessing this compound and its derivatives. The presented protocols for reductive amination and the discussion of the Leuckart reaction provide a solid foundation for researchers in the field. The ability to synthesize a diverse range of N-substituted and chiral analogs of this core scaffold will continue to fuel the discovery of novel therapeutic agents with improved efficacy and safety profiles. Future research will likely focus on the development of more efficient and stereoselective catalytic methods to streamline the synthesis of these valuable compounds.

References

  • Leuckart, R. Ueber eine neue und eine frühere Methode zur Darstellung von Phenylisoserin und Phenylalanin. Ber. Dtsch. Chem. Ges.1885, 18, 2341–2344.
  • Wallach, O. Zur Kenntniss der Terpene und der ätherischen Oele. Ueber die Einwirkung von Ammoniak und primären Aminen auf Aldehyde und Ketone. Justus Liebigs Ann. Chem.1893, 275, 111–146.
  • Ingersoll, A. W.; et al. The Leuckart Reaction. J. Am. Chem. Soc.1936, 58, 1808–1811.
  • Kitamura, M.; Lee, D.; Hayashi, S.; Tanaka, S.; Yoshimura, M. Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. J. Org. Chem.2002, 67, 8685–8687.
  • Myers, A. G.; et al. Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. J. Am. Chem. Soc.1997, 119, 8488–8489.
  • Afanasyev, O. I.; et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chem. Rev.2019, 119, 11857–11911.
  • ResearchGate. 1H NMR spectroscopic data of compounds 1-3, 5, and 6. Available online: [Link]

  • Google Patents. Improved method for the synthesis of substituted formylamines and substituted amines.
  • Sharma, P.; et al. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions2023, 4, 119-132.
  • Stoltz, B. M.; et al. Supporting Information: Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Available online: [Link]

  • Ito, I.; et al. Synthesis of 1-(2,3-And 3,4-Dimethoxyphenyl)-1-Phenyldimethylamine. Chem. Pharm. Bull.1969, 17, 1524-1527.
  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available online: [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available online: [Link]

  • ResearchGate. Synthesis of Chiral Dispiro‐Indolinone‐Pyrrolidine‐Imidazolones Using (R) or (S)‐1‐(2,4‐Dimethoxyphenyl)Ethyl Amine. Available online: [Link]

  • ResearchGate. Effective synthesis of N-substituted 1,3,5-dithiazinanes by reactions of N-methyl-1,3,5-dithiazinane and 1,3,5-trithiane with aromatic amines. Available online: [Link]

  • ResearchGate. Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Available online: [Link]

  • ResearchGate. Synthesis of Chiral Dispiro‐indolinone‐pyrrolidine‐rhodanines Using (R)/(S)‐1‐(2,4‐dimethoxyphenyl)ethylamine. Available online: [Link]

  • Elmeligie, S.; et al. Synthesis of New N1-Substituted-5-aryl-3-(3,4,5-trimethoxyphenyl)-2-pyrazoline Derivatives as Antitumor Agents Targeting the Colchicine Site on Tubulin. Biol. Pharm. Bull.2016, 39, 1611-1622.
  • Myers, A. G. Chem 115 Handout: Chiral Auxiliaries for Asymmetric Diels-Alder Reactions. Available online: [Link]

  • Valderrama, J. A.; et al. Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Mol. Divers.1999, 4, 155-163.
  • Al-Masoudi, N. A.; et al. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. J. Chil. Chem. Soc.2014, 59, 2453-2458.
  • Gawas, P.; et al. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules2023, 28, 1985.
  • Brandt, S. D.; et al. Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. ACS Chem. Neurosci.2021, 12, 1654–1665.
  • ResearchGate. Chiral drugs: Synthesis and Analysis. Available online: [Link]

Sources

Methodological & Application

Application Notes & Protocols for 1-(3,5-Dimethoxyphenyl)ethanamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-(3,5-Dimethoxyphenyl)ethanamine in neuroscience. While direct research on this specific molecule is emerging, its structural architecture as a phenethylamine, closely related to known serotonergic modulators such as mescaline and escaline, positions it as a valuable tool for investigating the central nervous system. This guide synthesizes information from structurally analogous compounds to propose a hypothesized mechanism of action and outlines detailed, field-proven protocols for its characterization and use in exploring serotonergic pathways, synaptic plasticity, and behavioral neuroscience.

Introduction and Chemical Profile

This compound is a phenethylamine derivative characterized by a core ethylamine chain attached to a benzene ring substituted with two methoxy groups at the 3 and 5 positions. This substitution pattern is significant in medicinal chemistry and pharmacology, as it shares features with a class of psychoactive compounds known for their potent effects on the central nervous system. Its structure suggests a high likelihood of interaction with monoamine neurotransmitter systems, particularly the serotonin (5-HT) system.

The primary value of this compound in a research setting lies in its potential to act as a novel molecular probe. By systematically studying its pharmacological profile, researchers can gain insights into the structure-activity relationships (SAR) of phenethylamines, potentially uncovering new ligands with unique selectivity or functional activity at key neurological targets.

Property Value
IUPAC Name 1-(3,5-Dimethoxyphenyl)ethan-1-amine
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
CAS Number 71649-06-8
Appearance Varies (typically a liquid or low-melting solid)
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol). Hydrochloride salt form is preferred for aqueous solubility.

Hypothesized Mechanism of Action: A Serotonergic Focus

Based on extensive research into structurally related phenethylamines like mescaline (3,4,5-trimethoxyphenethylamine) and the 2C-x family, the primary pharmacological target for this compound is hypothesized to be the serotonin 2A receptor (5-HT₂A) .[1][2][3][4] Psychedelic phenethylamines are known to exert their profound effects on perception and cognition primarily through agonism at this G-protein coupled receptor (GPCR).[2][4]

Upon binding, a 5-HT₂A agonist typically initiates a downstream signaling cascade involving the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for increasing intracellular calcium levels and activating Protein Kinase C (PKC), respectively, ultimately leading to the modulation of neuronal excitability, gene expression, and synaptic plasticity.

Secondary targets could include other serotonin receptor subtypes (e.g., 5-HT₂C, 5-HT₁A) and the Trace Amine-Associated Receptor 1 (TAAR1), which is known to be activated by various phenethylamines and plays a role in modulating monoaminergic systems.[1][5]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Compound This compound (Hypothesized Agonist) Receptor 5-HT₂A Receptor Compound->Receptor Binds Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Response Modulation of: - Neuronal Excitability - Gene Expression - Synaptic Plasticity Ca->Response PKC->Response

Caption: Hypothesized 5-HT₂A receptor signaling pathway.

Proposed Research Applications & Protocols

The unique structure of this compound makes it a compelling tool for several avenues of neuroscience research. Below are key applications with detailed protocols to validate its activity and utilize it for further discovery.

Application 1: Pharmacological Characterization at Serotonin Receptors

Rationale: The first essential step is to determine the compound's binding affinity (Kᵢ) and functional potency (EC₅₀) at the primary hypothesized target, the 5-HT₂A receptor, and other relevant serotonin receptors. This data is crucial for understanding its selectivity and mechanism of action.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol determines the affinity of the test compound for the 5-HT₂A receptor by measuring its ability to compete with a known high-affinity radioligand.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

    • Radioligand: [³H]ketanserin (a 5-HT₂A antagonist).

    • Test Compound: this compound HCl.

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, scintillation vials, liquid scintillation fluid, filter mats (GF/B), cell harvester, and a scintillation counter.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound HCl in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Assay Setup: In a 96-well plate, add in triplicate:

      • 25 µL of assay buffer (for total binding).

      • 25 µL of 10 µM Mianserin (for non-specific binding).

      • 25 µL of each test compound dilution.

    • Add Radioligand: Add 25 µL of [³H]ketanserin (at a final concentration near its Kₔ, e.g., 1-2 nM) to all wells.

    • Add Membranes: Add 200 µL of the cell membrane preparation (containing ~10-20 µg of protein) to each well.

    • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a beta counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Application 2: Assessment of Functional Activity in Neuronal Circuits

Rationale: Beyond binding, it is critical to understand how the compound affects neuronal function. Ex vivo electrophysiology on brain slices allows for the direct measurement of changes in neuronal excitability and synaptic transmission in a preserved circuit. The medial prefrontal cortex (mPFC) is a key region implicated in the actions of psychedelics.[6]

Protocol 2: Ex Vivo Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the effect of the compound on the intrinsic excitability of layer V pyramidal neurons in the mPFC.

  • Materials:

    • Adult male C57BL/6J mice (8-12 weeks old).

    • Slicing solution (ice-cold, oxygenated): Sucrose-based artificial cerebrospinal fluid (aCSF).

    • Recording aCSF (oxygenated with 95% O₂/5% CO₂).

    • Internal solution for patch pipettes (containing K-gluconate).

    • Test Compound: this compound HCl (10 µM final concentration).

    • Vibrating microtome (vibratome), patch-clamp amplifier, microscope with DIC optics, micromanipulators.

  • Step-by-Step Methodology:

    • Slice Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold slicing solution. Rapidly dissect the brain and prepare 300 µm coronal slices containing the mPFC using a vibratome.

    • Recovery: Allow slices to recover for at least 1 hour in recording aCSF at room temperature.

    • Recording Setup: Transfer a slice to the recording chamber, continuously perfusing with oxygenated aCSF at ~2 mL/min.

    • Patching: Under visual guidance, establish a whole-cell patch-clamp recording from a layer V pyramidal neuron.

    • Baseline Recording: In current-clamp mode, record the baseline firing response to a series of depolarizing current injections (e.g., 500 ms steps from -100 pA to +400 pA). Measure resting membrane potential, input resistance, and the number of action potentials fired at each step.

    • Compound Application: Bath-apply this compound (10 µM) by switching the perfusion line. Allow 10 minutes for the drug to equilibrate.

    • Post-Drug Recording: Repeat the current injection protocol from step 5 to measure the compound's effect on neuronal excitability. An increase in the number of action potentials for a given current injection indicates increased excitability, a hallmark of 5-HT₂A agonism.

    • Washout: If possible, wash out the compound by perfusing with standard aCSF for 15-20 minutes and repeat the recording protocol to check for reversibility.

    • Data Analysis: Compare the input-output curves (number of spikes vs. current injected) before and after drug application using appropriate statistical tests (e.g., two-way ANOVA).

Application 3: In Vivo Behavioral Screening

Rationale: To confirm that the compound has centrally-mediated 5-HT₂A agonist effects in vivo, the head-twitch response (HTR) in rodents is the gold-standard behavioral assay.[3][7] This involuntary head movement is specifically mediated by 5-HT₂A receptor activation and is a reliable predictor of psychedelic potential in humans.

G cluster_workflow General Experimental Workflow A Application 1: In Vitro Characterization B Application 2: Ex Vivo Circuit Analysis A->B Confirm Target Engagement D Data Synthesis & SAR Analysis A->D Integrate Findings C Application 3: In Vivo Behavioral Assay B->C Validate Functional Effect in CNS B->D Integrate Findings C->D Integrate Findings

Caption: A multi-level approach to characterizing the compound.

Protocol 3: Head-Twitch Response (HTR) Assay in Mice

  • Materials:

    • Adult male C57BL/6J mice.

    • Test Compound: this compound HCl, dissolved in saline.

    • Vehicle Control: 0.9% Saline.

    • Positive Control: DOI (a known 5-HT₂A agonist), 2.5 mg/kg.

    • Observation chambers (e.g., standard mouse cages).

  • Step-by-Step Methodology:

    • Acclimation: Habituate mice to the testing room for at least 1 hour before the experiment. Place each mouse in an individual observation chamber and allow it to acclimate for 30 minutes.

    • Dosing: Administer the test compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10, 20 mg/kg). Administer vehicle and positive control to separate groups. The injection volume should be consistent (e.g., 10 mL/kg).

    • Observation Period: Immediately after injection, begin observing the mice. The primary observation window is typically the first 30-60 minutes post-injection.

    • Quantification: A trained observer, blind to the experimental conditions, should count the number of head twitches for each animal. A head twitch is defined as a rapid, involuntary rotational shake of the head.

    • Data Analysis: Plot the mean number of head twitches for each dose group. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control. A dose-dependent increase in HTR that is significantly different from the vehicle control indicates 5-HT₂A agonist activity.

Safety, Handling, and Storage

As a novel research chemical with potential psychoactive properties, this compound must be handled with appropriate caution. The following guidelines are based on safety data sheets for structurally similar amines.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields. Handle the compound in a chemical fume hood.[8][9]

  • Health Hazards: The compound is likely harmful if swallowed and may cause skin and serious eye irritation or damage.[8] Avoid inhalation of vapors and direct contact with skin and eyes.[8] In case of exposure, follow standard first-aid procedures and seek medical attention.[9][10]

  • Handling: Use only in well-ventilated areas, preferably a fume hood.[8][11] Avoid generating dust or aerosols. Wash hands thoroughly after handling.[8][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Some related compounds are noted to be hygroscopic, air-sensitive, or light-sensitive, so storage in a desiccator under an inert atmosphere (e.g., argon) and protected from light is recommended.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

  • Corneci, I., et al. (n.d.). Understanding the Mechanisms of Action and Effects of Drugs of Abuse. PMC. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • ResearchGate. (2008). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). [Link]

  • Wikipedia. 3,4-Dimethoxyphenethylamine. [Link]

  • Wikipedia. Escaline. [Link]

  • Isomer Design. (2013, August 15). #141 Pe; phenescaline; 3,5-dimethoxy-4-phenethyloxyphenethylamine. [Link]

  • Wikipedia. 2C-B. [Link]

  • Frontiers in Pharmacology. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. [Link]

  • ResearchGate. (2018). The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine and Evaluation of Its Toxicity. [Link]

  • Wikipedia. 3,4,5-Trimethoxyamphetamine. [Link]

  • De Gregorio, D., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Recent Advances in the Neuropsychopharmacology of Serotonergic Hallucinogens. Behavioural Brain Research. [Link]

  • Zhang, C., et al. (2024). Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. Signal Transduction and Targeted Therapy. [Link]

  • Wikipedia. 3,4,5-Trimethoxyphenoxyethylamine. [Link]

  • Vargas, M. V., et al. (2023). The neural basis of psychedelic action. Nature Neuroscience. [Link]

  • Nichols, D. E., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. [Link]

  • Wikipedia. 2C-E. [Link]

Sources

"1-(3,5-Dimethoxyphenyl)ethanamine for in vitro receptor binding assays"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Characterizing the Receptor Binding Profile of 1-(3,5-Dimethoxyphenyl)ethanamine Using In Vitro Radioligand Binding Assays

Abstract

This document provides a comprehensive guide for researchers to characterize the in vitro receptor binding profile of the novel compound, this compound. Structurally related to psychoactive phenethylamines like mescaline, this compound is hypothesized to interact with monoaminergic G-protein coupled receptors (GPCRs).[1][2][3] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor, providing essential data for pharmacological characterization and drug development.[4][5][6] This guide presents detailed, self-validating protocols for preparing high-quality cell membranes, conducting competitive and saturation binding assays, and analyzing the resulting data to determine key parameters such as the inhibitory constant (Kᵢ), the equilibrium dissociation constant (KᏧ), and receptor density (Bₘₐₓ).

Introduction & Scientific Rationale

This compound is a phenethylamine derivative whose pharmacological profile is not extensively documented. Its chemical architecture suggests a potential interaction with receptors in the central nervous system, particularly serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors, which are common targets for this class of molecules.[1][2]

In vitro receptor binding assays are a fundamental tool in pharmacology, allowing for the direct measurement of the interaction between a ligand and a receptor.[7][8] These assays are critical for:

  • Target Identification: Screening the compound against a panel of receptors to identify primary binding sites.

  • Affinity Determination: Quantifying the strength of the interaction (Kᵢ value), which is a key indicator of potency.[5]

  • Selectivity Profiling: Comparing the affinity across various receptors to understand potential for on-target efficacy versus off-target side effects.

This application note details the methodology to determine the binding affinity of this compound by its ability to compete with a well-characterized, high-affinity radioligand for a specific receptor site.

Principle of the Competitive Radioligand Binding Assay

The core of this protocol is the competitive binding assay.[5][9] The experiment is based on the principle of competition between three components in equilibrium:

  • The Receptor: Contained within a preparation of cell membranes.[10]

  • The Radioligand: A ligand with known high affinity for the receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).

  • The Competitor: The unlabeled test compound, this compound.

A fixed concentration of receptor and radioligand are incubated with increasing concentrations of the test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). This value is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[11]

G cluster_0 Assay Principle: Competitive Binding cluster_1 Low [Test Compound] cluster_2 High [Test Compound] Receptor Receptor Site Radioligand [³H]-Radioligand Radioligand->Receptor Compound Test Compound (Unlabeled) Compound->Receptor Receptor1 Receptor Radioligand1 Radioligand1->Receptor1 High Signal Receptor2 Receptor Compound2 Compound2->Receptor2 Low Signal cluster_1 cluster_1 cluster_2 cluster_2

Caption: Principle of Competitive Binding.

Suggested Receptor Panel and Reagents

Based on the structure of this compound, the following GPCR targets are recommended for an initial screening panel. This table provides the necessary components for each assay.

Target Receptor Receptor Source Radioligand KᏧ of Radioligand Non-Specific Binding Agent Reference
Serotonin 5-HT₂ₐ h5-HT₂ₐ-CHO cell membranes[³H]-Ketanserin~2 nM10 µM Mianserin[12]
Serotonin 5-HT₁ₐ h5-HT₁ₐ-HeLa cell membranes[³H]-8-OH-DPAT~1 nM10 µM Serotonin[13]
Dopamine D₂ hD₂-HEK293 cell membranes[³H]-Spiperone~0.1 nM10 µM Haloperidol[14]
Adrenergic α₁ₐ hα₁ₐ-HEK293 cell membranes[³H]-Prazosin~0.2 nM10 µM Phentolamine[15]
Adrenergic β₂ hβ₂-CHO cell membranes[³H]-Dihydroalprenolol~1 nM10 µM Propranolol[6][16]

Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals.[17][18][19][20] Radioligand use requires adherence to institutional radiation safety protocols. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Part A: Membrane Preparation from Cultured Cells

This protocol describes the isolation of crude cell membranes from cultured cells overexpressing the receptor of interest.[21][22][23] High-quality membrane preparations are essential for reproducible results.[10]

Materials:

  • Cultured cells (e.g., HEK293 or CHO) expressing the target receptor.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at 4°C.

  • Protease Inhibitor Cocktail (add fresh to Lysis Buffer before use).

  • Dounce homogenizer or Polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Cell Harvest: Harvest cells from culture flasks. Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C between washes.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors. Allow cells to swell on ice for 15-20 minutes.

  • Homogenization: Lyse the cells using a Dounce homogenizer (20-30 strokes) or a Polytron on a low setting. The goal is to rupture the cell membrane while keeping the nucleus intact.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Final Pellet: Discard the supernatant. Resuspend the membrane pellet in a small volume of fresh, ice-cold Lysis Buffer.

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Part B: Protocol 1 - Competitive Binding Assay (Kᵢ Determination)

This assay determines the IC₅₀ of this compound, which is then used to calculate its binding affinity (Kᵢ).

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Membrane preparation (from Part A), diluted in Assay Buffer to optimal concentration.

  • Radioligand (see Table 1), diluted to a final concentration at or below its KᏧ.

  • This compound stock solution, serially diluted (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Non-specific binding (NSB) agent (see Table 1), at a high concentration (e.g., 1000x Kᵢ).

  • 96-well microplates.

  • Cell harvester and glass fiber filters (e.g., GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding (TB): Assay Buffer + Radioligand + Membrane Preparation.

    • Non-Specific Binding (NSB): NSB Agent + Radioligand + Membrane Preparation.[24][25]

    • Competitor Wells: Serial dilutions of this compound + Radioligand + Membrane Preparation.

  • Order of Addition: Add components in the following order: Assay Buffer, then competitor/NSB agent, then radioligand. Initiate the reaction by adding the membrane preparation. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at room temperature (or specified temperature) for 60-120 minutes to allow the reaction to reach equilibrium.[12]

  • Termination & Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

  • Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Part C: Protocol 2 - Saturation Binding Assay (KᏧ and Bₘₐₓ Determination)

This assay is crucial for validating the receptor preparation. It involves incubating a fixed amount of membrane protein with increasing concentrations of the radioligand to determine its affinity (KᏧ) and the total number of binding sites (Bₘₐₓ).[9][26]

Procedure:

  • Assay Setup: Prepare serial dilutions of the radioligand (e.g., 0.1x to 10x the expected KᏧ).

  • For each concentration of radioligand, set up two sets of triplicate tubes:

    • Total Binding: Assay Buffer + Diluted Radioligand + Membranes.

    • Non-Specific Binding: NSB Agent + Diluted Radioligand + Membranes.

  • Follow steps 3-5 from the Competitive Binding Assay protocol (Part B).

Data Analysis and Interpretation

G cluster_workflow Data Analysis Workflow CPM Raw Data (CPM) from Scintillation Counter Calc_SB Calculate Specific Binding (SB) CPM->Calc_SB Plot Plot % Inhibition vs. [Compound] Calc_SB->Plot Fit Non-linear Regression (Sigmoidal Curve Fit) Plot->Fit IC50 Determine IC₅₀ Fit->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Kᵢ ChengPrusoff->Ki

Caption: Workflow for Competitive Binding Data Analysis.
Competitive Binding Analysis
  • Calculate Specific Binding (SB): For each data point, calculate specific binding.

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)[28]

  • Generate Inhibition Curve: Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding (where [competitor] = 0). Plot this "% Inhibition" against the logarithm of the competitor concentration.

  • Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data. The IC₅₀ is the concentration of the competitor that inhibits 50% of the specific binding.

  • Calculate Kᵢ using the Cheng-Prusoff Equation: This equation corrects the IC₅₀ for the influence of the radioligand.[11][29]

    • Kᵢ = IC₅₀ / (1 + [L]/KᏧ)

      • [L] = Concentration of radioligand used in the assay.

      • KᏧ = Dissociation constant of the radioligand for the receptor.

Saturation Binding Analysis
  • Calculate Specific Binding: As above, subtract NSB from Total Binding at each radioligand concentration.

  • Generate Saturation Curve: Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM). Fit the data using non-linear regression for a "one-site binding (hyperbola)" model to directly determine KᏧ (concentration for half-maximal binding) and Bₘₐₓ (maximum binding).

  • Scatchard Analysis (Optional): A Scatchard plot linearizes the saturation data by plotting Bound/Free radioligand versus Bound radioligand.[30][31]

    • The slope of the line is -1/KᏧ.

    • The x-intercept is Bₘₐₓ. While historically important, direct non-linear regression is now the preferred method.[31]

Example Data Presentation

Results should be summarized in a clear, tabular format.

Test Compound Target Receptor IC₅₀ (nM) Kᵢ (nM) n (Hill Slope)
This compound5-HT₂ₐ4501850.98
This compoundD₂>10,000>10,000N/A
This compoundα₁ₐ2,3001,1501.02

Note: Data are for illustrative purposes only.

References

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 264(3), C421-C429. [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]

  • McKinney, M., & Raddatz, R. (2006). Practical aspects of radioligand binding. Current Protocols in Pharmacology, Chapter 1, Unit 1.3. [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

  • Bio-protocol. Cell membrane preparation and radioligand-binding assay. [Link]

  • Leff, P., & Dougall, I. G. (1993). The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. British Journal of Pharmacology, 108(4), 985–991. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • McQuade, R. D., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 1, Unit 1.2. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet]. [Link]

  • Matson, K. J., et al. (2019). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (144), e59055. [Link]

  • Horovitz, A., & Levitzki, A. (1987). Linearization of two ligand-one binding site scatchard plot and the "IC50" competitive inhibition plot. Journal of Receptor Research, 7(1-4), 579-587. [Link]

  • Gonzalez, J. E. (2008). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Jin, L., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52912. [Link]

  • Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Hoffman, B. B. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Adrenergic Receptor Protocols, 329-343. [Link]

  • National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Eurofins DiscoverX. Uses & Advantages of Membrane Preparations for GPCRs. [Link]

  • Gonzalez, M. A., & Aston-Jones, G. (2008). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. The Receptors, 4, 1-28. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1777-1782. [Link]

  • van de Wetering, J. G., et al. (2001). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 46(1), 33-41. [Link]

  • ResearchGate. How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment?. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

  • YouTube. (2015). Specific and Non-specific Binding in a ligand binding assay. [Link]

  • Carmona, A. K., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 401(1), 148-154. [Link]

  • Goldstein, B., & Wofsy, C. (1994). Interpretation of Scatchard plots for aggregating receptor systems. Biophysical Journal, 66(5), 1785–1800. [Link]

  • Wikipedia. Scatchard equation. [Link]

  • Glatfelter, G. C., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 892482. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. [Link]

  • Blossom Analysis. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. [Link]

  • MacLean, A. M., et al. (2021). Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics. Frontiers in Psychiatry, 12, 728606. [Link]

Sources

Application Notes & Protocols: 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthesis, purification, and characterization of 1-(3,5-Dimethoxyphenyl)ethanamine, a key chiral building block in pharmaceutical and chemical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes. Methodologies cover a one-pot reductive amination synthesis, purification via column chromatography, and resolution of enantiomers through diastereomeric salt crystallization. Comprehensive characterization is addressed through NMR, MS, and IR spectroscopy, alongside safety protocols essential for laboratory handling.

Introduction and Significance

This compound is a primary chiral amine of significant interest in medicinal chemistry. Its structure is a common scaffold found in various biologically active compounds. As with many phenethylamines, its derivatives are explored for their potential interactions with neurological targets.[1][2][3] The presence of a chiral center necessitates precise stereochemical control during synthesis or effective resolution of the resulting racemate, as enantiomers often exhibit markedly different pharmacological and toxicological profiles.[4][5]

These application notes offer a validated, in-depth guide for the laboratory-scale preparation and analysis of this compound, moving from the foundational synthesis to the nuanced process of chiral separation.

Synthesis via Reductive Amination

The most direct and widely adopted method for synthesizing this compound is the reductive amination of its corresponding ketone, 3,5-dimethoxyacetophenone.[6] This one-pot reaction proceeds through an intermediate imine, which is reduced in situ to the target amine.[6][7] This approach is favored for its efficiency and use of readily available reagents.[8]

Synthesis Workflow Diagram

Synthesis_Workflow Ketone 3,5-Dimethoxy- acetophenone Reaction One-Pot Reaction (Weakly Acidic, RT) Ketone->Reaction AmineSource Ammonium Acetate (or NH3 source) AmineSource->Reaction Solvent Methanol (Solvent) Solvent->Reaction Imine Imine Intermediate (in situ) Imine->Reaction Reduced ReducingAgent NaBH3CN / NaBH(OAc)3 (Reducing Agent) ReducingAgent->Reaction Reaction->Imine Forms Workup Aqueous Workup & Extraction Reaction->Workup CrudeProduct Racemic Amine (Crude Product) Workup->CrudeProduct Chiral_Resolution cluster_0 Salt Formation cluster_1 Separation & Liberation RacemicAmine (R,S)-Amine SaltFormation Dissolve in Solvent (e.g., Methanol) RacemicAmine->SaltFormation ChiralAcid (+)-Tartaric Acid (Resolving Agent) ChiralAcid->SaltFormation Diastereomers (R)-(+)-Salt (S)-(+)-Salt SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Filtration Filtration Crystallization->Filtration LessSoluble Less Soluble Salt (e.g., (R)-(+)-Salt) Filtration->LessSoluble Solid MoreSoluble More Soluble Salt (in filtrate) Filtration->MoreSoluble Liquid Liberation Basification (NaOH) & Extraction LessSoluble->Liberation PureEnantiomer Pure (R)-Amine Liberation->PureEnantiomer

Sources

Application Notes and Protocols: Radiolabeling 1-(3,5-Dimethoxyphenyl)ethanamine for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the radiolabeling of 1-(3,5-Dimethoxyphenyl)ethanamine with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) for use in Positron Emission Tomography (PET) imaging studies. This document is intended for researchers, scientists, and drug development professionals engaged in the development of novel radiotracers for neurological and oncological applications. Herein, we detail the rationale for potential labeling strategies, precursor synthesis, step-by-step radiolabeling protocols, quality control procedures, and recommendations for in vitro and in vivo evaluation. The methodologies are designed to be robust and reproducible, ensuring high scientific integrity.

Introduction and Rationale

This compound is a phenethylamine derivative with potential for targeting various biological systems, including monoaminergic pathways, which are implicated in a range of neurological disorders.[1][2] PET imaging with radiolabeled versions of this molecule could enable non-invasive in vivo quantification and visualization of its biological targets. The choice of radionuclide, either the short-lived Carbon-11 (t½ ≈ 20.4 min) or the longer-lived Fluorine-18 (t½ ≈ 109.8 min), will depend on the specific research question and logistical considerations.[3][4][5] [¹¹C] allows for multiple scans in the same subject on the same day, ideal for receptor occupancy studies, while [¹⁸F] facilitates distribution to imaging centers without an on-site cyclotron.[3][5][6]

This guide will focus on two primary labeling strategies:

  • [¹¹C]N-methylation: Introducing a [¹¹C]methyl group onto the primary amine. This is a well-established and high-yielding method for labeling amine-containing molecules.[3][7]

  • [¹⁸F]Fluoroethylation of the amine: A two-step approach involving the synthesis of a fluoroethylating agent for subsequent reaction with the primary amine. This strategy is suitable for creating an [¹⁸F]-labeled analog.

Radiolabeling Strategies and Precursor Synthesis

[¹¹C]N-methylation of this compound

The most direct approach for Carbon-11 labeling of the target molecule is through N-methylation of the primary amine using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[3][7] This reaction is typically rapid and efficient.

Precursor: The precursor for this reaction is the commercially available this compound.

Workflow for [¹¹C]N-methylation:

G cluster_0 Cyclotron Production cluster_1 Radiosynthesis Module cluster_2 Quality Control cyclotron 14N(p,α)11C co2 [11C]CO2 cyclotron->co2 ch4 [11C]CH4 co2->ch4 Reduction ch3i [11C]CH3I ch4->ch3i Gas-phase Iodination reaction Precursor + [11C]CH3I (DMF, Base) ch3i->reaction purification HPLC Purification reaction->purification formulation Sterile Formulation purification->formulation qc Radiochemical Purity Chemical Purity Residual Solvents Sterility & Endotoxins formulation->qc release Release for Preclinical Studies qc->release

Caption: Workflow for the synthesis of [¹¹C]N-methyl-1-(3,5-Dimethoxyphenyl)ethanamine.

[¹⁸F]Fluoroethylation of this compound

For Fluorine-18 labeling, a common strategy for molecules with primary amines is the use of a prosthetic group, such as [¹⁸F]fluoroethyl tosylate. This involves a two-step, one-pot synthesis.

Precursor: The precursor for this reaction is also this compound.

Workflow for [¹⁸F]Fluoroethylation:

G cluster_0 Cyclotron Production cluster_1 Radiosynthesis Module cluster_2 Quality Control cyclotron 18O(p,n)18F fluoride [18F]Fluoride cyclotron->fluoride activation [18F]Fluoride Activation (K2.2.2/K2CO3) fluoride->activation prosthetic_synthesis Ethylene Glycol ditosylate + Activated [18F]F- activation->prosthetic_synthesis fluoroethyl_tosylate [18F]Fluoroethyl tosylate prosthetic_synthesis->fluoroethyl_tosylate reaction Precursor + [18F]Fluoroethyl tosylate (Acetonitrile, Base) fluoroethyl_tosylate->reaction purification HPLC Purification reaction->purification formulation Sterile Formulation purification->formulation qc Radiochemical Purity Chemical Purity Residual Solvents Sterility & Endotoxins formulation->qc release Release for Preclinical Studies qc->release

Caption: Workflow for the synthesis of [¹⁸F]N-fluoroethyl-1-(3,5-Dimethoxyphenyl)ethanamine.

Detailed Experimental Protocols

Protocol for [¹¹C]N-methylation

Materials:

  • This compound (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH) or other suitable base

  • HPLC system with a semi-preparative C18 column

  • Mobile phase: Acetonitrile/Water with 0.1% TFA (gradient may be required)

  • Sterile water for injection

  • 0.22 µm sterile filter

Procedure:

  • Preparation: In a shielded hot cell, dissolve 1-2 mg of this compound in 300 µL of anhydrous DMF in a sealed reaction vessel.

  • Basification: Add a molar excess of a suitable base (e.g., NaH).

  • Radiolabeling: Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature for 5-10 minutes.

  • Quenching: Quench the reaction by adding 500 µL of the initial HPLC mobile phase.

  • Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system. Collect the radioactive peak corresponding to the product.

  • Formulation: Dilute the collected HPLC fraction with sterile water for injection and pass it through a C18 Sep-Pak cartridge to remove organic solvents. Elute the final product from the Sep-Pak with ethanol and dilute with sterile saline.

  • Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile vial.

Protocol for [¹⁸F]Fluoroethylation

Materials:

  • This compound (precursor)

  • [¹⁸F]Fluoride produced from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Ethylene glycol ditosylate

  • Acetonitrile, anhydrous

  • HPLC system with a semi-preparative C18 column

  • Mobile phase: Acetonitrile/Water with 0.1% TFA (gradient may be required)

  • Sterile water for injection

  • 0.22 µm sterile filter

Procedure:

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the mixture by azeotropic distillation with acetonitrile.

  • Prosthetic Group Synthesis: To the dried [¹⁸F]fluoride, add a solution of ethylene glycol ditosylate in anhydrous acetonitrile. Heat the mixture at 85-95°C for 5-10 minutes to form [¹⁸F]fluoroethyl tosylate.

  • Radiolabeling: To the same reaction vessel, add a solution of this compound (2-3 mg) in anhydrous acetonitrile. Continue heating at 100-110°C for 10-15 minutes.

  • Purification and Formulation: Follow the same purification and formulation steps as described in the [¹¹C]N-methylation protocol (steps 5-7).

Quality Control

A comprehensive quality control (QC) process is mandatory before the release of any radiopharmaceutical for preclinical or clinical use.[8][9]

ParameterSpecificationMethod
Identity Retention time matches that of the non-radioactive standardAnalytical HPLC
Radiochemical Purity ≥ 95%Analytical HPLC
Chemical Purity Precursor and other chemical impurities below defined limitsAnalytical HPLC with UV detection
Molar Activity > 1 Ci/µmol at the time of injectionCalculated from the radioactivity, mass of the standard, and HPLC data
pH 4.5 - 7.5pH meter or pH strips
Residual Solvents Ethanol < 5000 ppm, Acetonitrile < 410 ppmGas Chromatography (GC)
Sterility No microbial growthUSP <71> Sterility Tests
Endotoxins < 175 EU/V (V = max. injection volume in mL)Limulus Amebocyte Lysate (LAL) test

In Vitro and In Vivo Evaluation

In Vitro Studies
  • Autoradiography: Utilize tissue sections from relevant animal models (e.g., rodent brain) to visualize the binding of the radiotracer. Competition studies with known ligands for suspected targets can determine binding specificity.

  • Cell Binding Assays: If a specific cellular target is hypothesized, in vitro binding assays with cell lines expressing the target can be performed to determine affinity and specificity.[10]

In Vivo Studies
  • Biodistribution in Rodents: Inject the radiolabeled compound into healthy rodents and dissect tissues at various time points to determine the uptake and clearance profile of the tracer in different organs.[11]

  • PET/CT or PET/MR Imaging:

    • Healthy Animals: Perform dynamic PET scans in healthy non-human primates or rodents to assess brain uptake, distribution, and kinetics.

    • Disease Models: Utilize relevant animal models of disease (e.g., neuroinflammation, specific cancers) to evaluate the tracer's ability to image the pathology.

  • Metabolite Analysis: Analyze blood and brain tissue samples at different time points post-injection to identify and quantify radiolabeled metabolites. This is crucial for accurate kinetic modeling of the PET data.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful radiolabeling of this compound with both Carbon-11 and Fluorine-18. The choice between these two radionuclides will be dictated by the specific research goals and available resources. Adherence to the detailed quality control procedures is paramount to ensure the safety and efficacy of the resulting radiotracer for subsequent in vitro and in vivo imaging studies. These novel radiotracers have the potential to be valuable tools for advancing our understanding of various physiological and pathological processes.

References

  • Classics in Neuroimaging: Development of PET Imaging Agents for Imaging Monoamine Oxidases - PMC - PubMed Central. (n.d.).
  • Classics in Neuroimaging: Development of PET Tracers for Imaging Monoamine Oxidases. (2019, February 21). ACS Publications.
  • Metabolic trapping agents for monoamine oxidase B imaging: Radiolabeled tetrahydropyridines. (n.d.). Journal of Nuclear Medicine.
  • 18 F-SMBT-1: A Selective and Reversible PET Tracer for Monoamine Oxidase-B Imaging. (2021, February 1). Journal of Nuclear Medicine.
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (n.d.). MDPI.
  • PET Imaging of Monoamine Oxidase B. (n.d.). ResearchGate.
  • [11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging. (2024, May 30). PubMed.
  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. (2023, October 11). ACS Publications.
  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC. (2017, February 25).
  • Automated Manufacturing of Carbon‐11 Radiopharmaceuticals Using Cassette‐Based Radiosynthesizers - PMC - PubMed Central. (2025, October 6).
  • Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors. (n.d.). Frontiers.
  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. (2024, August 10).
  • Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2 - PMC - NIH. (2020, September 1).
  • Synthesis, isolation and purification of [11C]-choline - PMC - NIH. (2016, August 4).
  • Carbon-11 Choline: A Radiopharmaceutical with Expanding Applications. (n.d.).
  • In vivo evaluation of radioiodinated 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine derivatives as new ligands for sigma receptor imaging using single photon emission computed tomography. (n.d.). PubMed.
  • Examples for reactions leading to 18‐fluorine‐labeled compounds using a... (n.d.). ResearchGate.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC - NIH. (n.d.).
  • Fluorine-18 labeling methods: Features and possibilities of basic reactions. (n.d.). PubMed.
  • Synthesis and in vivo evaluation of [O-methyl-11C] N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide as an imaging probe for 5-HT6 receptors. (2011, September 1). PubMed.
  • Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC - NIH. (2022, October 17).
  • Evaluation of Radiolabeled Girentuximab In Vitro and In Vivo. (2018, November 28). PubMed.
  • Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC - NIH. (n.d.).
  • Synthesis and distribution kinetics in animals of [alpha-11C] 3,4-dimethoxyphenethylamine. (n.d.). PubMed.
  • Synthesis, F-18 radiolabeling, and microPET evaluation of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor. (n.d.). PubMed.
  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (n.d.). PubMed.
  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (n.d.). Frontiers.
  • 2C-E - Wikipedia. (n.d.).
  • Evaluation of Radiolabeled (Hetero)Aromatic Analogues of N -(2-diethylaminoethyl)-4-iodobenzamide for Imaging and Targeted Radionuclide Therapy of Melanoma. (2025, August 6). ResearchGate.
  • Synthesis of some 11C-labelled alkaloids. (n.d.). INIS-IAEA.
  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2022, February 9). Frontiers.

Sources

Application Notes and Protocols for 1-(3,5-Dimethoxyphenyl)ethanamine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Mescaline Analog in Neuromodulatory Research

1-(3,5-Dimethoxyphenyl)ethanamine is a substituted phenethylamine, a class of organic compounds renowned for their diverse biological activities, primarily centered on the central nervous system. Structurally, it is an analog of more extensively studied psychoactive compounds such as mescaline (3,4,5-trimethoxyphenethylamine), positioning it as a compound of significant interest for neurological and pharmacological research.[1][2][3][4][5] Phenethylamines are known to interact with a variety of monoamine neurotransmitter systems, including serotonergic and dopaminergic pathways, acting as agonists, partial agonists, or reuptake inhibitors.[6][7][8]

While specific in-depth cell culture applications for this compound are not yet extensively documented in peer-reviewed literature, its structural relationship to potent neuromodulators provides a strong rationale for its investigation in vitro. These application notes serve as a comprehensive guide for researchers to explore the potential effects of this compound on cellular function, particularly within the context of neurobiology and drug discovery. The protocols provided herein are designed to be robust and adaptable, enabling the investigation of its cytotoxicity, receptor engagement, and impact on downstream signaling pathways in relevant cell models.

Proposed Mechanism of Action: A Focus on Serotonergic Pathways

Based on the well-established pharmacology of structurally related phenethylamines, it is hypothesized that this compound primarily interacts with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1][2][9][10] Activation of these G-protein coupled receptors (GPCRs) can initiate a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, can modulate intracellular calcium levels and activate protein kinase C (PKC), influencing a wide array of cellular processes from gene expression to neuronal excitability. Additionally, some phenethylamines have been shown to interact with dopamine transporters (DAT), potentially inhibiting dopamine reuptake.[6][8]

Proposed_Signaling_Pathway Compound This compound Receptor_5HT2A 5-HT2A Receptor Compound->Receptor_5HT2A Binds and Activates G_Protein Gq/11 Protein Receptor_5HT2A->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream Phosphorylates Targets

Caption: Proposed 5-HT2A receptor-mediated signaling cascade.

Physicochemical Properties and Stock Solution Preparation

For reproducible in vitro studies, the proper handling and preparation of this compound are critical. As with many phenethylamines, it is often supplied as a hydrochloride salt to improve solubility and stability.[11]

PropertyRecommendation / DataSource
Form Typically a crystalline solid (hydrochloride salt).[11]
Solubility Soluble in aqueous solutions like sterile PBS and cell culture media. For higher concentrations, DMSO is recommended.[11]
Stock Solution Prepare a 10-100 mM stock solution in anhydrous DMSO.[11]
Storage (Powder) Store at -20°C for long-term stability.[11]
Storage (Stock Solution) Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Stable for up to 1 year.[11]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound hydrochloride (MW will vary based on salt form; calculate accordingly)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Weighing: Tare a sterile amber microcentrifuge tube on an analytical balance. Carefully weigh out the required amount of this compound hydrochloride to achieve a 10 mM final concentration.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly until the compound is completely dissolved. The resulting solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile amber tubes to minimize freeze-thaw cycles. Store at -80°C.

Application Protocol: Assessing Cytotoxicity in a Neuronal Cell Line

This protocol outlines a method to determine the cytotoxic potential of this compound on a relevant neuronal cell line, such as SH-SY5Y (human neuroblastoma) or PC-12 (rat pheochromocytoma), using a resazurin-based viability assay.

Rationale: Before investigating functional effects, it is crucial to establish a non-toxic concentration range. This ensures that any observed functional changes are not simply a consequence of cell death.

Experimental_Workflow Start Start: Culture SH-SY5Y Cells Seed Seed Cells into 96-well Plate Start->Seed Incubate1 Incubate for 24h (Adherence) Seed->Incubate1 Treat Treat Cells with Compound (and Vehicle Control) Incubate1->Treat Prepare_Dilutions Prepare Serial Dilutions of Compound Prepare_Dilutions->Treat Incubate2 Incubate for 24-48h Treat->Incubate2 Add_Reagent Add Resazurin-based Viability Reagent Incubate2->Add_Reagent Incubate3 Incubate for 1-4h Add_Reagent->Incubate3 Measure Measure Fluorescence (Ex: 560 nm, Em: 590 nm) Incubate3->Measure Analyze Analyze Data: Calculate % Viability & IC50 Measure->Analyze

Caption: Workflow for assessing compound cytotoxicity.
Protocol 2: Cell Viability Assay

Materials:

  • SH-SY5Y cells (or other suitable neuronal cell line)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well, clear-bottom, black-walled plates (for fluorescence assays)

  • This compound 10 mM stock solution in DMSO

  • Resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and sterile tips

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Culture SH-SY5Y cells to approximately 80% confluency. Trypsinize and resuspend the cells in fresh complete medium. Seed the cells into a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Dilution: On the day of the experiment, thaw the 10 mM stock solution. Prepare a series of dilutions in complete culture medium. A common starting range is from 1 µM to 500 µM. Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO).

  • Treatment: Carefully remove the existing medium from the cells. Add 100 µL of the medium containing the various concentrations of this compound or the vehicle control to the appropriate wells. Include wells with medium only (no cells) as a background control.

  • Incubation: Return the plate to the incubator for a desired exposure time, typically 24 or 48 hours.

  • Viability Assessment:

    • Add 10 µL (or the manufacturer's recommended volume) of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours, or until a color change is apparent.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (FluorescenceSample / FluorescenceVehicle Control) x 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Future Directions and Advanced Applications

Once a non-toxic concentration range is established, researchers can proceed with more specific functional assays.

  • Receptor Binding Assays: Utilize recombinant cell lines (e.g., HEK293 or CHO cells) overexpressing specific serotonin receptors (e.g., 5-HT2A) to perform competitive binding assays with a known radiolabeled ligand to determine the binding affinity (Ki) of this compound.[12]

  • Second Messenger Assays: In the same recombinant cell lines, measure the accumulation of second messengers like inositol phosphates or the mobilization of intracellular calcium upon compound application to confirm agonistic activity.

  • Neurite Outgrowth Assays: In neuronal cell lines like PC-12 or primary neurons, assess the effect of the compound on neurite outgrowth, a key indicator of neuronal development and plasticity.

  • Monoamine Transporter Uptake Assays: Use cells expressing dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters to measure the inhibition of neurotransmitter uptake, clarifying the compound's effect on these important regulatory proteins.[8]

References

  • BenchChem. (2025). Application Notes and Protocols for 2-Phenylethylamine Hydrochloride in Cell Culture.
  • Halberstadt, A. L., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. PubMed Central. Retrieved from [Link]

  • Glancy, B., et al. (2023). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound. PubMed Central. Retrieved from [Link]

  • Glancy, B., et al. (2023). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound. ResearchGate. Retrieved from [Link]

  • Lee, S., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. Retrieved from [Link]

  • Ciobica, A., et al. (2021). Understanding the Mechanisms of Action and Effects of Drugs of Abuse. PubMed Central. Retrieved from [Link]

  • Guedes, J., et al. (2022). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI. Retrieved from [Link]

  • Kim, D., et al. (2020). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central. Retrieved from [Link]

  • Guedes, J., et al. (2022). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. PubMed Central. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

  • Lee, S., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Retrieved from [Link]

  • Rimando, A. M., et al. (2016). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. PubMed. Retrieved from [Link]

  • Kim, H. S., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. National Institutes of Health. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2020). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Escaline. Retrieved from [Link]

  • Sniecikowska, J., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxyphenoxyethylamine. Retrieved from [Link]

  • D'Ascanio, I. (2024). Cell culture of THP-1 monocytes and differentiation into macrophages with PMA v1. protocols.io. Retrieved from [Link]

  • UNODC. (n.d.). Substance Details Escaline. Retrieved from [Link]

  • Kumar, A., et al. (2023). Cell culture media dependent in vitro dynamics and culture characteristics of adult caprine dermal fibroblast cells. PubMed Central. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Cell Culture Models for Investigating the Cellular Effects of Donitriptan.

Sources

Application Notes & Protocols: Characterization of 1-(3,5-Dimethoxyphenyl)ethanamine as a Novel GPCR Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the pharmacological characterization of novel chemical entities at G-Protein Coupled Receptors (GPCRs), using 1-(3,5-Dimethoxyphenyl)ethanamine as a hypothetical lead compound. While this specific molecule is not an established GPCR tool, its phenethylamine scaffold is common among ligands for aminergic receptors, making it an ideal candidate for a case study.[1][2] We present a logical, tiered workflow—from initial binding assessment to functional signaling analysis—designed to determine the affinity, potency, and efficacy of a test compound at a representative GPCR, the human serotonin 5-HT2A receptor. The protocols herein are grounded in established methodologies and provide researchers with the foundational steps to profile novel GPCR-active compounds.

Introduction: The Rationale for Characterization

G-Protein Coupled Receptors represent the largest family of transmembrane proteins and are the targets of a significant percentage of all approved drugs.[3] The discovery of novel ligands for these receptors is a cornerstone of modern pharmacology and drug development.[4][5] The process begins with identifying a "hit" compound, often from a chemical library or computational screen, and then systematically characterizing its interaction with the target receptor.

This compound is a phenethylamine derivative. This structural class is known to interact with various biogenic amine receptors, including serotonin (5-HT) and dopamine receptors.[1][6] Specifically, substitutions on the phenyl ring are critical determinants of affinity and selectivity for receptors like the 5-HT2A subtype.[7][8] Therefore, it is plausible that this compound could exhibit activity at such a receptor.

This guide will use the human 5-HT2A receptor, a Gq/11-coupled receptor, as the primary target for our hypothetical characterization workflow. Activation of Gq/11 initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).[9][10] Our workflow will progress through three essential stages:

  • Binding Affinity Determination: Does the compound bind to the receptor?

  • Functional Potency & Efficacy: Does binding lead to a cellular response (agonist, antagonist, or inverse agonist)?

  • Kinetic Analysis: What are the rates of association and dissociation?

Logical Workflow for Novel Ligand Characterization

G cluster_0 Phase 1: Binding cluster_1 Phase 2: Function cluster_2 Phase 3: Kinetics A Primary Screen: Radioligand Displacement Assay B Determine Ki (Affinity) A->B If displacement >50% C Functional Screen: Calcium Flux Assay (Gq) B->C Proceed to functional characterization D Determine EC50 (Potency) & Emax (Efficacy) C->D If agonist activity E Antagonist Mode Assay C->E If no agonist activity F Advanced Analysis: Surface Plasmon Resonance (SPR) D->F Characterize binding kinetics E->F Characterize binding kinetics G Determine kon & koff F->G

Caption: Tiered workflow for GPCR ligand characterization.

Protocols for Determining Binding Affinity

The first crucial step is to ascertain whether the test compound, this compound (herein referred to as 'Test Compound'), physically interacts with the 5-HT2A receptor. Radioligand binding assays are the gold standard for quantifying this interaction.[11]

Principle of Competition Binding Assay

This assay measures the ability of the unlabeled Test Compound to compete with a radiolabeled ligand (the 'radioligand') that has a known high affinity and specificity for the 5-HT2A receptor.[12] A decrease in the measured radioactivity indicates that the Test Compound is displacing the radioligand from the receptor's binding sites. From this competition, the inhibitory constant (Ki) of the Test Compound can be calculated, which reflects its binding affinity.

Protocol: [3H]-Ketanserin Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the Test Compound for the human 5-HT2A receptor. [3H]-Ketanserin is a well-characterized antagonist radioligand for this receptor.[13]

Materials:

  • Cell Membranes: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (Specific Activity ~70-90 Ci/mmol).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO), then diluted in assay buffer.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity 5-HT2A antagonist, such as Mianserin or unlabeled Ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[11]

  • Scintillation Cocktail & Scintillation Vials .

  • 96-well Filter Plates (e.g., GF/B filters) and Filtration Manifold .

  • Liquid Scintillation Counter .

Procedure:

  • Preparation: On ice, prepare serial dilutions of the Test Compound in assay buffer. A typical concentration range would be from 100 pM to 100 µM.

  • Assay Plate Setup: To each well of a 96-well plate, add the following in order:

    • 25 µL of Assay Buffer (for Total Binding) OR 25 µL of NSB Control (for Non-Specific Binding) OR 25 µL of Test Compound dilution.

    • 25 µL of [3H]-Ketanserin diluted in assay buffer to a final concentration of ~0.5 nM.[13]

    • 50 µL of cell membrane preparation (typically 5-10 µg of protein per well).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[13]

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3-5 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial. Allow to equilibrate for at least 4 hours in the dark.

  • Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Normalize Data: Express the binding at each concentration of Test Compound as a percentage of the maximal specific binding: % Binding = (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.

  • Determine IC50: Plot % Binding versus the log concentration of the Test Compound. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of Test Compound that displaces 50% of the specific binding).

  • Calculate Ki: Convert the IC50 to the affinity constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor (for [3H]-Ketanserin at 5-HT2A, Kd is ~0.6 nM).[13]

Expected Outcome & Data Presentation:

CompoundIC50 (nM)Ki (nM)Hill Slope
Mianserin (Control)2.51.6~1.0
Test Compound 450 290 ~1.0

Table 1: Hypothetical binding data for the Test Compound at the 5-HT2A receptor. A Ki value in the nanomolar to low micromolar range indicates a successful "hit".

Protocols for Determining Functional Activity

Once binding is confirmed, the next step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the action of an agonist (antagonist), or reduce basal receptor activity (inverse agonist)? Since the 5-HT2A receptor is Gq-coupled, we can measure its activation by monitoring changes in intracellular calcium.[10][14]

Principle of the Calcium Flux Assay

This cell-based assay uses a fluorescent dye that is sensitive to calcium.[15] Cells expressing the 5-HT2A receptor are loaded with this dye. When an agonist binds and activates the receptor, IP3 is produced, triggering the release of calcium from intracellular stores (the endoplasmic reticulum).[9] This transient increase in cytosolic calcium concentration is detected as an increase in fluorescence, which can be measured in real-time.[15]

Protocol: FLIPR Calcium Flux Assay

Objective: To determine if the Test Compound acts as an agonist or antagonist at the human 5-HT2A receptor.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS).

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.

  • Calcium-Sensitive Dye Kit: E.g., Fluo-4 AM or commercial kits like FLIPR Calcium Assay Kits. These often contain probenecid to prevent dye leakage.[15]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist Control: Serotonin (5-HT) or a known 5-HT2A agonist.

  • Antagonist Control: Mianserin or Ketanserin.

  • Instrumentation: A plate reader capable of kinetic fluorescence measurement with automated liquid handling (e.g., a FLIPR or FlexStation).

Procedure (Agonist Mode):

  • Cell Plating: Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate overnight.[15]

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 45-60 minutes at 37°C, 5% CO2.[15]

  • Compound Plate Preparation: In a separate plate, prepare 5x concentrated serial dilutions of the Test Compound and control agonist (e.g., 5-HT) in assay buffer.

  • Measurement: Place both the cell plate and the compound plate into the plate reader. Program the instrument to:

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the Test Compound/control from the compound plate to the cell plate.

    • Immediately begin recording fluorescence intensity every 1-2 seconds for 2-3 minutes.

Procedure (Antagonist Mode):

  • Follow steps 1-3 above.

  • The instrument is programmed for a two-addition protocol:

    • Add the Test Compound (or control antagonist) and incubate for 15-30 minutes.

    • Add a concentration of the control agonist (5-HT) that elicits ~80% of its maximal response (the EC80).

    • Record fluorescence as in the agonist mode. A reduction in the 5-HT response indicates antagonist activity.

Data Analysis and Interpretation
  • Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline reading.

  • Normalize Data: Express the response as a percentage of the maximal response produced by the control agonist (e.g., 5-HT).

  • Determine EC50 and Emax (Agonist): Plot % Response versus the log concentration of the Test Compound. Fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

  • Determine IC50 (Antagonist): Plot the inhibition of the agonist response versus the log concentration of the Test Compound to determine the IC50.

Expected Outcome & Data Presentation:

CompoundModeEC50 / IC50 (nM)Emax (% of 5-HT)
Serotonin (Control)Agonist15100
Mianserin (Control)Antagonist5N/A
Test Compound Agonist 1,200 65

Table 2: Hypothetical functional data for the Test Compound. These results suggest the compound is a partial agonist, as it activates the receptor (EC50 = 1.2 µM) but with lower efficacy (Emax = 65%) than the endogenous ligand, serotonin.

GPCR Signaling Pathway Visualization (Gq-Coupled)

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Test Compound (Partial Agonist) GPCR 5-HT2A Receptor Ligand->GPCR Binds & Activates Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca2+ Release ER->Ca Response Cellular Response Ca->Response

Sources

A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-(3,5-Dimethoxyphenyl)ethanamine in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective and sensitive quantification of 1-(3,5-Dimethoxyphenyl)ethanamine. As a key intermediate, metabolite, or potential impurity in pharmaceutical manufacturing, precise measurement of this compound is critical.[1][2] The described protocol leverages reverse-phase chromatography for robust separation and tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, making it suitable for applications in drug development, quality control, and pharmacokinetic studies. We provide comprehensive, step-by-step protocols for sample preparation, instrument setup, and data analysis, underpinned by scientific justification for key methodological choices.

Introduction and Scientific Rationale

This compound is a phenethylamine derivative. The phenethylamine skeleton is a core structure in a vast number of biologically active compounds, including neurotransmitters, hormones, and a wide array of pharmaceutical and research chemicals.[3][4] Consequently, the ability to accurately detect and quantify specific isomers like this compound is crucial for ensuring the purity of active pharmaceutical ingredients (APIs), identifying process-related impurities, or studying metabolic pathways.[5]

Traditional analytical techniques like LC-UV may lack the sensitivity and selectivity required for trace-level detection, especially in complex biological matrices.[2] LC-MS/MS overcomes these limitations by coupling the powerful separation capabilities of liquid chromatography with the definitive identification and quantification power of mass spectrometry.[6][7] This method is designed to be both robust and readily adaptable, providing a reliable analytical tool for researchers and drug development professionals.

Analyte Characteristics

Understanding the physicochemical properties of this compound is fundamental to method development. Its basic nature, conferred by the primary amine group, and its molecular weight are key parameters for optimizing MS conditions.

PropertyValueSource
Chemical Structure See Figure 1-
Molecular Formula C₁₀H₁₅NO₂[8]
Molecular Weight 181.23 g/mol [8]
Monoisotopic Mass 181.1103 Da[8]
CAS Number 3213-28-3[8]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];
// Benzene Ring
N1 [pos="0,0!"];
N2 [pos="-0.87,-0.5!"];
N3 [pos="-0.87,-1.5!"];
N4 [pos="0,-2!"];
N5 [pos="0.87,-1.5!"];
N6 [pos="0.87,-0.5!"];

// Bonds in the ring
N1 -- N2 -- N3 -- N4 -- N5 -- N6 -- N1;

// Labels
C1 [label="C", pos="0,0!"];
C2 [label="C", pos="-0.87,-0.5!"];
C3 [label="C", pos="-0.87,-1.5!"];
C4 [label="C", pos="0,-2!"];
C5 [label="C", pos="0.87,-1.5!"];
C6 [label="C", pos="0.87,-0.5!"];

// Substituents
sub_C1 [label="CH-CH₃", pos="0,1!"];
sub_NH2 [label="NH₂", pos="0.6,1.5!"];
sub_C3 [label="O-CH₃", pos="-1.74,-2!"];
sub_C5 [label="O-CH₃", pos="1.74,-2!"];

// Bonds to substituents
C1 -- sub_C1;
C3 -- sub_C3;
C5 -- sub_C5;

// Dummy nodes for positioning labels
dummy_C1 [pos="0,0.5!", style=invis];
dummy_C3 [pos="-1.3,-1.75!", style=invis];
dummy_C5 [pos="1.3,-1.75!", style=invis];

dummy_C1 -- sub_C1;
dummy_C3 -- sub_C3;
dummy_C5 -- sub_C5;

// Label for the amine group
dummy_NH2 [pos="0.3,1.25!", style=invis];
dummy_NH2 -- sub_NH2;

}

Figure 1: Chemical Structure of this compound.

Principle of the Analytical Method

This method employs a reverse-phase LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Chromatographic Separation: The analyte is separated from matrix components on a C18 reverse-phase column. A gradient elution using an acidic aqueous mobile phase and an organic mobile phase (acetonitrile) ensures sharp peak shapes and efficient separation. The acidic modifier (formic acid) serves a dual purpose: it protonates the analyte to enhance its retention on the C18 stationary phase and promotes efficient ionization in the mass spectrometer.

  • Ionization: Following chromatographic separation, the column effluent enters a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique ideal for polar and thermally labile molecules. Operating in positive ion mode, the ESI source protonates the basic amine group of the analyte, generating the precursor ion [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): The protonated molecule (precursor ion) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2, collision cell), and a specific, stable product ion is monitored by the third quadrupole (Q3). This process of monitoring a specific precursor-to-product ion transition is known as MRM.[9] This technique provides exceptional selectivity and sensitivity, as it filters out chemical noise and interferences that may share the same mass as the precursor ion.[7]

Detailed Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d3 (if available, for highest accuracy) or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS grade, >99%)

  • Control matrix (e.g., human plasma, blank formulation)

Preparation of Solutions

Rationale: Accurate preparation of standards is the foundation of quantitative analysis. Using a SIL-IS is best practice to correct for variations in sample preparation and matrix effects.[10]

Protocol: Standard and QC Preparation

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of the reference standard and the internal standard (IS) into separate volumetric flasks.

    • Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., concentrations from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the IS primary stock with 50:50 (v/v) acetonitrile:water to achieve the final working concentration.

  • Calibration Curve and Quality Control (QC) Samples:

    • Spike the appropriate blank matrix with the working standard solutions to create a calibration curve covering the desired quantification range (e.g., 0.1 to 1000 ng/mL).

    • Independently prepare QC samples at low, medium, and high concentrations.

Protocol: Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples like plasma or serum, which would otherwise interfere with the LC system.[11][12]

  • Pipette 50 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution and briefly vortex.

  • Add 150 µL of ice-cold acetonitrile (precipitation solvent). The 3:1 ratio of solvent to sample ensures efficient protein removal.

  • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS System Parameters

Rationale: The selected parameters are optimized for the analysis of a polar, basic compound. A C18 column provides excellent retention, while the gradient elution allows for timely elution and separation from early-eluting matrix components. The MS parameters are chosen to maximize the signal for the specific MRM transition of the analyte.

Table 1: Liquid Chromatography Parameters

Parameter Setting Justification
LC System Agilent 1290 Infinity II or equivalent High-pressure capability for efficient separation.
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm Provides high-resolution separation for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Protonates the analyte for good peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/min Optimal for the column dimensions.
Column Temp. 40 °C Ensures reproducible retention times.
Injection Vol. 5 µL Balances sensitivity with potential column overload.

| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B (Re-equilibration) | A sharp gradient provides efficient elution and good peak shape. |

Table 2: Mass Spectrometer Parameters

Parameter Setting Justification
MS System Agilent 6470 Triple Quadrupole or equivalent High sensitivity and rapid MRM switching.
Ionization Mode ESI, Positive Best for basic compounds containing an amine group.
Gas Temp. 325 °C Optimizes desolvation of the ESI spray.
Gas Flow 10 L/min Aids in desolvation and ion formation.
Nebulizer 45 psi Creates a fine spray for efficient ionization.
Sheath Gas Temp. 350 °C Focuses the ion spray towards the MS inlet.
Capillary Voltage 3500 V Potential difference to drive ionization.
MRM Transitions Analyte: 182.1 → 151.1 (Quantifier), 182.1 → 121.1 (Qualifier) IS (example): 185.1 → 154.1 Precursor [M+H]⁺ to a stable, high-intensity product ion. The primary fragmentation is the benzylic cleavage.[13][14] A qualifier ion confirms identity.

| Collision Energy | Optimized for each transition (e.g., 15-25 eV) | The energy required to produce the desired product ions. |

Method Validation Framework

To ensure the reliability of the results, the method must be validated according to established guidelines from bodies like the ICH or FDA.[9][15] This process establishes the performance characteristics of the method.

  • Specificity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and IS.[9]

  • Linearity and Range: A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥0.99.[9]

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%RSD) should not exceed 15% (20% at the LLOQ).[1]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria. The LOD is typically determined at a signal-to-noise ratio of 3.[1]

  • Matrix Effect: Evaluated to ensure that components of the sample matrix do not cause ion suppression or enhancement, which could affect accuracy.[16]

Data Analysis and Workflow

The overall analytical process follows a systematic workflow to ensure consistency and data integrity.

Analytical_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing & Reporting Sample Receive Unknown Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precip Perform Protein Precipitation Spike_IS->Protein_Precip Prepare_Standards Prepare Calibration Standards & QCs Prepare_Standards->Protein_Precip Centrifuge Centrifuge and Collect Supernatant Protein_Precip->Centrifuge Inject Inject Sample into LC-MS/MS System Centrifuge->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Q1/Q2/Q3) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Cal_Curve Generate Calibration Curve (y=mx+c) Integrate->Cal_Curve Calculate Calculate Concentration in Unknown Samples Cal_Curve->Calculate Report Review & Report Final Results Calculate->Report

Figure 2: Complete workflow from sample preparation to final report generation.

Data Processing Steps:

  • Peak Integration: The chromatographic software integrates the peak areas for the analyte and the internal standard for all injections.

  • Calibration Curve Construction: A linear regression analysis is performed on the calibration standards, plotting the peak area ratio (Analyte Area / IS Area) versus concentration.

  • Quantification: The concentration of the analyte in the unknown samples is calculated by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound. The combination of efficient sample preparation, high-resolution chromatography, and specific MRM-based detection provides a reliable tool for researchers in pharmaceutical development and related fields. The methodology is grounded in established analytical principles and can be fully validated to meet stringent regulatory requirements, ensuring data of the highest quality and integrity.

References

  • Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. ResearchGate. Available from: [Link]

  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. Available from: [Link]

  • Validation of Impurity Methods, Part I. LCGC International. Available from: [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. Available from: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available from: [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. PubMed. Available from: [Link]

  • Method of analysis of amine by mass spectrometry. Google Patents.
  • Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available from: [Link]

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PubMed Central (PMC). Available from: [Link]

  • Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

  • 3,5-Dimethoxyphenethylamine. PubChem. Available from: [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. ScienceDirect. Available from: [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central (PMC). Available from: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE. Available from: [Link]

  • 3,4-Dimethoxyphenethylamine. Wikipedia. Available from: [Link]

  • Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. Available from: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. Available from: [Link]

  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL. Available from: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available from: [Link]

  • Substance Details Escaline. UNODC. Available from: [Link]

  • 2-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride. Chemsrc. Available from: [Link]

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  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available from: [Link]

  • 2C-B. Wikipedia. Available from: [Link]

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Application Notes & Protocols: Comprehensive NMR Spectroscopic Analysis of 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the structural elucidation of 1-(3,5-dimethoxyphenyl)ethanamine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying principles and strategic choices in experimental design. We present a multi-faceted approach, integrating one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to achieve unambiguous assignment of all proton and carbon signals. The protocols herein are constructed as self-validating systems, ensuring robust and reproducible results for compound verification, purity assessment, and further analytical development.

Introduction: The Significance of Structural Verification

This compound is a chiral primary amine and a valuable building block in medicinal chemistry and materials science. Its structural backbone, a phenethylamine derivative, is common in various biologically active compounds.[1] Accurate and complete structural characterization is a non-negotiable prerequisite for its use in any synthesis or biological assay.

NMR spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution.[2] It provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide details the logical workflow for analyzing this compound, establishing a benchmark for its spectroscopic identity.

Molecular Structure & Spectroscopic Overview

A thorough analysis begins with an understanding of the molecule's constituent parts. The structure contains a symmetrically substituted aromatic ring, two equivalent methoxy groups, and a chiral ethylamine side chain.

Caption: Numbering scheme for this compound.

Expected ¹H NMR Features:

  • Aromatic Protons (H2, H4, H6): Due to symmetry, two distinct signals are expected. H4 will appear as a triplet (or more accurately, a multiplet appearing as a triplet) coupled to H2 and H6. H2 and H6 are equivalent and will appear as a doublet coupled to H4.

  • Methine Proton (H7): This benzylic proton will be a quartet due to coupling with the three methyl (C8) protons.

  • Methyl Protons (H8): These three protons will appear as a doublet, coupled to the single methine proton (H7).

  • Methoxy Protons (H9, H10): The two methoxy groups are chemically equivalent and will produce a sharp singlet, integrating to 6 protons.

  • Amine Protons (NH₂): This signal is highly variable. It often appears as a broad singlet and its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3]

Expected ¹³C NMR Features:

  • Aromatic Carbons: Four signals are expected due to symmetry: C1 (quaternary, ipso to the ethylamine), C3/C5 (quaternary, attached to methoxy groups), C2/C6, and C4.

  • Aliphatic Carbons: Two signals for the ethylamine side chain (C7 and C8).

  • Methoxy Carbons: One signal for the two equivalent methoxy carbons (C9/C10).

Experimental Design & Protocols

Causality of Solvent Selection

The choice of deuterated solvent is the most critical parameter in the NMR analysis of amines.[4] The rate of proton exchange of the N-H protons can obscure signals and coupling information.

  • Chloroform-d (CDCl₃): A common, non-polar solvent. It is suitable for general structure confirmation, but the NH₂ signal is often broad and its position can be inconsistent.[5]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent that forms strong hydrogen bonds. It significantly slows down the N-H proton exchange, often resulting in a sharper NH₂ signal, and can sometimes even reveal coupling to adjacent protons.[5]

  • Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): These protic solvents are used for a confirmatory "D₂O shake" experiment. The labile NH₂ protons will exchange with deuterium from the solvent, causing the NH₂ signal to disappear from the ¹H NMR spectrum. This unequivocally identifies the amine proton signal.[3]

Recommendation: Acquire initial spectra in CDCl₃ for a baseline. If the NH₂ signal is ambiguous, repeat the experiment in DMSO-d₆. A final ¹H NMR with a drop of D₂O added to the sample tube confirms the NH₂ peak's identity.

Protocol: Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if the solvent does not already contain it. Modern spectrometers can also reference the residual solvent peak.[6]

  • Cap the tube and gently invert several times until the sample is fully dissolved.

  • Place the sample in the NMR spectrometer. For the D₂O exchange experiment, acquire a standard spectrum, remove the sample, add 1-2 drops of D₂O, shake gently, and re-acquire the spectrum.

Data Acquisition & Interpretation: A Step-by-Step Workflow

The following workflow provides a logical progression from basic 1D experiments to more complex 2D correlations for complete structural validation.[7]

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Final Assignment H1 ¹H NMR (Proton Environments & Counts) C13 ¹³C{¹H} NMR (Carbon Environments) H1->C13 DEPT DEPT-135 (CH₃/CH vs. CH₂) C13->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assignment Unambiguous Structural Confirmation HMBC->Assignment

Caption: Logical workflow for NMR-based structure elucidation.

Protocol: 1D NMR Acquisition
  • ¹H NMR: Use a standard single-pulse experiment. A spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C{¹H} NMR: Use a standard proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~220 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans are common starting points.

  • DEPT-135: This experiment differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[8]

Interpreted 1D NMR Data

The following tables summarize the expected chemical shifts. Actual values may vary slightly based on solvent and concentration.[9][10]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom # Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H8 ~1.40 Doublet (d) ~6.6 3H Methyl
NH₂ ~1.5 (broad) Singlet (s) - 2H Amine
H9, H10 ~3.79 Singlet (s) - 6H Methoxy
H7 ~4.05 Quartet (q) ~6.6 1H Methine (Benzylic CH)
H4 ~6.35 Triplet (t) ~2.2 1H Aromatic

| H2, H6 | ~6.48 | Doublet (d) | ~2.2 | 2H | Aromatic |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Atom # Chemical Shift (δ, ppm) DEPT-135 Assignment
C8 ~25.0 Positive (CH₃) Methyl
C7 ~51.5 Positive (CH) Methine (Benzylic CH)
C9, C10 ~55.2 Positive (CH₃) Methoxy
C4 ~97.5 Positive (CH) Aromatic
C2, C6 ~105.0 Positive (CH) Aromatic
C1 ~147.0 Absent Quaternary Aromatic

| C3, C5 | ~160.8 | Absent | Quaternary Aromatic |

Protocol: 2D NMR for Unambiguous Confirmation

While 1D spectra are highly informative for this molecule, 2D NMR provides definitive proof of assignments.[2][11] Standard gradient-selected (gs) pulse programs should be used.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other.[12] The key expected cross-peak will be between the methine (H7, ~4.05 ppm) and methyl (H8, ~1.40 ppm) signals, confirming the ethylamine fragment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to (¹JCH coupling).[13] This experiment will definitively link every proton signal in Table 1 (except the labile NH₂) to its corresponding carbon signal in Table 2. For example, it will show a correlation between the proton at ~4.05 ppm and the carbon at ~51.5 ppm, assigning them as H7 and C7, respectively.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[14] This is the final step to piece the entire molecular puzzle together.

Key Expected HMBC Correlations:

  • H8 (methyl) → C7 (methine): Confirms the ethylamine side chain.

  • H7 (methine) → C1, C2, C6, C8: Links the side chain to the aromatic ring and its own methyl group.

  • H9/H10 (methoxy) → C3/C5: Confirms the position of the methoxy groups.

  • H2/H6 (aromatic) → C1, C4, C3/C5: Confirms the connectivity within the aromatic ring.

Advanced Application: Chiral Purity Assessment

As this compound is a chiral molecule, assessing its enantiomeric purity is often necessary, particularly in drug development. While standard NMR does not distinguish between enantiomers, they can be differentiated by converting them into diastereomers by reaction with a chiral resolving agent (e.g., Mosher's acid) or by using a chiral solvating agent in the NMR tube.[15][16] This causes the corresponding signals for each enantiomer to appear at slightly different chemical shifts, allowing for their integration and the determination of enantiomeric excess (e.e.).

Conclusion

The structural characterization of this compound is robustly achieved through a systematic application of 1D and 2D NMR spectroscopy. The ¹H and ¹³C spectra provide the primary overview of the chemical environments, while DEPT experiments clarify carbon types. The final, unambiguous assignment is cemented by COSY, HSQC, and HMBC experiments, which together map the entire covalent framework of the molecule. The protocols and interpretive logic detailed in this guide provide a comprehensive and self-validating methodology for confirming the identity and purity of this important chemical entity.

References

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Air Force Materials Lab Wright-Patterson AFB Ohio. Available at: [Link]

  • Fukushima, K., & Ibuki, K. (1991). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (10), 1364–1369. Available at: [Link]

  • Ali, G. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Dal-Col, V., et al. (2023). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-45. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available at: [Link]

  • Koos, M. R., et al. (2021). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 9(13), 4858–4867. Available at: [Link]

  • Dal-Col, V., et al. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Available at: [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. JoVE. Available at: [Link]

  • Pelphrey, P., et al. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Journal of Chemical Education, 93(4), 727-731. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. Available at: [Link]

  • University of Missouri. (n.d.). 2D NMR. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Supporting Information for scientific paper. (n.d.). Available at: [Link]

  • University of the West Indies. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • ChemEurope. (n.d.). Chiral resolution. Available at: [Link]

  • Bruker. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dimethoxyphenethylamine. National Center for Biotechnology Information. Available at: [Link]

Sources

"handling and storage of 1-(3,5-Dimethoxyphenyl)ethanamine"

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of in a clearly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal. [11]Do not discharge to drains. [9]

References

  • Sigma-Aldrich. (2023, June 6). Safety Data Sheet for 2-(3,4-dimethoxyphenyl)ethylamine. Source: MilliporeSigma.

  • Fisher Scientific. (2010, February 11). Safety Data Sheet for 3,4-Dimethoxyphenethylamine. Source: Acros Organics.

  • ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Source: Chemical Reviews.

  • Fisher Scientific. (2024, March 30). Safety Data Sheet for (R)-(+)-1-(3-Methoxyphenyl)ethylamine. Source: Acros Organics.

  • ACS Publications. (2023, April 10). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. Source: ACS Catalysis.

  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet for Bis(4-methoxyphenyl)amine. Source: MilliporeSigma.

  • TCI Chemicals. (2018, October 3). Safety Data Sheet for 2-(3-Methoxyphenyl)ethylamine. Source: TCI EUROPE N.V.

  • NIH National Library of Medicine. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Source: PMC.

  • ResearchGate. (2024, November 7). Relative Stability and Basicity of Enamines from Aminocatalysts. Source: ResearchGate.

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Source: University of Leeds Thesis Repository.

  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Source: Wikipedia.

  • BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of Synthesized "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one". Source: BenchChem.

  • NIH National Library of Medicine. (n.d.). 3,5-Dimethoxyphenethylamine. Source: PubChem.

  • CymitQuimica. (n.d.). CAS 832-92-8: Benzeneethanamine, 3,4,5-trimethoxy-, hydrochloride (1:1). Source: CymitQuimica.

  • NIH National Library of Medicine. (n.d.). 2,5-Dimethoxyphenethylamine. Source: PubChem.

"1-(3,5-Dimethoxyphenyl)ethanamine solution preparation for experiments"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preparation of 1-(3,5-Dimethoxyphenyl)ethanamine Solutions for Experimental Applications

This comprehensive guide provides a detailed protocol for the preparation of experimental solutions of this compound. Designed for researchers, scientists, and drug development professionals, this document outlines critical chemical properties, step-by-step preparation procedures, safety and handling protocols, and quality control measures to ensure solution integrity and experimental reproducibility.

Introduction: Understanding this compound

This compound is a primary aromatic amine, a class of organic compounds widely utilized in pharmaceutical synthesis and various industrial applications.[1] Aromatic amines, including phenethylamine derivatives like this compound, serve as crucial building blocks in the development of novel therapeutic agents. The precise preparation of solutions containing this compound is paramount for accurate and reliable experimental outcomes. This guide provides the necessary protocols to achieve this, grounded in established safety and quality control principles.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for accurate solution preparation and safe handling. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂PubChem[2]
Molecular Weight 181.23 g/mol PubChem[2]
Appearance SolidC/D/N Isotopes, Inc.[3]
Solubility Soluble in organic solvents such as diethyl ether or dichloromethane.[4]Moorpark College[4]
Storage Temperature Room TemperatureC/D/N Isotopes, Inc.[3]

Experimental Workflow and Logic

The preparation of a this compound solution follows a systematic workflow designed to ensure accuracy, safety, and stability. The following diagram illustrates the key stages of this process.

G cluster_prep Preparation Phase cluster_qc Quality & Safety cluster_storage Storage & Handling A 1. Calculation Determine required mass of compound and volume of solvent for target concentration. B 2. Weighing Accurately weigh the solid compound using a calibrated analytical balance. A->B Mass Calculation C 3. Dissolution Transfer the weighed compound to a volumetric flask. Add solvent incrementally with agitation. B->C Transfer D 4. Volume Adjustment Bring the solution to the final volume with the chosen solvent. Ensure thorough mixing. C->D Final Volume E 5. Quality Control Verify concentration and purity via appropriate analytical methods (e.g., UV-Vis, HPLC). D->E Verification F 6. Labeling & Documentation Clearly label the solution with compound name, concentration, solvent, date, and preparer's initials. E->F Record Keeping G 7. Storage Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area. F->G Proper Storage H 8. Safe Handling Always use appropriate Personal Protective Equipment (PPE) when handling the solution. G->H Safe Use

Sources

Application Notes & Protocols for the In Vitro Characterization of 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,5-Dimethoxyphenyl)ethanamine is a substituted phenethylamine derivative. The phenethylamine scaffold is the backbone for a vast array of neuroactive compounds, including neurotransmitters, hormones, and synthetic drugs. Its structural similarity to molecules like methoxyphenamine and mescaline derivatives suggests a potential interaction with monoaminergic systems in the central nervous system.[1][2][3][4] Therefore, a systematic in vitro evaluation is essential to elucidate its pharmacological profile.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the in vitro pharmacology of this compound. The proposed workflow progresses from broad primary screening to specific functional and mechanistic assays, ensuring a thorough and logical investigation. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and emphasize the inclusion of critical controls for data integrity and validation.

Section 1: The In Vitro Assay Cascade: A Strategic Workflow

A logical progression of assays is critical to efficiently build a pharmacological profile. The initial goal is to identify primary biological targets, followed by characterization of the functional consequences of compound interaction, and finally, ruling out confounding factors like cytotoxicity.

The diagram below illustrates a recommended workflow for characterizing a novel phenethylamine derivative like this compound. This cascade approach ensures that resources are focused on the most promising activities identified in the initial broad screening phases.

Assay_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Secondary & Safety Profiling PrimaryScreen Primary Screening (Receptor Binding Panel) HitIdent Hit Identification PrimaryScreen->HitIdent Determine Ki FunctionalAssay Functional Assays (e.g., Ca2+, cAMP) HitIdent->FunctionalAssay Advance Hits MechOfAction Determine Mechanism (Agonist / Antagonist) FunctionalAssay->MechOfAction Potency Potency Determination (EC50 / IC50) MechOfAction->Potency SecondaryScreen Secondary Assays (Enzyme Inhibition, Transporters) Potency->SecondaryScreen Cytotoxicity Cell Viability Assay (e.g., MTT, MTS) Potency->Cytotoxicity FinalProfile Comprehensive Profile SecondaryScreen->FinalProfile Cytotoxicity->FinalProfile

Caption: A strategic workflow for in vitro characterization.

Section 2: Primary Screening: Receptor Binding Affinity

Application Note: The first step in characterizing an unknown compound is to determine if it physically interacts with putative targets. Receptor binding assays directly measure the affinity of a ligand for a receptor.[5][6] Competitive binding assays are a high-throughput and robust method where the test compound's ability to displace a known, labeled ligand (typically radioactive) from the receptor is quantified.[7][8] The result is expressed as the inhibitor constant (Ki), which represents the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium. A lower Ki value indicates higher binding affinity.

Protocol 1: Radioligand Competition Binding Assay

Principle: This assay quantifies the affinity of this compound for a specific receptor target (e.g., human 5-HT2A receptor). The assay measures the displacement of a high-affinity radioligand from receptor-rich cell membranes by increasing concentrations of the test compound. The amount of radioactivity remaining bound to the membranes is inversely proportional to the test compound's binding affinity.[8][9]

Materials:

  • Receptor Source: Frozen cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., HEK293-h5HT2A).

  • Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I (e.g., [³H]-Ketanserin for 5-HT2A).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to make a high-concentration stock (e.g., 10 mM).

  • Non-Specific Binding (NSB) Agent: An unlabeled, structurally distinct ligand that binds to the target with high affinity (e.g., Mianserin for 5-HT2A) to define binding to non-receptor components.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., MultiScreen HTS).[8]

  • Scintillation Cocktail: A liquid that emits light when exposed to radiation.

  • Equipment: Vacuum manifold, microplate scintillation counter.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw receptor membranes on ice. Homogenize gently and dilute to the desired concentration (pre-determined during assay development) in ice-cold assay buffer.

    • Prepare serial dilutions of this compound in assay buffer. Typically, an 11-point, 1:3 or 1:10 dilution series is used, starting from a high concentration (e.g., 100 µM).

    • Prepare solutions of the radioligand at a concentration near its Kd value and the NSB agent at a high concentration (e.g., 1000x Ki).

  • Assay Plate Setup (96-well format):

    • Total Binding (TB) wells: Add assay buffer.

    • Non-Specific Binding (NSB) wells: Add the high-concentration NSB agent solution.

    • Test Compound wells: Add each dilution of this compound.

  • Reaction Incubation:

    • Add the diluted receptor membranes to all wells.

    • Add the radioligand solution to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a pre-determined time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the reaction by filtering the contents of the plate through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (passes through).

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter. The output will be in counts per minute (CPM).

Data Analysis:

  • Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. The % specific binding at each concentration is calculated as: ((CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)) * 100.

  • Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate Ki: Convert the IC50 value to the affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand used and Kd is its equilibrium dissociation constant for the receptor.

Data Presentation Example:

Target Receptor Radioligand Test Compound IC50 (nM) Test Compound Ki (nM)
Human 5-HT2A [³H]-Ketanserin 450 215
Human D2 [³H]-Spiperone >10,000 >10,000

| Human α1A | [³H]-Prazosin | 1200 | 850 |

Section 3: Functional Characterization

Application Note: Demonstrating that a compound binds to a receptor is only the first part of the story. Functional assays are required to determine the consequence of that binding.[10][11] Does the compound activate the receptor (agonist), block the action of the native ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)? G-protein coupled receptors (GPCRs), a likely target class for phenethylamines, signal through various downstream pathways, such as modulating cyclic AMP (cAMP) levels or inducing intracellular calcium mobilization.[12][13] Measuring these second messengers provides a robust readout of functional activity.

Gq_Pathway Ligand Agonist (e.g., Serotonin or Test Compound) GPCR Gq-Coupled Receptor (e.g., 5-HT2A) Ligand->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Opens Channel

Caption: Simplified Gq signaling pathway leading to Ca²⁺ release.

Protocol 2: Calcium Mobilization Assay for Gq-Coupled Receptors

Principle: Many receptors, including the serotonin 5-HT2A receptor, are coupled to the Gq alpha subunit.[10] Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ can be measured using a calcium-sensitive fluorescent dye.[7] This assay can determine if this compound acts as an agonist or an antagonist at a Gq-coupled receptor.

Materials:

  • Cell Line: A cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-h5HT2A), cultured in a 96- or 384-well black, clear-bottom plate.

  • Calcium-Sensitive Dye: e.g., Fluo-8 AM or Fura-2 AM.

  • Probenecid: An inhibitor of organic anion transporters, used to prevent the leakage of the dye from the cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: A known agonist for the receptor (e.g., Serotonin for 5-HT2A).

  • Reference Antagonist: A known antagonist for the receptor (e.g., Ketanserin for 5-HT2A).

  • Equipment: Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into microplates and allow them to adhere and grow to confluence (typically 18-24 hours).

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate the plate in the dark at 37°C for 60 minutes, then at room temperature for 30 minutes.

  • Assay Execution (Agonist Mode):

    • Place the cell plate into the fluorescence plate reader.

    • Prepare a source plate with serial dilutions of this compound and the reference agonist.

    • Measure the baseline fluorescence for several seconds.

    • The instrument's dispenser adds the compounds to the cell plate while simultaneously and continuously measuring the fluorescence signal over time (typically 2-3 minutes). A sharp increase in fluorescence indicates Ca²⁺ release.

  • Assay Execution (Antagonist Mode):

    • Prepare a source plate with serial dilutions of this compound and the reference antagonist.

    • Add the test compounds to the dye-loaded cell plate and pre-incubate for a set period (e.g., 15-30 minutes).

    • Place the plate in the reader. The instrument then adds a fixed concentration of the reference agonist (typically its EC80 concentration) to all wells and measures the fluorescence response. A reduction in the agonist's response indicates antagonistic activity.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline.

    • Agonist Mode: Plot the response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and the Emax (maximal effect relative to the reference agonist).

    • Antagonist Mode: Plot the inhibition of the reference agonist's response against the log of the compound concentration to determine the IC50 (concentration for 50% inhibition).

Section 4: Secondary Screening: Enzyme Inhibition Profile

Application Note: Phenethylamines are known substrates and/or inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters.[4][14] Inhibition of MAO can lead to increased synaptic levels of monoamines, a significant pharmacological effect. Therefore, assessing the inhibitory potential of this compound against these enzymes is a crucial secondary step. Commercially available kits provide a simple, high-throughput method for this assessment.

Protocol 3: MAO-Glo™ Assay for MAO-A and MAO-B Inhibition

Principle: This is a luminescence-based coupled-enzyme assay. MAO acts on its substrate, producing H₂O₂. A second enzyme, horseradish peroxidase (HRP), uses this H₂O₂ to convert a luminogenic substrate into luciferin, which is then used by luciferase to generate a stable light signal. The amount of light produced is directly proportional to MAO activity.[14] A decrease in the light signal in the presence of the test compound indicates inhibition.

Materials:

  • MAO Source: Recombinant human MAO-A or MAO-B enzyme.

  • MAO-Glo™ Assay Kit: Contains MAO substrate, luciferin detection reagent, and assay buffer.

  • Reference Inhibitors: Clorgyline (for MAO-A) and Pargyline (for MAO-B).

  • Test Compound: this compound.

  • Plates: Solid white, opaque 96- or 384-well plates.

  • Equipment: Luminometer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

  • Reaction Setup:

    • Add the MAO enzyme (either MAO-A or MAO-B) to all wells of the plate.

    • Add the test compound dilutions, reference inhibitors, or buffer (for control wells) to the appropriate wells.

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at room temperature.

  • Initiate MAO Reaction: Add the MAO substrate to all wells to start the reaction. Incubate for 60 minutes at room temperature.

  • Detection:

    • Add the reconstituted Luciferin Detection Reagent to all wells. This stops the MAO reaction and initiates the light-generating reaction.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate % Inhibition: % Inhibition = 100 * (1 - ((RLU_compound - RLU_background) / (RLU_no-inhibitor - RLU_background))) Where RLU is Relative Light Units.

  • Determine IC50: Plot the % inhibition against the log of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 value.

Data Presentation Example:

Enzyme Reference Inhibitor Ref. IC50 (nM) Test Compound IC50 (nM)
MAO-A Clorgyline 8.5 5,600

| MAO-B | Pargyline | 45.0 | >50,000 |

Section 5: Foundational Assessment: Cell Viability

Application Note: A critical control for all cell-based assays is to assess the general cytotoxicity of the test compound. A compound that is toxic to cells can produce a false-positive result in an inhibition assay simply by killing the cells and preventing them from signaling.[15][16] The MTT assay is a classic colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17][18] It is essential to determine the cytotoxic concentration 50 (CC50) and ensure that concentrations used in functional assays are well below this value.

Protocol 4: MTT Cell Viability Assay

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[15][17] The formazan is then solubilized, and its concentration is determined by spectrophotometric measurement. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cell Line: The same cell line used for functional assays.

  • MTT Reagent: 5 mg/mL solution of MTT in phosphate-buffered saline (PBS), sterile filtered.

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Plates: Standard clear, flat-bottom 96-well cell culture plates.

  • Equipment: Spectrophotometer or microplate reader capable of measuring absorbance at ~570 nm.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of this compound. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control). Incubate for the same duration as the longest functional assay (e.g., 24-48 hours).

  • MTT Incubation:

    • Add a small volume of the MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis:

  • Calculate % Viability: % Viability = ((Abs_compound - Abs_background) / (Abs_vehicle - Abs_background)) * 100 Where Abs is the absorbance reading.

  • Determine CC50: Plot the % viability against the log of the compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the CC50 value, the concentration at which cell viability is reduced by 50%.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). Google Scholar.
  • Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. (n.d.). Benchchem.
  • GPCR Screening & Profiling with Binding Assays. (n.d.). Creative Biogene.
  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
  • Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Publications.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
  • The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. (n.d.). PubMed.
  • GPCR Screening Services. (n.d.). Creative Bioarray.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH.
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  • A Comparative Analysis of Phenethylamine and Tryptamine Derivatives: Structure-Activity Relationships and Functional Outcomes. (n.d.). Benchchem.
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  • About Ligand Binding Assays. (n.d.). Gifford Bioscience.
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  • Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-. (n.d.). PubMed Central.
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  • A Comparative Analysis of Methoxyphenamine: In Vitro Mechanisms and In Vivo Outcomes. (n.d.). Benchchem.
  • Methoxyphenamine. (n.d.). Grokipedia.
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Application Notes and Protocols: [¹¹C]1-(3,5-Dimethoxyphenyl)ethanamine as a Novel Radioligand for Serotonin Receptor Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the development and application of 1-(3,5-Dimethoxyphenyl)ethanamine as a potential radioligand for Positron Emission Tomography (PET) imaging. Given its structural similarity to known psychoactive phenethylamines that interact with the central nervous system, this compound is hypothesized to be a valuable tool for studying serotonergic neurotransmission, particularly targeting serotonin 5-HT2A receptors. This guide details the proposed radiosynthesis of the carbon-11 labeled analogue, [¹¹C]this compound, rigorous quality control procedures, and detailed protocols for its preclinical evaluation, including in vitro binding assays, autoradiography, and in vivo PET imaging in rodent models.

Introduction and Rationale

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the backbone for numerous endogenous neurotransmitters and synthetic drugs that target the central nervous system.[1][2] Compounds with a dimethoxy substitution pattern, such as the 2,5-dimethoxy- and 3,4,5-trimethoxy- phenethylamines (e.g., 2C-H and mescaline), are well-documented for their interactions with serotonin (5-HT) receptors.[3][4][5] Specifically, the 5-HT2A receptor subtype is a key target for psychedelic compounds and is implicated in the pathophysiology of numerous psychiatric disorders, including depression, schizophrenia, and anxiety.[6][7][8][9]

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of biological targets in vivo.[6][10] The development of novel PET radioligands with high affinity and selectivity for specific receptor subtypes is crucial for advancing our understanding of these disorders and for the development of new therapeutics.[6][8]

This compound is a structural analogue of these pharmacologically active compounds. We hypothesize that this molecule will exhibit significant affinity for serotonin receptors. By radiolabeling this compound with carbon-11 ([¹¹C]), a short-lived positron emitter (t1/2 = 20.4 min), we can create a novel PET tracer, hereafter referred to as [¹¹C]DMPEA, to probe the distribution and density of these receptors in the living brain. This guide provides the foundational protocols to synthesize and validate [¹¹C]DMPEA as a research tool.

Synthesis and Radiosynthesis

A robust and reproducible synthesis is the foundation of any successful radioligand development program. The proposed pathway involves the synthesis of a suitable precursor for the final radiolabeling step. For labeling with [¹¹C]CH₃I or [¹¹C]CH₃OTf, a desmethyl precursor is required.

Synthesis of the Desmethyl Precursor: 1-(3-Hydroxy-5-methoxyphenyl)ethanamine

The synthesis of the amine can be achieved via reductive amination of the corresponding ketone.[8][11][12][13]

Workflow for Precursor Synthesis

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Selective Demethylation cluster_2 Step 3: Reductive Amination A 3,5-Dihydroxybenzoic acid B 3,5-Dimethoxybenzoic acid A->B Methylation (Dimethyl sulfate) C 3,5-Dimethoxybenzoyl chloride B->C Thionyl chloride D 3,5-Dimethoxyacetophenone C->D Methylmagnesium bromide E 3-Hydroxy-5-methoxyacetophenone D->E BBr₃ or L-selectride F 1-(3-Hydroxy-5-methoxyphenyl)ethanamine (Radiolabeling Precursor) E->F Leuckart Reaction (Ammonium formate, Formic acid)

Caption: Proposed synthetic pathway for the desmethyl precursor.

Radiosynthesis of [¹¹C]this compound ([¹¹C]DMPEA)

The radiosynthesis is performed via O-methylation of the phenolic precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate generated from cyclotron-produced [¹¹C]CO₂.

Experimental Protocol: Automated Radiosynthesis

  • [¹¹C]CO₂ Production: Irradiate a target of N₂ gas with 0.5% O₂ with protons in a biomedical cyclotron.

  • Conversion to [¹¹C]CH₃I: Trap the resulting [¹¹C]CO₂ on a molecular sieve and subsequently reduce it to [¹¹C]CH₄ with H₂ over a nickel catalyst. The [¹¹C]CH₄ is then reacted with gaseous iodine in a heated quartz tube to form [¹¹C]CH₃I.

  • Radiolabeling Reaction:

    • Dissolve the desmethyl precursor (1-2 mg) in 250 µL of anhydrous DMF.

    • Add a suitable base (e.g., 5 µL of 2M NaOH or 2 mg of Cs₂CO₃).

    • Bubble the gaseous [¹¹C]CH₃I through the precursor solution at 80-100 °C for 5 minutes in a sealed reaction vessel.

  • Purification:

    • Following the reaction, quench with 500 µL of HPLC mobile phase.

    • Inject the entire reaction mixture onto a semi-preparative C18 HPLC column.

    • Elute with a suitable mobile phase (e.g., 40:60 acetonitrile:0.1 M ammonium formate buffer, pH 4.5) to separate [¹¹C]DMPEA from unreacted precursor and byproducts.

  • Formulation:

    • Collect the radioactive peak corresponding to the product.

    • Remove the organic solvent using a rotary evaporator under a stream of nitrogen.

    • Reformulate the final product in sterile saline containing ≤10% ethanol for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Radiosynthesis Workflow

G A [¹¹C]CO₂ (from Cyclotron) B [¹¹C]CH₃I (Gas Phase Synthesis) A->B C Precursor + [¹¹C]CH₃I (in DMF, Base, 100°C) B->C D Crude Product Mixture C->D E Semi-Prep HPLC Purification D->E F Isolated [¹¹C]DMPEA E->F G Formulation (Saline + EtOH) F->G H Final Injectable Dose G->H

Caption: Automated radiosynthesis workflow for [¹¹C]DMPEA.

Quality Control (QC)

Strict quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[6][7][8] QC tests must be performed on each batch.

QC ParameterMethodAcceptance CriteriaReference
Identity Analytical HPLCCo-elution of the radioactive peak with a non-radioactive, authenticated this compound standard.[6][7]
Radiochemical Purity Analytical HPLC≥ 95% of total radioactivity is in the form of [¹¹C]DMPEA.[8][9]
Molar Activity (Aₘ) HPLC with UV standard curve> 37 GBq/µmol (> 1,000 Ci/mmol) at the time of injection.[6]
pH pH meter or calibrated pH strips4.5 - 7.5[7]
Sterility Tryptic Soy Broth & Fluid Thioglycollate MediumNo microbial growth. (Typically performed retrospectively for short-lived isotopes).[14]
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is the maximum patient dose volume in mL).[7]
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppm.[9]

In Vitro Characterization

In vitro assays are essential to determine the affinity and specificity of the new radioligand for its putative targets.

Radioligand Binding Assays

These assays quantify the interaction between [¹¹C]DMPEA and the target receptors in membrane preparations from cells overexpressing human serotonin receptor subtypes (e.g., 5-HT2A, 5-HT1A) or from brain tissue homogenates (e.g., rodent prefrontal cortex).[15][16][17][18][19]

Protocol: Saturation Binding Assay

  • Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Add membrane preparation (50-100 µg protein), varying concentrations of [¹¹C]DMPEA (e.g., 0.1 - 20 nM), and assay buffer to a final volume of 250 µL.

    • Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration (e.g., 10 µM) of a known competing ligand (e.g., ketanserin for 5-HT2A) to saturate the target receptors.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding. Wash the filters 3-4 times with ice-cold assay buffer.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a beta counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot specific binding (B) against the concentration of [¹¹C]DMPEA (F).

    • Fit the data using non-linear regression (one-site specific binding model) to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).

Data Presentation: Expected Binding Parameters

ParameterDescriptionExpected Value (Hypothetical)
Kd (nM) Dissociation constant; a measure of affinity. Lower Kd = higher affinity.< 10 nM for 5-HT2A
Bmax (fmol/mg protein) Maximum number of binding sites.Varies by tissue/cell line
In Vitro Autoradiography

Autoradiography provides a visual map of receptor distribution in tissue sections.[11][12][13][20][21]

Protocol: Quantitative Autoradiography

  • Tissue Preparation: Euthanize a rodent (e.g., rat) and rapidly extract the brain. Snap-freeze the brain in isopentane cooled with dry ice. Section the brain into thin coronal sections (10-20 µm) using a cryostat and thaw-mount onto microscope slides.

  • Pre-incubation: Wash the slides in buffer (50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to remove endogenous ligands.

  • Incubation:

    • Total Binding: Incubate slides with a low nanomolar concentration of [¹¹C]DMPEA (typically 1-3x Kd value) in assay buffer for 60 minutes.

    • Non-specific Binding: Incubate adjacent sections under the same conditions but with the addition of 10 µM of a competing ligand (e.g., ketanserin).

  • Washing: Wash the slides in ice-cold buffer (e.g., 2 x 2 minutes) to remove unbound radioligand, followed by a quick dip in ice-cold distilled water.

  • Drying and Exposure: Dry the slides rapidly under a stream of cool air. Appose the slides to a phosphor imaging plate or radiosensitive film along with calibrated radioactive standards. Expose for an appropriate duration (typically 5-10 half-lives of the isotope).

  • Imaging and Analysis: Scan the imaging plate using a phosphor imager. Quantify the optical density in different brain regions (e.g., cortex, striatum, hippocampus) and convert to fmol/mg tissue equivalent using the co-exposed standards.

In Vivo PET Imaging

The final validation step is to assess the radioligand's performance in a living organism to determine its brain uptake, regional distribution, and binding specificity.

Protocol: Rodent PET/CT Imaging

  • Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat, ~250g) with isoflurane (2-2.5% in O₂). Place the animal on the scanner bed with a heating pad to maintain body temperature. Insert a catheter into a lateral tail vein for radioligand injection.

  • Radioligand Administration: Inject a bolus of [¹¹C]DMPEA (e.g., 10-20 MBq) via the tail vein catheter, followed by a saline flush.

  • PET Scan Acquisition: Acquire a dynamic PET scan for 60-90 minutes. A short CT scan can be acquired for anatomical co-registration.

  • Blocking Study (Specificity): To confirm specific binding, a separate cohort of animals is pre-treated with a non-radioactive blocking agent (e.g., ketanserin, 1-2 mg/kg, i.p. or i.v.) 15-30 minutes before the injection of [¹¹C]DMPEA.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with a standard MRI atlas or the acquired CT scan.

    • Draw regions of interest (ROIs) over brain areas known to have high 5-HT2A receptor density (e.g., prefrontal cortex, cingulate cortex) and a reference region with low density (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI, expressed as Standardized Uptake Value (SUV).

    • Compare the TACs from baseline and blocking scans. A significant reduction in uptake in target regions after blocking confirms specific binding.

Workflow for In Vivo Evaluation

G cluster_0 Baseline Scan cluster_1 Blocking Scan A Anesthetize Animal B Inject [¹¹C]DMPEA A->B C Dynamic PET/CT Scan (60-90 min) B->C D Generate Time-Activity Curves (TACs) C->D J Compare TACs (Baseline vs. Block) D->J E Anesthetize Animal F Pre-treat with Blocking Drug E->F G Inject [¹¹C]DMPEA F->G H Dynamic PET/CT Scan (60-90 min) G->H I Generate TACs H->I I->J K Confirm Specific Binding J->K

Caption: Workflow for assessing in vivo specific binding of [¹¹C]DMPEA.

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  • James, M. L., et al. (2014). A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. ACS Chemical Neuroscience, 5(11), 1103–1112. [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

  • Brandt, S. D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 842322. [Link]

  • Zare, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 296. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Catalyst Education, LLC. (n.d.). Synthesis of Complex Molecules through Reductive Amination. [Link]

  • Wikipedia. (n.d.). Phenethylamine. [Link]

  • Brandt, S. D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 842322. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(3,5-Dimethoxyphenyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. The following sections are structured in a question-and-answer format to directly address challenges you may encounter in the lab.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction yield is consistently low (<40%) when using the Leuckart reaction. What are the primary factors I should investigate?

Low yield in a Leuckart reaction is a common issue, often stemming from suboptimal reaction conditions or incomplete conversion. The reaction, which uses ammonium formate or formamide to reductively aminate a ketone, is highly sensitive to temperature and reagent ratios.[1][2]

Primary Causes & Solutions:

  • Incorrect Temperature: The Leuckart reaction requires high temperatures, typically between 160-185°C.[1][3]

    • Causality: Temperatures below this range lead to slow and incomplete formation of the intermediate N-formyl derivative. Conversely, excessively high temperatures (>190°C) can cause decomposition of the reagents and product, leading to tar formation and reduced yield.

    • Action: Calibrate your heating mantle and thermometer. Ensure the reaction mixture itself reaches and maintains the target temperature. We recommend starting at 160°C and monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Suboptimal Reagent Ratio: The molar ratio of the formamide or ammonium formate to the ketone (3,5-dimethoxyacetophenone) is critical.

    • Causality: A significant excess of the aminating/reducing agent is required to drive the equilibrium towards the product. Insufficient reagent will result in unreacted starting material.

    • Action: Use a molar excess of at least 5 equivalents of ammonium formate relative to the ketone. Some protocols suggest that using ammonium formate directly often produces better yields than formamide alone.[2]

  • Incomplete Hydrolysis of the N-formyl Intermediate: The Leuckart reaction produces an N-formyl intermediate that must be hydrolyzed to yield the final primary amine.

    • Causality: Incomplete hydrolysis is a frequent cause of low isolated yield of the free amine. The formamide can be stubborn to remove without sufficiently strong acidic or basic conditions.

    • Action: After the initial reaction, ensure complete hydrolysis by refluxing the crude product with a strong acid, such as 3-6M hydrochloric acid (HCl), for several hours. Monitor the disappearance of the intermediate by TLC or LC-MS.

Troubleshooting Summary Table:

Issue Parameter to Check Recommended Action
Low Conversion Reaction Temperature Maintain internal temperature at 160-185°C.
Reagent Molar Ratio Use ≥ 5 equivalents of ammonium formate.
Reaction Time Monitor by TLC; typical times are 6-24 hours.
Low Isolated Yield Hydrolysis Step Reflux with concentrated HCl until N-formyl intermediate is gone.

| | Work-up Procedure | Ensure pH > 12 during basic extraction to deprotonate the amine. |

Q2: I am attempting a direct reductive amination with sodium borohydride (NaBH₄) and see significant amounts of 1-(3,5-dimethoxyphenyl)ethanol as a byproduct. Why is this happening and how can I prevent it?

This is a classic selectivity problem in reductive amination. The formation of the alcohol byproduct indicates that the reduction of the starting ketone is competing with, or occurring faster than, the reduction of the desired imine intermediate.[4][5]

Causality:

Sodium borohydride (NaBH₄) is capable of reducing both ketones and imines.[5] If the initial formation of the imine from 3,5-dimethoxyacetophenone and ammonia/ammonium salt is slow or the equilibrium is unfavorable, the NaBH₄ will simply reduce the more abundant ketone starting material to the corresponding alcohol. This is especially problematic under neutral or basic conditions where imine formation is not catalyzed.

Solutions to Improve Selectivity:

  • Use a pH-Sensitive Reducing Agent: The best solution is to switch to a reducing agent that is selective for the imine in the presence of the ketone.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in mildly acidic conditions (pH 4-6), where imine formation is favored. It selectively reduces the protonated iminium ion much faster than it reduces the ketone carbonyl.[4][5]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent in modern synthesis. It is less toxic than NaBH₃CN and is also highly selective for imines over ketones. It is a milder reagent and can be used in a one-pot reaction without strict pH control, though it works optimally in slightly acidic conditions.[4][5]

  • Optimize Reaction pH: Imine formation is acid-catalyzed. Maintaining a slightly acidic pH (typically 4-6) accelerates the dehydration of the hemiaminal intermediate to the iminium ion, which is the species that gets reduced.

    • Action: Add a mild acid, like acetic acid, to your reaction mixture to maintain the optimal pH range. This favors the formation of the imine, increasing its concentration for subsequent reduction.

Q3: My final product is difficult to purify. It appears as an oil and traditional recrystallization is failing. What purification strategies do you recommend?

This compound is a primary amine, making it basic. This chemical property is the key to its effective purification.

Recommended Purification Workflow:

  • Acid-Base Extraction: This is the most effective method for separating the basic amine product from neutral organic byproducts (like the alcohol from Q2) or acidic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities behind.

      • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining trapped impurities.

      • Carefully basify the aqueous layer to pH > 12 with a strong base (e.g., 6M NaOH), ensuring the solution remains cold in an ice bath. The amine will deprotonate and precipitate or form an oil.

      • Extract the free amine back into a fresh organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Distillation: If the product is still impure after extraction, vacuum distillation can be an excellent final purification step for this compound, which is a liquid/oil at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, high-yield method for synthesizing this compound on a lab scale?

For lab-scale synthesis (<10g), direct reductive amination using a selective reducing agent is generally more reliable, cleaner, and higher-yielding than the classical Leuckart reaction.[4][6]

Recommended Method: One-Pot Reductive Amination with STAB

This approach combines the starting ketone (3,5-dimethoxyacetophenone), an ammonia source (e.g., ammonium acetate), and sodium triacetoxyborohydride (STAB) in a single reaction vessel.[5]

  • Why it's better:

    • High Selectivity: STAB preferentially reduces the iminium ion, minimizing alcohol byproduct formation.[4]

    • Mild Conditions: The reaction is typically run at room temperature, avoiding the high heat and potential decomposition associated with the Leuckart method.

    • One-Pot Procedure: All reagents are added to one flask, simplifying the experimental setup.[6]

Q2: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. A common starting point is 70:30 Hexane:Ethyl Acetate.

  • Visualization:

    • UV Light: The starting ketone, being aromatic, will be visible under UV light (254 nm). The product amine will also be UV active.

    • Ninhydrin Stain: This is crucial. Ninhydrin reacts with primary amines to produce a deep purple spot (Ruhemann's purple). The starting ketone will not stain. This allows you to definitively track the appearance of your product.

  • Interpretation: The reaction is complete when the spot corresponding to the starting ketone has disappeared and a new, lower Rf spot (amines are more polar than ketones) appears that stains purple with ninhydrin.

Q3: What are the key safety precautions for this synthesis?
  • Leuckart Reaction: This reaction involves high temperatures and the evolution of gases like carbon dioxide and ammonia.[1] It must be performed in a well-ventilated fume hood with a reflux condenser and a gas outlet bubbler.

  • Hydride Reagents: Reagents like NaBH₄, NaBH₃CN, and STAB react violently with water and acids to produce flammable hydrogen gas. They should be handled and quenched carefully. NaBH₃CN is highly toxic as it can release hydrogen cyanide gas if the pH becomes too acidic. Always handle it in a fume hood.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental Workflows & Protocols

Workflow Diagram: General Reductive Amination

This diagram illustrates the key stages of a modern, one-pot reductive amination synthesis.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve Ketone & Ammonia Source in Solvent Add_Acid Adjust pH to 4-6 (e.g., Acetic Acid) Start->Add_Acid Imine_Formation Stir for Imine Formation (30-60 min) Add_Acid->Imine_Formation Equilibrium established Add_Reductant Add Reducing Agent (e.g., STAB) Imine_Formation->Add_Reductant Reduction Stir at RT until complete (Monitor by TLC) Add_Reductant->Reduction Quench Quench Reaction Reduction->Quench Reaction complete Acid_Base Acid-Base Extraction Quench->Acid_Base Dry Dry & Concentrate Acid_Base->Dry Purify Vacuum Distillation or Chromatography Dry->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize

Caption: General workflow for one-pot reductive amination.

Protocol 1: High-Yield Synthesis via Reductive Amination with STAB

This protocol is optimized for selectivity and mild conditions.

Materials:

  • 3,5-Dimethoxyacetophenone

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • 1M Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxyacetophenone (1.0 eq).

  • Add ammonium acetate (3.0 eq) and DCE (or DCM) to create a ~0.5 M solution.

  • Add glacial acetic acid (2.0 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In portions, carefully add STAB (1.5 eq) to the stirring mixture. Note: Some gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the starting ketone.

  • Once complete, carefully quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and perform the acid-base extraction as described in Troubleshooting Q3 to purify the product.

  • The final product should be a clear or pale yellow oil. Characterize by NMR and IR spectroscopy.

Protocol 2: Classical Synthesis via Leuckart Reaction

This protocol follows the traditional high-temperature method.

Materials:

  • 3,5-Dimethoxyacetophenone

  • Ammonium Formate

  • Concentrated Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Combine 3,5-dimethoxyacetophenone (1.0 eq) and ammonium formate (5-7 eq) in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Heat the mixture with stirring to an internal temperature of 160-165°C. Caution: Gas evolution will occur. Ensure proper ventilation in a fume hood.

  • Maintain this temperature for 6-12 hours, monitoring by TLC for the consumption of the ketone.

  • Cool the reaction mixture to room temperature. A thick slurry may form.

  • Add concentrated HCl (enough to make the solution ~3M) and heat the mixture to reflux for 4-8 hours to hydrolyze the N-formyl intermediate.

  • Cool the mixture in an ice bath and basify to pH > 12 with 6M NaOH.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify further by vacuum distillation if necessary.

References
  • Leuckart reaction - Wikipedia. Wikipedia. [Link]

  • Moore, M. L. (1949). The Leuckart Reaction.Organic Reactions, 5, 301-330.
  • Reductive amination - Wikipedia. Wikipedia. [Link]

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION.Journal of Organic Chemistry, 9(6), 529-536.
  • Magdzin, V. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-13. MDPI. [Link]

  • A New Way to Amines - GalChimia. GalChimia. [Link]

  • Synthesis of Complex Molecules through Reductive Amination. Catalyst Education, LLC. [Link]

  • STUDIES ON THE LEUCKART REACTION. Scribd. [Link]

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Technical Support Center: Purification of 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3,5-Dimethoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the purification of this crucial chemical intermediate from a crude reaction mixture. Our focus is on practical, effective solutions to common challenges encountered during its isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

The impurity profile of your crude product is largely dictated by the synthetic route employed. A common route to this compound is the reductive amination of 3,5-dimethoxyacetophenone.

Common Impurities Include:

  • Unreacted Starting Materials: 3,5-dimethoxyacetophenone and the amine source (e.g., ammonia or an ammonium salt).

  • Imine Intermediate: The corresponding imine formed between 3,5-dimethoxyacetophenone and the amine source may not have been fully reduced.

  • Over-alkylation Products: If a primary amine is used in the synthesis, there is a risk of forming secondary or tertiary amines.[1][2]

  • Side-products from the Reducing Agent: The choice of reducing agent can introduce specific impurities. For example, using sodium cyanoborohydride (NaBH₃CN) can lead to toxic cyanide byproducts if the workup is not handled correctly.[3]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or acids/bases used.

Q2: My crude product is a dark oil. What is the likely cause of the color?

Dark coloration in crude amine samples is often due to oxidation products. Amines, particularly primary amines, can be susceptible to air oxidation, which can form colored impurities.[1] This is often exacerbated by heat and light exposure.

Q3: What is the most straightforward initial purification step for my crude this compound?

An acid-base extraction is a highly effective and recommended first step for purifying crude amines.[4][5][6] This technique leverages the basicity of the amine to separate it from neutral and acidic impurities.

Troubleshooting Guides

Guide 1: Acid-Base Extraction

Problem: I'm performing an acid-base extraction, but I'm observing a persistent emulsion at the interface of the organic and aqueous layers.

Possible CauseSolution
Vigorous Shaking Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing without creating a stable emulsion.
High Concentration of Salts or Base Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
Particulate Matter If solid impurities are present, they can stabilize emulsions. If possible, filter the crude mixture before extraction.

Problem: After basifying the acidic aqueous layer to recover my amine, the product is oily and seems impure.

Possible CauseSolution
Incomplete Extraction of Neutral Impurities The initial organic washes may not have removed all neutral impurities. Increase the number of washes of the acidic aqueous layer with an organic solvent before basification.
Insufficient Basification Ensure the pH of the aqueous layer is sufficiently high (pH 9-10 or higher) to fully deprotonate the ammonium salt and liberate the free amine.[4] Use a pH meter or pH paper for verification.
"Salting Out" The addition of a large amount of base can increase the ionic strength of the aqueous layer, potentially "salting out" some impurities along with your product. After basification, extract the amine into a fresh portion of organic solvent.
Guide 2: Column Chromatography

Problem: My amine is streaking badly on the silica gel column, leading to poor separation.

Possible CauseSolution
Strong Amine-Silica Interaction The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel.[1] This is a very common issue.
Solution 1: Add a small amount of a volatile base to your eluent. Triethylamine (Et₃N) or ammonia (in methanol) at a concentration of 0.5-2% is often effective at neutralizing the acidic sites on the silica gel and improving the peak shape.[7]
Solution 2: Use a different stationary phase. Basic alumina can be a good alternative to silica gel for the purification of basic compounds like amines.[7]
Inappropriate Solvent System The polarity of the eluent may not be optimized for your compound and impurities.
Solution: Systematically vary the polarity of your eluent. A common starting point for amines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or isopropanol).
Guide 3: Recrystallization

Problem: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals.

Possible CauseSolution
Boiling Point of Solvent is Too High If the boiling point of the solvent is higher than the melting point of your compound, it will melt before it dissolves, leading to oiling out.
Solution: Choose a lower-boiling solvent.
Solution is Cooling Too Quickly Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[8][9]
Presence of Impurities Impurities can inhibit crystal formation.
Solution: Ensure the preceding purification steps (like acid-base extraction) have been effective. You may need to purify the oil by chromatography first and then attempt recrystallization.

Problem: No crystals are forming, even after cooling the solution.

Possible CauseSolution
Solution is Not Saturated Too much solvent was used to dissolve the compound.
Solution: Gently heat the solution to evaporate some of the solvent and re-saturate it. Then, allow it to cool slowly again.[10]
Supersaturated Solution The solution may be supersaturated, and crystallization has not been initiated.
Solution 1: Scratch the inside of the flask with a glass rod. This can create nucleation sites for crystal growth.[9]
Solution 2: Add a seed crystal. If you have a small amount of pure product, adding a tiny crystal can induce crystallization.[8]

Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Acidification: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The protonated amine will move into the aqueous layer.

  • Separation of Layers: Combine the acidic aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Wash: Wash the combined aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base, such as 2 M sodium hydroxide (NaOH), until the solution is strongly basic (pH > 10).[4]

  • Product Extraction: Extract the liberated free amine from the basified aqueous layer with a fresh organic solvent (e.g., dichloromethane). Repeat this extraction 3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Chiral Resolution via Diastereomeric Salt Recrystallization

If a racemic mixture of this compound was synthesized, chiral resolution can be achieved through the formation of diastereomeric salts.

  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a stoichiometric amount of a chiral acid (e.g., L-(+)-tartaric acid) in the same solvent.

  • Mixing and Crystallization: Slowly add the chiral acid solution to the amine solution. Allow the mixture to stand at room temperature, and then cool in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Isolation: Collect the crystals by vacuum filtration.

  • Liberation of the Enantiomer: Suspend the collected crystals in water and basify with a strong base (e.g., NaOH) to liberate the free amine. Extract the amine with an organic solvent, dry, and concentrate to obtain the enantiomerically enriched product.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the optical rotation.

Visualized Workflows

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_further_purification Further Purification Options crude Crude Amine in Organic Solvent add_acid Extract with 1M HCl crude->add_acid separate1 Separate Layers add_acid->separate1 aqueous_amine Aqueous Layer (Protonated Amine) separate1->aqueous_amine Amine organic_impurities Organic Layer (Neutral/Acidic Impurities) separate1->organic_impurities Impurities basify Basify with NaOH (pH > 10) aqueous_amine->basify extract_product Extract with Organic Solvent basify->extract_product pure_amine_solution Purified Amine in Organic Solvent extract_product->pure_amine_solution distillation Distillation pure_amine_solution->distillation chromatography Column Chromatography pure_amine_solution->chromatography recrystallization Recrystallization pure_amine_solution->recrystallization

Caption: General purification workflow for this compound.

Chromatography_Troubleshooting start Streaking on Silica Gel Column cause Cause: Strong Amine-Silica Interaction (Basic Amine + Acidic Silica) start->cause solution1 Solution 1: Add Base to Eluent (e.g., 1% Et3N) cause->solution1 solution2 Solution 2: Change Stationary Phase (e.g., Basic Alumina) cause->solution2 outcome Improved Peak Shape & Separation solution1->outcome solution2->outcome

Caption: Troubleshooting streaking in column chromatography of amines.

References

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved January 7, 2026, from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Retrieved January 7, 2026, from [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Acid and Base Extraction. (n.d.). Engineering Ideas Clinic - Confluence. Retrieved January 7, 2026, from [Link]

  • Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

  • Nakhle, S. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved January 7, 2026, from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved January 7, 2026, from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved January 7, 2026, from [Link]

  • Britton, J., Raston, C. L., & Weiss, G. A. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1845-1851. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Separations. Retrieved January 7, 2026, from [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025, August 5). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved January 7, 2026, from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Making Substituted Amines Through Reductive Amination. (2017, September 1). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved January 7, 2026, from [Link]

  • What is the best way to purify a crude reaction mixture that auto-crystallizes? (2023, February 6). Biotage. Retrieved January 7, 2026, from [Link]

  • Reductive Amination. (2023, January 22). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved January 7, 2026, from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved January 7, 2026, from [Link]

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Technical Support Center: Synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, ensuring scientific integrity and practical, field-proven insights.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Low Product Yield

Question 1: My reductive amination of 3,5-dimethoxyacetophenone is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

Low yields in this synthesis can often be traced back to several key factors, including incomplete reaction, suboptimal reaction conditions, or product loss during workup.[1][2]

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) is a common choice, but its reactivity can be insufficient for the reduction of the intermediate imine in the presence of the starting ketone.[3][4]

    • Solution: Consider using a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are particularly effective for reductive aminations.[4] These reagents are more stable at slightly acidic pH, which favors imine formation.

  • Incorrect pH: The pH of the reaction medium is a delicate balance. An acidic environment is necessary to catalyze the formation of the iminium ion, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.[1]

    • Solution: Maintain a weakly acidic pH, typically between 5 and 6. This can be achieved by using a buffer or by the addition of a mild acid like acetic acid.

  • Reaction Temperature and Time: Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the product or starting materials.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature may be beneficial. Ensure the reaction is allowed to proceed until the starting material is consumed.

  • Product Loss During Workup: The basic nature of the product amine means it can be lost during aqueous workup if the pH is not carefully controlled.

    • Solution: During extraction, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the amine and facilitate its extraction into an organic solvent. Perform multiple extractions to maximize recovery.[5]

Impure Product

Question 2: My final product shows significant impurities after purification. What are the common byproducts and how can I minimize their formation?

The presence of impurities can complicate downstream applications and is often a result of side reactions or incomplete conversion.[6][7]

  • Unreacted Starting Material: The most common impurity is often the starting ketone, 3,5-dimethoxyacetophenone.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. Using a slight excess of the amine and the reducing agent can also help drive the reaction forward.

  • Formation of the Corresponding Alcohol: The ketone starting material can be reduced to the corresponding alcohol, 1-(3,5-dimethoxyphenyl)ethanol, by the reducing agent.[8]

    • Solution: This is more likely to occur with less selective reducing agents like NaBH₄. Using NaBH₃CN or NaBH(OAc)₃ at the correct pH will favor the reduction of the imine over the ketone.[4]

  • Over-alkylation (in Leuckart or Eschweiler-Clarke type reactions): When using formic acid or formaldehyde-based methods, there is a risk of forming secondary or tertiary amines.[9][10]

    • Solution: Careful control of stoichiometry is crucial. For the Leuckart reaction, using an excess of ammonium formate can help favor the primary amine.[11][12] The Eschweiler-Clarke reaction is specifically for methylation and should be avoided if the primary amine is the desired product.[9]

Reaction Stagnation or Failure

Question 3: The reaction has stalled, and TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction time. What could be the issue?

Reaction stalling is a frustrating issue that often points to problems with the reagents or the reaction setup.[13]

  • Poor Quality Reagents: The purity of the starting materials, especially the 3,5-dimethoxyacetophenone and the amine source (e.g., ammonium acetate or the amine itself), is paramount. The reducing agent can also degrade if not stored properly.

    • Solution: Use freshly opened or properly stored reagents. The purity of the starting ketone can be checked by melting point or NMR. Ensure the reducing agent is active.

  • Presence of Water: Many of the reducing agents used in reductive amination are sensitive to water. The presence of moisture can quench the reducing agent and inhibit the reaction.

    • Solution: Use anhydrous solvents and dry glassware. If the reaction is particularly moisture-sensitive, perform it under an inert atmosphere (e.g., nitrogen or argon).[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of this compound?

Reductive amination of 3,5-dimethoxyacetophenone is a widely used and generally reliable method.[3] The choice of reducing agent is key, with sodium triacetoxyborohydride (NaBH(OAc)₃) often being favored for its selectivity and mild reaction conditions.[4]

Q2: Can I use the Leuckart reaction for this synthesis? What are the potential drawbacks?

Yes, the Leuckart reaction, which utilizes ammonium formate or formamide, is a viable method.[11][14] However, it often requires high temperatures (120-185 °C) and can sometimes lead to the formation of formylated byproducts that require a subsequent hydrolysis step.[12][15] Yields can also be variable.

Q3: What are the key safety precautions I should take during this synthesis?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents, such as sodium borohydride and its derivatives, are flammable and can react with water to produce hydrogen gas. The final amine product may also have biological activity and should be handled with care.

Q4: How can I effectively purify the final product?

Purification is typically achieved through column chromatography on silica gel.[16] Due to the basic nature of the amine, it is sometimes advantageous to use a silica gel that has been treated with a small amount of a base like triethylamine to prevent streaking. Alternatively, the product can be converted to its hydrochloride salt for purification by recrystallization.[17]

Q5: What are the expected NMR spectral data for this compound?

  • A singlet for the two methoxy groups (OCH₃) around 3.8 ppm.

  • A multiplet for the aromatic protons.

  • A quartet for the methine proton (CH) adjacent to the amine.

  • A doublet for the methyl group (CH₃).

  • A broad singlet for the amine protons (NH₂).

For ¹³C NMR, one would expect signals for the methoxy carbons, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), the methine carbon, and the methyl carbon.[18]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from general procedures for reductive amination.[4]

  • Reaction Setup: To a solution of 3,5-dimethoxyacetophenone (1 equivalent) and ammonium acetate (10 equivalents) in anhydrous methanol, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to afford the pure this compound.

Data Presentation

ParameterReductive Amination with NaBH(OAc)₃Leuckart Reaction
Starting Material 3,5-Dimethoxyacetophenone3,5-Dimethoxyacetophenone
Reagents Ammonium acetate, NaBH(OAc)₃Ammonium formate or formamide
Temperature Room Temperature120-185 °C
Typical Yield Good to excellentModerate to good
Key Advantage Mild conditions, high selectivityInexpensive reagents
Key Disadvantage Cost of reagentHigh temperature, potential byproducts

Visualizations

Reaction Mechanism: Reductive Amination

Reductive_Amination Ketone 3,5-Dimethoxy- acetophenone Iminium Iminium Ion Intermediate Ketone->Iminium + Ammonia - H₂O Amine Ammonia (from Ammonium Acetate) Amine->Iminium Product 1-(3,5-Dimethoxyphenyl)- ethanamine Iminium->Product + [H⁻] ReducingAgent NaBH(OAc)₃ ReducingAgent->Iminium

Caption: Reductive amination of 3,5-dimethoxyacetophenone.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Quality (Ketone, Amine, Reductant) Start->CheckReagents CheckConditions Review Reaction Conditions (pH, Temperature, Time) Start->CheckConditions CheckWorkup Analyze Workup Procedure (pH during extraction) Start->CheckWorkup IncompleteReaction Incomplete Reaction? CheckConditions->IncompleteReaction SideProducts Side Products Formed? CheckConditions->SideProducts ProductLoss Product Loss during Workup? CheckWorkup->ProductLoss IncompleteReaction->SideProducts No OptimizeConditions Optimize Reaction Time/Temp Use more active reductant IncompleteReaction->OptimizeConditions Yes SideProducts->ProductLoss No ChangeReductant Use more selective reductant (e.g., NaBH(OAc)₃) SideProducts->ChangeReductant Yes AdjustpH Adjust pH during extraction (>10) ProductLoss->AdjustpH Yes Solution Improved Yield OptimizeConditions->Solution ChangeReductant->Solution AdjustpH->Solution

Caption: A decision tree for troubleshooting low yields.

References

  • Current time information in Köln, DE. (n.d.). Google.
  • Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. (n.d.).
  • Umino, N., Iwakuma, T., & Ikezaki, M. (1979). A Convenient Method for the Reduction of Oxime Ethers to the Corresponding Amines. Chemical and Pharmaceutical Bulletin, 27(6), 1479-1481.
  • Lalancette, J. M., & Brindle, J. R. (1970). Reductions with sulfurated borohydrides. IV. Reduction of oximes. Canadian Journal of Chemistry, 48(5), 735-739.
  • The Reduction of Aromatic Oximes to Amines with Borohydride Exchange Resin-Nickel Acetate System. (n.d.).
  • Itsuno, S., Nakano, M., & Ito, K. (1988). Asymmetric reduction of ketoxime O-alkyl ethers with chirally modified NaBH4–ZrCl4. Journal of the Chemical Society, Perkin Transactions 1, 203-206.
  • Supporting information. (2014). The Royal Society of Chemistry.
  • Leuckart reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. (2025). Benchchem.
  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Troubleshooting low yield during the chemical synthesis of Episappanol. (2025). Benchchem.
  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 4(1), 1-15.
  • A New Way to Amines. (2014). GalChimia. Retrieved January 7, 2026, from [Link]

  • Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved January 7, 2026, from [Link]

  • Synthesis of Complex Molecules through Reductive Amination. (n.d.). Catalyst Education, LLC.
  • Studies On The Leuckart Reaction. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

  • #141 Pe; phenescaline; 3,5-dimethoxy-4-phenethyloxyphenethylamine. (2013). Isomer Design. Retrieved January 7, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(15), 5897. Retrieved January 7, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (2022, May 7). YouTube. Retrieved January 7, 2026, from [Link]

  • The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). (1975). Journal of Medicinal Chemistry, 18(4), 441-444. Retrieved January 7, 2026, from [Link]

  • Stephen, H., & Weizmann, C. (1914). Derivatives of 3 : 4-Dimethoxyacetophenone and 4 : 5-Dimethoxy-o-tolyl Methyl Ketone, and the Synthesis of Phenylglyoxalines. Journal of the Chemical Society, Transactions, 105, 1046-1057.
  • The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine and Evaluation of Its Toxicity. (2018). Open Chemistry Journal, 5, 32-38. Retrieved January 7, 2026, from [Link]

  • Technical Support Center: Strategies for Overcoming Low Yield in Complex Indole Alkaloid Synthesis. (2025). Benchchem.
  • Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. (2012). Forensic Science International, 223(1-3), 266-273.
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. (2014). Journal of Analytical Toxicology, 38(8), 522-527. Retrieved January 7, 2026, from [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. (n.d.). DEA.gov.
  • Technical Support Center: Troubleshooting Low Yields in Reactions Involving 1,5-Diiodopentane. (2025). Benchchem.
  • Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). (1991). Journal of Medicinal Chemistry, 34(5), 1662-1668. Retrieved January 7, 2026, from [Link]

  • Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. (2001). Forensic Science International, 122(2-3), 129-137.
  • Troubleshooting low yield in 9-Ethyladenine derivative synthesis. (2025). Benchchem.
  • Mescaline. (n.d.). RCSB PDB. Retrieved January 7, 2026, from [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). Journal of Forensic Sciences, 54(4), 848-854. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying, mitigating, and troubleshooting impurities. Our approach is grounded in mechanistic understanding to provide not just solutions, but a deeper insight into the reaction dynamics.

Core Synthesis Pathway: Reductive Amination

The most prevalent and efficient method for synthesizing this compound is the reductive amination of 3,5-dimethoxyacetophenone.[1] This process typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the target primary amine.[2] While conceptually straightforward, the reaction equilibrium and the reactivity of the species involved can lead to several common impurities.

The general transformation is illustrated below. The choice of ammonia source (e.g., ammonium acetate, ammonia in methanol) and reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst) significantly influences the impurity profile.[3][4]

G cluster_main Main Synthetic Route ketone 3,5-Dimethoxy- acetophenone imine Imine Intermediate ketone->imine + NH₃ - H₂O amine 1-(3,5-Dimethoxyphenyl)- ethanamine (Product) imine->amine + Reducing Agent

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis and subsequent work-up, presented in a question-and-answer format.

Question 1: My final product is contaminated with a significant amount of unreacted 3,5-dimethoxyacetophenone. What is the likely cause?

Answer: This is a common issue that typically points to incomplete imine formation or inefficient reduction.

  • Causality (Imine Formation): The initial step, the condensation of the ketone with ammonia to form an imine, is a reversible equilibrium reaction.[1] If water is not effectively removed from the reaction medium, the equilibrium will not favor the imine, leaving a substantial amount of the starting ketone. Some protocols use reagents like titanium(IV) isopropoxide or molecular sieves to drive this equilibrium forward.

  • Causality (Reduction): If the reducing agent is not sufficiently reactive or has degraded, the imine intermediate will not be reduced efficiently. For hydride-based reductions, ensure the reagent is fresh and was stored under anhydrous conditions. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.

  • Troubleshooting Steps:

    • Extend Reaction Time: Allow more time for the initial imine formation before or during the addition of the reducing agent.

    • Water Removal: If your reaction conditions permit, consider the use of a Dean-Stark apparatus or the addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves.

    • pH Adjustment: The reaction is often best performed under weakly acidic conditions (pH 4-6) to catalyze imine formation without protonating the amine nucleophile excessively.[5] An acid catalyst like acetic acid is common.[4]

    • Verify Reagent Activity: Use a fresh bottle of the reducing agent or test its activity on a simpler substrate.

Question 2: My spectral analysis (¹H NMR, MS) indicates the presence of 1-(3,5-Dimethoxyphenyl)ethanol. How did this form and how can I prevent it?

Answer: The presence of the corresponding alcohol is a classic side-reaction in reductive aminations where a strong reducing agent is used.

  • Causality: This occurs when the reducing agent directly reduces the carbonyl group of the starting ketone to an alcohol. This side reaction is competitive with the reduction of the imine.[5] Strong reducing agents like sodium borohydride (NaBH₄) are more prone to reducing the ketone, whereas milder, more selective agents are preferred for one-pot reductive aminations.[6]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: The preferred reagent for one-pot reductive amination is often sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6] These agents are less reactive towards the ketone at the optimal pH for imine formation but will readily reduce the protonated imine (iminium ion).[2][3]

    • Staged Addition: If using a less selective reducing agent is unavoidable, a two-step procedure can be effective. First, form the imine and ensure the reaction is complete (e.g., by removing water). Then, in a separate step, add the reducing agent.[4]

    • Temperature Control: Running the reaction at lower temperatures can sometimes favor the desired pathway by reducing the rate of direct ketone reduction.

G cluster_pathways Competing Reaction Pathways ketone 3,5-Dimethoxyacetophenone imine Imine Formation (Desired) ketone->imine + NH₃ alcohol Direct Reduction (Side Reaction) ketone->alcohol + Reducing Agent product Target Amine imine->product byproduct Alcohol Impurity

Caption: Competing pathways leading to product versus alcohol impurity.

Question 3: I've identified a high molecular weight impurity consistent with a di-(1-(3,5-dimethoxyphenyl)ethyl)amine structure. What causes this?

Answer: This is a secondary amine impurity, often referred to as a "dimer" or "over-alkylation" product. It is a very common byproduct in primary amine synthesis.

  • Causality: The target primary amine is itself a nucleophile. It can react with the imine intermediate (or with the starting ketone to form a new imine) in the same way the initial ammonia source did.[7] This subsequent reductive amination step produces a secondary amine. This is more prevalent if there is a high local concentration of the product and remaining starting material/imine.

  • Troubleshooting Steps:

    • Excess Ammonia Source: Use a significant excess of the ammonia source (e.g., ammonium acetate, ammonia). This stoichiometrically favors the reaction of the ketone with ammonia over the reaction with the product amine.

    • Slow Addition: If possible, add the starting ketone slowly to a solution containing the ammonia source and the reducing agent. This keeps the concentration of the ketone and the resulting imine low at any given time, minimizing the chance for the product amine to react with it.

    • Purification: This impurity can often be separated from the primary amine product by careful column chromatography or fractional distillation under vacuum, although their boiling points may be close.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in this synthesis?

A1: The table below summarizes the most frequently encountered impurities.

Impurity NameChemical StructureLikely CauseRecommended Action
3,5-Dimethoxyacetophenone Ar-C(=O)CH₃Incomplete reaction; unfavorable equilibrium.Extend reaction time, ensure water removal, check reagent activity.
1-(3,5-Dimethoxyphenyl)ethanol Ar-CH(OH)CH₃Direct reduction of the starting ketone.Use a more selective reducing agent (e.g., NaBH₃CN); two-step procedure.
Di-(1-(3,5-dimethoxyphenyl)ethyl)amine (Ar-CH(CH₃))₂NHReaction of the product amine with the imine intermediate.Use a large excess of the ammonia source; slow addition of ketone.
N-formyl-1-(3,5-dimethoxyphenyl)ethanamine Ar-CH(CH₃)NH(CHO)Incomplete hydrolysis when using Leuckart reaction conditions (formic acid/formamide).[8][9]Ensure complete acid or base hydrolysis during work-up.

(Where Ar = 3,5-Dimethoxyphenyl)

Q2: What are the recommended analytical methods for purity assessment?

A2: A multi-technique approach is ideal for comprehensive purity analysis.[10]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main product and non-volatile impurities. A reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is a standard starting point.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and byproducts. The amine may require derivatization (e.g., acylation) to improve peak shape and thermal stability.[12]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Provides structural confirmation of the final product and helps identify and quantify impurities by comparing the integrals of characteristic signals.

  • Quantitative NMR (qNMR): Can be used for highly accurate purity determination without the need for a reference standard of every impurity.[11]

Q3: What is the best general procedure for purifying the crude product?

A3: A standard acid-base extraction is highly effective for separating the basic amine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acid Wash: Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities (like the starting ketone and alcohol byproduct) remain in the organic layer.

  • Basification: Separate the aqueous layer and carefully add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >12 to deprotonate the amine, which will typically precipitate or form an oil.

  • Final Extraction: Extract the now basic aqueous layer with fresh organic solvent.

  • Drying and Evaporation: Dry the organic layer (e.g., with anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification: The resulting crude amine can be further purified by vacuum distillation or crystallization of a suitable salt (e.g., the hydrochloride salt).

Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for analyzing the purity of this compound. Method optimization will be required.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

References
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][1]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link][2]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link][5]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link][3]

  • Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. Retrieved from [Link][4]

  • ResearchGate. (2023). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link][8]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link][12]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Semantic Scholar. Retrieved from [Link][9]

  • Scribd. (n.d.). Studies On The Leuckart Reaction. Retrieved from [Link][15]

  • Scribd. (n.d.). Leuckart Reaction. Retrieved from [Link][16]

  • ResearchGate. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link][17]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][6]

  • Zhang, Y., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC - NIH. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link][18]

  • OPUS. (2025). Analytical Methods. Retrieved from [Link][19]

  • MDPI. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Retrieved from [Link][20]

  • PubMed Central. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link][21]

Sources

Technical Support Center: Improving the Solubility of 1-(3,5-Dimethoxyphenyl)ethanamine for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging compounds in experimental assays. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility issues with 1-(3,5-Dimethoxyphenyl)ethanamine. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure reliable and reproducible assay results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is it so poorly soluble?

A1: It's a common challenge. The solubility behavior of this compound is dictated by its molecular structure, which possesses both hydrophobic (water-fearing) and hydrophilic (water-loving) characteristics.

  • The Hydrophobic Barrier: The core of the molecule is a dimethoxyphenyl group. The benzene ring and the two methoxy (-OCH₃) groups are nonpolar and lipophilic, meaning they prefer to interact with other nonpolar molecules rather than water. This large hydrophobic region is the primary reason for its low aqueous solubility.

  • The Basic Amine Group: The ethanamine (-CH(NH₂)CH₃) side chain contains a primary amine. This amine group is basic and can be protonated (accept a proton, H⁺) in an acidic environment to form a positively charged ammonium salt (-CH(NH₃⁺)CH₃). While the neutral amine has limited water solubility, its protonated, charged form is significantly more polar and, therefore, more water-soluble.[1][2]

Essentially, in a neutral pH buffer (around 7.4), the amine group is not fully protonated, and the hydrophobic nature of the dimethoxyphenyl ring dominates, leading to poor dissolution.

Q2: What is the most straightforward first step to solubilize my compound for an assay?

A2: The industry-standard first approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.[3][4]

The Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with poor aqueous solubility.[4] By creating a high-concentration stock (e.g., 10-100 mM), you can then add a very small volume to your aqueous assay buffer to achieve your desired final concentration. This keeps the final percentage of the organic solvent in your assay low, minimizing its potential to interfere with biological components like cells or enzymes.[5]

  • Calculation: Determine the mass of this compound needed to prepare your desired stock concentration and volume.

  • Weighing: Accurately weigh the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary, but be cautious of potential compound degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Crucial Consideration: When diluting the DMSO stock into your aqueous buffer, add the stock solution to the buffer while vortexing. This rapid mixing helps to prevent the compound from precipitating out of the solution, a phenomenon known as "kinetic solubility."[6] Always ensure the final DMSO concentration in your assay is as low as possible, typically well below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts.[5]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do next?

A3: This is a classic sign that the aqueous buffer cannot maintain the solubility of your compound, even with a small amount of DMSO. The next logical step is to modify the pH of your assay buffer.

The Rationale: Since this compound is a basic compound due to its primary amine group, its solubility is highly pH-dependent.[7] The pKa of the parent compound, phenethylamine, is approximately 9.83.[1] The dimethoxy substitutions on the phenyl ring will slightly alter this, but we can expect a similar basic character. By lowering the pH of the buffer to a value at least 1-2 units below the compound's pKa, we can ensure that the vast majority of the amine groups are protonated. This positive charge dramatically increases the molecule's polarity and, consequently, its aqueous solubility.

G start Start: Compound precipitates in aqueous buffer dmso Prepare concentrated stock in 100% DMSO start->dmso dilute Dilute stock into aqueous buffer (final DMSO <0.5%) dmso->dilute check1 Does it precipitate? dilute->check1 success Success! Proceed with assay. check1->success No ph_adjust Adjust Buffer pH (e.g., to pH 5.0-6.5) check1->ph_adjust Yes check2 Is solubility sufficient & pH compatible with assay? ph_adjust->check2 check2->success Yes cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) check2->cyclodextrin No check3 Is solubility sufficient? cyclodextrin->check3 check3->success Yes reformulate Consider compound reformulation or derivatization check3->reformulate No

Caption: A decision-making workflow for troubleshooting solubility issues.

  • Select a Buffer System: Choose a buffer that is effective in your desired pH range (e.g., citrate buffer for pH 3-6.2, phosphate buffer for pH 5.8-8).

  • Prepare the Buffer: Prepare the buffer at the desired molarity.

  • Adjust pH: While monitoring with a calibrated pH meter, add a strong acid (e.g., HCl) dropwise until you reach the target pH. A good starting point would be pH 6.0, and you can go lower if necessary, provided it does not compromise your assay's integrity.

  • Test Solubility: Attempt to dissolve the compound directly in the pH-adjusted buffer or dilute your DMSO stock into it.

  • Validate Assay Compatibility: Ensure that the altered pH does not negatively affect your cells, enzymes, or other assay components. Run appropriate controls.

Q4: The required pH for solubility is incompatible with my biological assay. Are there other advanced options?

A4: Yes. When pH modification is not an option, an excellent and widely used technique is to employ cyclodextrins.

The Rationale: Cyclodextrins are cyclic oligosaccharides with a unique molecular structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[8][9] They can encapsulate poorly soluble "guest" molecules, like the dimethoxyphenyl portion of your compound, within their hydrophobic core.[10] This forms a "host-guest" or "inclusion" complex. The resulting complex has the hydrophilic exterior of the cyclodextrin, which allows it to dissolve readily in water, effectively shuttling the insoluble compound into the aqueous phase.[9]

G cluster_2 Soluble Inclusion Complex Compound This compound Plus + CD Cyclodextrin (Hydrophobic Cavity) Complex Soluble Complex in Aqueous Solution

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired assay buffer (e.g., 10-40% w/v). HP-β-CD is highly soluble in water and is a common choice due to its low toxicity.

  • Add Compound: Add the weighed this compound directly to the HP-β-CD solution. Alternatively, add a small volume of a highly concentrated DMSO stock of your compound to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. Sonication can accelerate this process.

  • Filtration (Optional but Recommended): To ensure you have a true solution, filter the mixture through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: It is good practice to determine the actual concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV.

Data Summary Table:

MethodPrinciple of ActionKey AdvantagesKey Considerations
DMSO Stock Dissolution in a water-miscible organic co-solvent.Simple, fast, and widely applicable for creating high-concentration stocks.Final DMSO concentration must be kept low (<0.5%) to avoid assay interference and cytotoxicity.[5]
pH Adjustment Protonation of the basic amine group to form a more polar, soluble salt.Highly effective for ionizable compounds; cost-effective.The required pH may not be compatible with the biological components of the assay.
Cyclodextrins Encapsulation of the hydrophobic part of the molecule in a soluble carrier.Effective when pH modification is not possible; generally low toxicity.[8]May require optimization of cyclodextrin type and concentration; potential for interactions with other assay components.

References

  • J. Petigara, Z. Wu, S. Chen, and C. J. (1996). Complex Formation Between a-Cyclodextrin and Amines in Water and DMF Solvents. Journal of Solution Chemistry.
  • Solubility of Things. (n.d.). Phenethylamine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US7745665B2 - Substituted phenethylamines.
  • Roy, M. N., et al. (2024). Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Garrido, J. M., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central.
  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Swiech, O., et al. (n.d.). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. PubMed Central.
  • ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Williams, R. (n.d.).
  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

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Technical Support Center: Stabilizing 1-(3,5-Dimethoxyphenyl)ethanamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(3,5-Dimethoxyphenyl)ethanamine. This document is designed for researchers, medicinal chemists, and formulation scientists who utilize this compound in their experimental workflows. As a primary arylethylamine, this compound is susceptible to several degradation pathways in solution, potentially compromising experimental reproducibility, product purity, and overall project timelines. This guide provides in-depth, field-proven insights into the causes of instability and offers robust, validated protocols to ensure the integrity of your solutions. We will move from frequently asked questions for rapid problem-solving to detailed troubleshooting and comprehensive experimental procedures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound solutions.

Q1: My solution of this compound turned yellow/brown overnight. What happened?

A1: A color change is a primary indicator of oxidative degradation. The amine functional group is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities. This process can lead to the formation of colored imines and other complex degradation products. Storing the solution in the dark at a low temperature can slow this process, but preventing oxygen exposure is critical.

Q2: I've noticed a fine white precipitate forming in my non-aqueous solution. What is it?

A2: This is likely due to the reaction of the primary amine with carbon dioxide (CO₂) from the atmosphere, forming an insoluble carbamate salt.[1] This is a common issue in aprotic organic solvents where the carbamate has poor solubility. The remedy is to handle the solvent and solution under an inert atmosphere, such as nitrogen or argon.

Q3: Is it better to store the compound as a solid or in solution?

A3: For long-term storage, the solid form is generally more stable, provided it is kept in a tightly sealed container, protected from light, and stored at a recommended temperature (e.g., 2-8°C). Solutions are convenient for immediate use but are inherently less stable. If you must store it in solution, prepare it according to a stabilization protocol, such as acidification, and store it for the shortest time necessary.

Q4: Can I just dissolve the compound in my aqueous buffer at pH 7.4 for my assay?

A4: While possible for immediate use, a neutral or slightly alkaline pH is suboptimal for stability.[2][3] At pH 7.4, a significant portion of the amine will be in its free base form, which is more susceptible to oxidation than its protonated (ammonium salt) form.[3][4] For maximum stability in aqueous media, an acidic pH (typically pH 3-5) is strongly recommended.

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving more complex stability issues.

Observed Issue Potential Root Cause(s) Recommended Corrective and Preventive Actions
Rapid loss of purity confirmed by HPLC, even at low temperatures. 1. Oxidative Degradation: The solvent may not have been properly deoxygenated, or the container seal is insufficient. 2. Photodegradation: The solution is being exposed to ambient laboratory light, which can be sufficient to initiate degradation.[5][6]1. Implement Inert Atmosphere Technique: Use solvents that have been sparged with nitrogen or argon. Blanket the headspace of your vial with inert gas before sealing. 2. Protect from Light: Use amber glass vials or wrap clear vials in aluminum foil. Store solutions in a dark cabinet or refrigerator.[7]
Inconsistent results between freshly prepared and day-old solutions. Progressive Degradation: The compound is degrading over a time scale that impacts your experimental window. This points to a fundamentally unstable solution formulation.Switch to a Stabilized Formulation: Do not use unstabilized solutions for time-course experiments. Prepare a stock solution as an acidic salt in water or an anhydrous solution with an antioxidant (see Protocols below). This is a core principle of establishing a stability-indicating method.[8][9]
Precipitate formation in an acidic aqueous solution. 1. Incorrect Counter-ion: If using sulfuric acid, the sulfate salt may have limited solubility. 2. Concentration Exceeds Solubility: The concentration of the amine salt may be too high for the chosen solvent system.1. Use Hydrochloric Acid (HCl): The hydrochloride salt of amines generally exhibits excellent aqueous solubility.[4] 2. Determine Solubility Limit: Perform a solubility test before preparing large batches of stock solutions.
Solution appears stable, but assay performance is poor. Formation of Non-Chromophoric Degradants: Degradation may be occurring without a color change. The resulting impurities could interfere with your assay (e.g., by binding to a target receptor).Perform Forced Degradation Studies: Stress the compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[10][11][12] Use a robust analytical method like HPLC-MS to detect and identify these products, ensuring your primary method can resolve them from the parent compound.
Primary Degradation Pathways

Understanding the likely degradation pathways is crucial for developing an effective stabilization strategy.

substance This compound (Free Base) oxidation Oxidation (O₂, Light, Metal Ions) substance->oxidation Unstable co2_reaction Reaction with CO₂ (Atmospheric) substance->co2_reaction Unstable acidification Acidification (e.g., + HCl) substance->acidification Stabilization Strategy degradant1 Imine/Aldehyde Products (Colored Impurities) oxidation->degradant1 degradant2 Carbamate Salt (Insoluble Precipitate) co2_reaction->degradant2 stabilized Ammonium Salt (e.g., Hydrochloride) (Stable & Soluble) acidification->stabilized

Caption: Key degradation and stabilization pathways for this compound.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for preparing stable solutions and verifying their integrity.

Protocol 1: Preparation of a Stabilized Acidic Aqueous Stock Solution

This is the recommended method for most applications requiring an aqueous solution (e.g., cell-based assays, enzymatic screens). The acidic pH protonates the amine, significantly enhancing both stability and solubility.[3][4]

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q® or 18 MΩ·cm)

  • 1 M Hydrochloric Acid (HCl), certified solution

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Amber glass storage vials with PTFE-lined caps

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Initial Dissolution: Add approximately 80% of the final desired volume of high-purity water to the volumetric flask containing the compound. Stir. The compound may not fully dissolve at this stage.

  • pH Adjustment: While stirring, add 1 M HCl dropwise. Monitor the pH continuously. Continue adding acid until the solid is fully dissolved and the pH is stable within the target range of 3.0 - 4.0 .

  • Final Volume: Once the desired pH is reached and the compound is dissolved, add high-purity water to the final target volume and mix thoroughly.

  • Storage: Aliquot the solution into amber glass vials. For maximum stability, blanket the headspace with nitrogen or argon before capping. Store at 2-8°C .

  • Validation: Analyze the freshly prepared solution by HPLC to establish a baseline (t=0) purity. Re-analyze at set intervals to determine the rate of degradation under these storage conditions.

Protocol 2: Preparation of a Stabilized Aprotic Organic Stock Solution

This method is suitable for applications where water must be excluded, such as in organic synthesis. It relies on an inert atmosphere and the optional use of an antioxidant.

Materials:

  • This compound

  • Anhydrous, amine-compatible solvent (e.g., DMSO, DMF, Acetonitrile), packaged under inert gas.

  • Butylated hydroxytoluene (BHT) or other suitable antioxidant (optional).[13][14]

  • Schlenk line or glove box for inert atmosphere handling.

  • Amber glass vials with PTFE-lined septa.

Procedure:

  • Inert Environment: Perform all steps under a dry, inert atmosphere (nitrogen or argon).

  • Prepare Solvent: If using an antioxidant, dissolve BHT in the anhydrous solvent to a final concentration of 0.01 - 0.1% (w/v).

  • Dissolution: Weigh the this compound directly into the storage vial. Using a gas-tight syringe, add the appropriate volume of the anhydrous solvent (with or without antioxidant).

  • Sealing and Storage: Seal the vial tightly with a PTFE-lined septum and cap. For added protection, wrap the cap junction with Parafilm®. Store at -20°C to minimize degradation rates.

Protocol 3: Workflow for a Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of the molecule and for developing a truly stability-indicating analytical method.[8][10][11]

cluster_stress Stress Conditions (Typical) start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base oxidation Oxidation 3% H₂O₂, RT start->oxidation thermal Thermal 60°C, in dark start->thermal photo Photolytic ICH Q1B light chamber start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Evaluate Results: - Identify Degradants - Establish Degradation Pathways - Validate Method Specificity analysis->outcome

Caption: Workflow for a forced degradation study of this compound.

References

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Specialty Chemicals.
  • HSAS Method. Scribd. Available from: [Link]

  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate. Available from: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (NIH). Available from: [Link]

  • Chemical analysis in amine system operations. DigitalRefining. Available from: [Link]

  • Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. PubMed. Available from: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]

  • How do phenols work with a amine antioxidant additives? YouTube. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available from: [Link]

  • 26.4 Basicity of Amines. eCampusOntario Pressbooks. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Available from: [Link]

  • Antioxidant. Wikipedia. Available from: [Link]

  • REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Available from: [Link]

  • Stabilizer for amine/quaternary ammonium blends. Google Patents.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]

  • Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. PHM Society. Available from: [Link]

  • How is the stability of primary amine in the side chain of polymer? ResearchGate. Available from: [Link]

  • Stability of the putative neurotoxin tryptamine-4,5-dione. PubMed. Available from: [Link]

  • Efficient Construction of β-Arylethylamines via Selective C(sp3)-H Arylation of Aliphatic Amines. ACS Publications. Available from: [Link]

  • Homoveratrylamine. PubChem. Available from: [Link]

  • Pathway and Molecular Mechanisms for Malachite Green Biodegradation in Exiguobacterium sp. MG2. PLOS One. Available from: [Link]

  • 1-(3-Methoxyphenyl)ethanamine. PubChem. Available from: [Link]

  • Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug. PubMed. Available from: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. Hindawi. Available from: [Link]

  • Optimization and Degradation Studies on Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX) with Selected Indigenous Microbes under Aerobic Conditions. MDPI. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

  • Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. National Institutes of Health (NIH). Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • Photophysical and Photochemical Aspects of Drug Stability. ResearchGate. Available from: [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. Available from: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. OUCI. Available from: [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. Available from: [Link]

  • Biodegradation pathways of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) by Clostridium acetobutylicum cell-free extract. PubMed. Available from: [Link]

  • Biodegradation pathways of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) by Clostridium acetobutylicum cell-free extract. ResearchGate. Available from: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Institutes of Health (NIH). Available from: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers. Available from: [Link]

  • Unexpected enhancement of pH-stability in Au3+/Ag+ loaded H-bonded layer-by-layer thin films. Royal Society of Chemistry. Available from: [Link]

Sources

Technical Support Center: 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for 1-(3,5-Dimethoxyphenyl)ethanamine. As researchers and drug development professionals, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This compound, a valuable building block, is a primary aromatic amine with a benzylic position, a structure that, while versatile, is susceptible to specific degradation pathways. This guide is designed to provide you with in-depth, field-proven insights into the causality of its degradation and to offer robust, self-validating protocols to mitigate these issues. By understanding the "why" behind the "how," you can ensure the long-term stability and purity of this critical reagent.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions grounded in chemical principles.

Question 1: My previously colorless or pale-yellow solution of this compound has developed a distinct yellow or brown tint. What is causing this discoloration?

Answer: This is a classic indicator of oxidative degradation. Aromatic amines are prone to atmospheric oxidation, a process often accelerated by light and trace metal impurities.[1] The benzylic position (the carbon atom attached to both the phenyl ring and the ethylamine group) is particularly susceptible to oxidation. The initial step likely involves the formation of an imine, which can then be followed by further oxidation or polymerization to form colored conjugated systems. The two electron-donating methoxy groups on the phenyl ring can increase the electron density of the ring, potentially making the benzylic proton more susceptible to abstraction and subsequent oxidation.

Immediate Actions:

  • Verify Purity: Immediately analyze the discolored solution using a validated analytical method, such as HPLC-UV or GC-MS, to quantify the remaining parent compound and characterize the impurities.

  • Protect from Light and Air: If you must continue using the stock, ensure it is immediately purged with an inert gas (e.g., argon or nitrogen) and stored in an amber vial at the recommended low temperature.

  • Consider Purification: For critical applications, repurification of the amine by column chromatography or distillation may be necessary, though it is often more practical to use a fresh, pure sample.

Question 2: I've observed a gradual decrease in the purity of my this compound sample over time, even when stored in the freezer. What degradation products should I be looking for?

Answer: The primary degradation pathway to anticipate is oxidation. The most likely initial degradation product is the corresponding imine, formed from the oxidative coupling of two molecules of the amine or oxidation to a ketone. Further oxidation can lead to the formation of benzaldehyde or benzoic acid derivatives, though this is more common under harsh oxidative conditions.[2]

Potential Degradation Products to Investigate:

  • N-(1-(3,5-dimethoxyphenyl)ethylidene)-1-(3,5-dimethoxyphenyl)ethanamine (Imine): This is a primary product of benzylic amine oxidation.

  • 3,5-Dimethoxyacetophenone (Ketone): Can be formed via hydrolysis of the imine intermediate.

  • Polymeric materials: Highly colored, often insoluble materials resulting from advanced degradation.

A well-designed stability-indicating HPLC method should be able to separate the parent amine from these more polar and less polar degradation products.

Question 3: My reaction yield is lower than expected, and I suspect the quality of my this compound. How can I confirm if degradation is the root cause?

Answer: Suspected degradation should be systematically investigated.

  • Purity Analysis of Starting Material: Before starting your reaction, always run a purity check on the amine using your standard analytical method (e.g., HPLC, GC, or NMR). Compare this to the certificate of analysis provided by the supplier.

  • Run a Control Reaction: If possible, perform the reaction with a freshly opened, high-purity batch of the amine and compare the results.

  • Forced Degradation Study: To understand potential degradation pathways that might be occurring under your reaction conditions, you can perform a forced degradation study on a small sample of the amine. This involves intentionally exposing it to stress conditions like acid, base, heat, and oxidation.[3][4] This will help you identify potential degradation products and confirm if they are appearing in your reaction mixture.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound? A: Based on safety data sheets for the parent compound and general principles for aromatic amines, the following conditions are recommended:

  • Temperature: Store in a freezer at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[5] Amines are sensitive to air.

  • Container: Use an amber glass vial with a tightly sealed, Teflon-lined cap to protect from light and moisture.[1]

  • Moisture: The compound is hygroscopic.[5] Store in a desiccator or a dry cabinet to prevent moisture absorption.

Q: Is the hydrochloride salt of this compound more stable than the free base? A: Generally, yes. Amine salts are typically more stable crystalline solids and less susceptible to atmospheric oxidation than the corresponding free bases, which are often oils or low-melting solids. The protonated amine is less likely to undergo oxidation. However, the salt may be more hygroscopic. If your experimental protocol allows for the use of the salt, it is often the more stable choice for long-term storage.

Q: How should I handle this compound in the laboratory to minimize degradation? A:

  • Minimize Exposure: Only remove the amount of material needed for your experiment. Avoid repeatedly opening and closing the main storage container.

  • Inert Atmosphere: When handling the free base, it is best practice to work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Avoid Contamination: Use clean, dry spatulas and glassware. Trace metal contaminants can catalyze oxidation.

  • Solvent Choice: If preparing a stock solution, use a high-purity, dry, and de-gassed solvent. Some solvents can contain peroxides or other impurities that can degrade the amine.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling and Storage
  • Receiving the Compound: Upon receipt, inspect the container for an intact seal. If the seal is broken, do not use the compound and contact the supplier.

  • Aliquoting for Use: For long-term storage, it is highly recommended to aliquot the compound into smaller, single-use vials under an inert atmosphere. This prevents contamination and repeated exposure of the bulk material.

  • Inerting the Vial: Before sealing, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Sealing and Labeling: Seal the vial tightly with a Teflon-lined cap and wrap the cap with parafilm for extra security against moisture and air. Label the vial clearly with the compound name, CAS number, date, and concentration (if in solution).

  • Storage: Place the sealed vial inside a secondary container with a desiccant and store at -20°C, away from light sources.

Protocol 2: General Stability-Indicating HPLC-UV Method

This method serves as a starting point and should be validated for your specific application.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 275 nm
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

Rationale: A C18 column provides good retention for the aromatic compound. The acidic mobile phase (TFA) ensures the amine is protonated, leading to sharper peaks and better chromatography. A gradient elution is used to ensure that both the polar parent compound and any less polar degradation products (like the imine) are effectively separated and eluted.[6][7][8]

Protocol 3: Forced Degradation Study

This study will intentionally stress the compound to identify potential degradation products and pathways.[3][4][9][10] A target degradation of 5-20% is generally recommended.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

2. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 1M NaOH. Heat at 60°C for 24 hours.
Oxidative Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Heat 1 mL of stock solution at 60°C for 48 hours. For solid-state, heat the powder at 60°C.
Photolytic Expose 1 mL of stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
Control Store 1 mL of stock solution at 5°C, protected from light.

3. Analysis:

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analyze by the stability-indicating HPLC method. Compare the chromatograms of stressed samples to the control sample to identify new peaks (degradation products).

Visualizations

Likely Oxidative Degradation Pathway

G cluster_main Oxidative Degradation of this compound Amine This compound Imine Corresponding Imine Amine->Imine Oxidation (e.g., O2, Peroxides) Ketone 3,5-Dimethoxyacetophenone (via Hydrolysis) Imine->Ketone Hydrolysis

Caption: Primary oxidative degradation pathway of the amine to an imine, followed by potential hydrolysis to a ketone.

Forced Degradation Experimental Workflow

G cluster_workflow Forced Degradation Study Workflow cluster_stress Apply Stress Conditions Start Prepare Stock Solution (1 mg/mL) Acid Acid (HCl) Start->Acid Base Base (NaOH) Start->Base Oxidative Oxidative (H2O2) Start->Oxidative Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Sampling Sample at Time Points (e.g., 0, 2, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Evaluation Evaluate Degradation Profile (Identify Degradants, Calculate % Purity Loss) Analysis->Evaluation

Caption: A systematic workflow for conducting a forced degradation study to assess stability.

References

  • Meena, S., & Pradhan, D. (2012). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 124(3), 641-648. Available at: [Link]

  • Tsai, C.-C., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega, 1(5), 856-863. Available at: [Link]

  • Jadhav, S. B., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 40-53. Available at: [Link]

  • Jadhav, S. B., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Available at: [Link]

  • ACS Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). Available at: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). Available at: [Link]

  • Wikipedia. Substituted phenethylamine. (n.d.). Available at: [Link]

  • Deodhar, M., et al. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 71(1), 35-40. Available at: [Link]

  • Deodhar, M., et al. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. ResearchGate. Available at: [Link]

  • Shechter, H., et al. (1959). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. Journal of the American Chemical Society, 81(12), 3145-3151. Available at: [Link]

  • Wallach, J., et al. (2021). Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. ACS Chemical Neuroscience, 12(10), 1762-1771. Available at: [Link]

  • Wang, Y., et al. (2012). CuO-Al2O3 catalyzed oxidation of primary benzylamines and secondary dibenzylamines to N-benzylbenzaldimines. ResearchGate. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. (n.d.). Available at: [Link]

  • Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. ResearchGate. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]

  • Ali, S. I., et al. (1987). Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study. Journal of the Chemical Society, Perkin Transactions 2, 173-176. Available at: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38382-38387. Available at: [Link]

  • Alsante, K. M., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(4). Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules, 23(10), 2500. Available at: [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Available at: [Link]

  • Deshmukh, R. R., & Patil, S. D. (2016). Synthesis and Spectral Characterization of Some 1,3,5-Dithazines with Chalcone Backbone. International Journal of Institutional Pharmacy and Life Sciences, 6(4), 1-8. Available at: [Link]

  • Godyń, J., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports, 12(1), 1-13. Available at: [Link]

  • Nichols, D. E., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662-1668. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-DPEA-2026-01 Version: 1.0 Last Updated: January 7, 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine. This molecule is a key intermediate in the development of various research compounds and active pharmaceutical ingredients (APIs). Transitioning its synthesis from the laboratory bench to a pilot or production scale introduces significant challenges related to reaction kinetics, thermodynamics, and process control.[1] This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. It provides field-tested insights, troubleshooting protocols, and detailed methodologies to ensure a safe, efficient, and scalable synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What are the most viable synthetic routes for scaling up the production of this compound?

A1: The two most industrially relevant routes starting from 3,5-Dimethoxyacetophenone are Reductive Amination and the Leuckart Reaction .

  • Reductive Amination: This is a versatile and widely used method that involves the reaction of the ketone with an amine source (typically ammonia) to form an imine intermediate, which is then reduced in situ to the desired primary amine.[2][3] It is often preferred for its milder reaction conditions and high selectivity when the correct reducing agent is chosen.

  • Leuckart Reaction: This classical method uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[4][5] It is a robust, one-pot procedure but typically requires high reaction temperatures (120-165°C), which can be a challenge for scalability and may lead to specific impurities.[4]

Q2: What are the key differences and considerations when choosing between Reductive Amination and the Leuckart reaction?

A2: The choice depends on available equipment, cost, and desired purity profile.

FeatureReductive AminationLeuckart Reaction
Temperature Generally milder (e.g., 0°C to RT)High (120-165°C)[4]
Pressure Typically atmospheric (unless using catalytic hydrogenation)Atmospheric
Reagents Ketone, ammonia source, selective reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst)[2][6]Ketone, ammonium formate or formamide[4]
Key Intermediate Imine[2]N-formyl amine[5]
Workup Quenching of reducing agent, extraction.Requires a separate hydrolysis step (acidic or basic) to cleave the formyl group.[5]
Common Issues Over-reduction of ketone to alcohol, secondary amine formation.[7]Incomplete hydrolysis, thermal degradation byproducts.[8]
Cost Can be higher due to specialized reducing agents.Generally lower-cost reagents.

Q3: What are the most critical safety precautions to consider during scale-up?

A3: Safety is paramount. Key considerations include:

  • Thermal Hazards: Both routes can be exothermic. Reductive aminations with hydride reagents require careful control of the addition rate to manage heat evolution. The high temperatures of the Leuckart reaction pose risks of thermal burns and require robust reactor engineering.[1][9]

  • Pressure Management: While often run at atmospheric pressure, heating solvents to high temperatures can lead to pressure build-up. Reactors must be equipped with appropriate pressure relief systems.[1]

  • Reagent Handling: Anhydrous ammonia is toxic and requires specialized handling. Formamide and formic acid are corrosive. Hydride reducing agents can react violently with water and protic solvents. Always consult the Safety Data Sheet (SDS) for all materials.

  • Hydrogenation Safety: If using catalytic hydrogenation for reductive amination, specialized equipment (e.g., a Parr shaker or a hydrogenation reactor) is required to handle flammable hydrogen gas under pressure.

Q4: How can I effectively monitor the reaction's progress at scale?

A4: In-process controls (IPCs) are essential. The disappearance of the 3,5-Dimethoxyacetophenone starting material is the primary indicator of reaction completion. This can be monitored using techniques like:

  • Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of the product and byproducts.

  • Gas Chromatography (GC): Suitable if the components are volatile and thermally stable.

Q5: Should the final product be isolated as a free base or a salt?

A5: this compound is a basic oil in its free form.[10] For ease of handling, purification, and to improve stability, it is often converted to a crystalline salt, most commonly the hydrochloride (HCl) salt.[10] Precipitation or crystallization of the salt is a highly effective purification step at scale.

Section 2: Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis in a problem-and-solution format.

Problem 1: My reaction has stalled, showing low conversion of the starting ketone.

  • Possible Cause (Reductive Amination): Incorrect pH. Imine formation is reversible and pH-dependent, typically optimal under weakly acidic conditions (pH 4-6).[6] If the medium is too acidic, the amine nucleophile is protonated and non-reactive. If too basic, the carbonyl group is not sufficiently activated.

  • Solution: Monitor and adjust the pH of the reaction mixture. The addition of a mild acid like acetic acid is common.

  • Possible Cause (Reductive Amination): Inactive reducing agent. Hydride reagents can degrade upon improper storage or handling. Catalysts for hydrogenation can be poisoned by impurities (e.g., sulfur compounds).

  • Solution: Use a fresh, properly stored batch of the reducing agent. If using catalytic hydrogenation, ensure the starting materials and solvent are of high purity.

  • Possible Cause (Leuckart Reaction): Insufficient temperature or reaction time. This reaction is kinetically slow and requires high thermal energy to proceed.[4][5]

  • Solution: Ensure the internal reaction temperature reaches the target (typically >150°C). Extend the reaction time and monitor by IPC until starting material consumption ceases.

Problem 2: I'm observing a significant amount of 3,5-dimethoxyphenylethanol as a byproduct.

  • Possible Cause: The reducing agent is reducing the starting ketone faster than the imine is being formed or reduced. This is common with less selective reducing agents like sodium borohydride (NaBH₄).[6]

  • Solution:

    • Use a more selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are specifically designed to reduce imines preferentially over ketones.[6]

    • Two-step procedure: Allow the imine to form completely before adding the reducing agent. This can be confirmed by monitoring the disappearance of water or by spectroscopic methods.

Problem 3: My final product is contaminated with the secondary amine, bis(1-(3,5-dimethoxyphenyl)ethyl)amine.

  • Possible Cause: The newly formed primary amine product is reacting with another molecule of the starting ketone to form a new imine, which is then reduced. This is more likely when there is a high concentration of the ketone relative to the ammonia source.

  • Solution:

    • Use a large excess of the ammonia source: Employing a significant excess of ammonia (or ammonium salt) shifts the equilibrium towards the formation of the primary amine. For scale-up, using a solution of ammonia in a solvent like methanol is common.

    • Control the addition: Slowly adding the reducing agent or the ketone to the reaction mixture can help maintain a low concentration of the reactive species and minimize side reactions.

Problem 4: The Leuckart reaction produced a low yield after the final hydrolysis step.

  • Possible Cause: Incomplete hydrolysis of the N-formyl intermediate. This amide bond is stable and requires harsh conditions (e.g., refluxing with concentrated HCl or strong NaOH) to be cleaved.

  • Solution: Ensure the hydrolysis step is driven to completion. Increase the concentration of the acid/base, raise the temperature, or extend the reaction time. Monitor the disappearance of the N-formyl intermediate by HPLC or TLC.

Problem 5: I'm having difficulty with the aqueous workup; the layers are not separating cleanly.

  • Possible Cause: Emulsion formation. This is common during the basic extraction of amines, especially at a large scale where mixing is very efficient.

  • Solution:

    • Add a saturated brine solution (NaCl): This increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product.

    • Filter through Celite: Passing the mixture through a pad of a filter aid like Celite can help break up emulsions.

    • Minimize vigorous mixing: Use gentle, prolonged agitation instead of high-shear mixing during the extraction process.

Section 3: Visualized Workflows and Mechanisms

General Synthesis and Scale-Up Workflow

The following diagram illustrates the critical stages in scaling up the synthesis, from raw material qualification to final product release.

G cluster_0 Pre-Campaign cluster_1 Synthesis Campaign cluster_2 Post-Campaign RM Raw Material Qualification Safety Process Hazard Analysis RM->Safety Start 3,5-Dimethoxy- acetophenone Safety->Start Reaction Reaction Stage (Reductive Amination or Leuckart) Start->Reaction Reagents, Solvent Workup Quench & Workup Reaction->Workup IPC Check Purification Purification (e.g., Distillation or Salt Formation) Workup->Purification Isolation Isolation & Drying Purification->Isolation IPC Check QC Final Product QC (Purity, Identity) Isolation->QC Release Product Release QC->Release G Ketone 3,5-Dimethoxyacetophenone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Product This compound Imine->Product Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Product Reduction

Caption: Reaction mechanism for the reductive amination of 3,5-Dimethoxyacetophenone.

Troubleshooting Decision Tree: Low Product Yield

This flowchart helps diagnose common causes of low yield during the synthesis.

G cluster_reaction Reaction Issues cluster_byproducts Byproduct Formation cluster_workup Workup & Purification Loss Start Low Yield Observed Incomplete Incomplete Reaction? (Check IPC) Start->Incomplete Analyze IPC Data Alcohol Alcohol Formed? (Ketone Over-reduction) Start->Alcohol Analyze Purity Data Emulsion Emulsion Loss? Start->Emulsion Review Process Log WrongCond Incorrect Conditions? (Temp, pH, Time) Incomplete->WrongCond Yes BadReagent Degraded Reagent? WrongCond->BadReagent No Dimer Secondary Amine? (Dimerization) Alcohol->Dimer Yes PurificationLoss Loss during Purification? Emulsion->PurificationLoss Yes

Caption: A decision tree for troubleshooting low yield in the synthesis process.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All procedures must be carried out with appropriate personal protective equipment (PPE) in a suitable chemical laboratory or production facility. A thorough process hazard analysis should be conducted before any scale-up.

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol is suitable for producing high-purity material under relatively mild conditions.

Materials:

  • 3,5-Dimethoxyacetophenone (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Methanol (10 vol)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Ethyl Acetate or Methyl tert-Butyl Ether (MTBE)

  • Saturated Sodium Chloride (Brine)

Procedure:

  • Reaction Setup: To a suitably sized reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge 3,5-Dimethoxyacetophenone, ammonium acetate, and methanol.

  • Imine Formation: Stir the mixture at room temperature (20-25°C) for 1-2 hours. The mixture should become a clear solution.

  • Reduction: Cool the reaction mixture to 0-5°C using an ice bath. In a separate vessel, dissolve sodium cyanoborohydride in a small amount of methanol.

  • Controlled Addition: Add the NaBH₃CN solution to the reaction mixture slowly, portion-wise, or via an addition funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed.

  • Quench: Carefully and slowly add 2M HCl to the reaction mixture to quench the excess NaBH₃CN and adjust the pH to ~2. (Caution: Cyanide gas may evolve. Perform in a well-ventilated fume hood). Stir for 30 minutes.

  • Workup (Basification): Adjust the pH to >11 with 2M NaOH solution.

  • Extraction: Extract the product into an organic solvent (e.g., Ethyl Acetate) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

  • Purification (Optional Salt Formation): The crude oil can be further purified by vacuum distillation or by dissolving it in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in isopropanol to precipitate the hydrochloride salt, which can be isolated by filtration.

Protocol 2: Leuckart-Wallach Reaction

This protocol uses inexpensive reagents but requires high temperatures and a final hydrolysis step.

Materials:

  • 3,5-Dimethoxyacetophenone (1.0 eq)

  • Ammonium Formate (5.0 eq) or Formamide (10 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene or other suitable organic solvent

  • 50% Sodium Hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: Charge 3,5-Dimethoxyacetophenone and ammonium formate to a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.

  • Heating: Heat the mixture to 150-160°C. The mixture will melt and begin to reflux.

  • Reaction Monitoring: Maintain the temperature and stir for 6-12 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the formation of the intermediate N-formyl product.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Hydrolysis: Add concentrated HCl to the reaction mixture. Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-8 hours to hydrolyze the formamide. Monitor by TLC/HPLC for the disappearance of the intermediate.

  • Workup (Basification): Cool the mixture to room temperature and dilute with water. Carefully add 50% NaOH solution until the pH is >12, keeping the mixture cool in an ice bath.

  • Extraction: Extract the liberated amine product with toluene (3x).

  • Washing and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation.

Section 5: References

  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.

  • Benchchem. (n.d.). Hydroxydiphenylamine synthesis from lab to industrial scale.

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • Organic Reactions. (1949). The Leuckart Reaction.

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry.

  • Ouellette, L. A., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]

  • Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). 2C-E. [Link]

  • Ota, S., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Letters. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 1-(3,5-Dimethoxyphenyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key amine intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction yields and obtain high-purity product.

Introduction to the Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reductive amination of 3,5-dimethoxyacetophenone. This method offers a direct and efficient route to the desired primary amine. An alternative, classical approach is the Leuckart reaction, which utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent. Both pathways, while effective, present unique challenges that can lead to diminished yields. This guide will address specific issues for each of these synthetic routes.

Troubleshooting Guide: Low Yields and Impurities

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.

Reductive Amination Pathway

Question 1: My reductive amination of 3,5-dimethoxyacetophenone with ammonium acetate and a borohydride reducing agent is resulting in a low yield of the desired primary amine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the reductive amination of 3,5-dimethoxyacetophenone are often attributable to several factors, primarily related to imine formation and the choice and handling of the reducing agent.

Causality and Solutions:

  • Inefficient Imine Formation: The initial condensation of the ketone with ammonia (from ammonium acetate) to form the imine is a critical equilibrium-driven step. The presence of water can shift the equilibrium back towards the starting materials.

    • Solution: While not always necessary, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the imine formation forward. However, be aware that some drying agents can absorb ammonia, so using a stoichiometric excess of the ammonia source might be necessary.[1] A stepwise approach where the imine is pre-formed before the addition of the reducing agent can also be beneficial.[2]

  • Side Reaction: Reduction of the Starting Ketone: A common side reaction is the reduction of 3,5-dimethoxyacetophenone to the corresponding alcohol, 1-(3,5-dimethoxyphenyl)ethanol. This occurs when the reducing agent is too reactive and attacks the ketone before it can form the imine.

    • Solution: The choice of reducing agent is crucial. Sodium borohydride (NaBH₄) can reduce both the ketone and the imine.[3] To favor imine reduction, it is often added after allowing sufficient time for imine formation. A milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) is often preferred as it is less likely to reduce the ketone under neutral or slightly acidic conditions.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent and safer alternative to NaBH₃CN.[2][3]

  • Suboptimal pH: The pH of the reaction medium plays a critical role. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, strong acidic conditions will protonate the amine, rendering it non-nucleophilic.

    • Solution: The use of ammonium acetate provides a buffering effect. If you are using other ammonia sources, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.

Question 2: I am observing a significant amount of a secondary amine byproduct in my reaction mixture. How can I minimize its formation?

Answer:

The formation of a secondary amine, bis(1-(3,5-dimethoxyphenyl)ethyl)amine, is a common issue arising from the newly formed primary amine reacting with another molecule of the starting ketone.

Causality and Solutions:

  • Over-alkylation: The primary amine product is nucleophilic and can compete with ammonia to react with the remaining 3,5-dimethoxyacetophenone to form a new imine, which is then reduced to the secondary amine.

    • Solution: To suppress this side reaction, a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) should be used. This ensures that the concentration of ammonia is significantly higher than that of the primary amine product, favoring the formation of the primary imine.

Leuckart Reaction Pathway

Question 3: My Leuckart reaction with 3,5-dimethoxyacetophenone, using formamide and formic acid, is giving a very low yield of the final amine after hydrolysis. What are the critical parameters to control?

Answer:

The Leuckart reaction is highly sensitive to temperature and the ratio of reagents. Low yields often stem from incomplete reaction or the formation of stable intermediates and side products.

Causality and Solutions:

  • Suboptimal Temperature: The Leuckart reaction requires high temperatures, typically between 160-190°C, to drive the reaction.[4] Insufficient temperature will lead to an incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.

    • Solution: Carefully control the reaction temperature using an oil bath and a thermometer. An optimal temperature for the reaction of acetophenones is often found to be around 160-170°C.[4]

  • Formation of a Stable N-formyl Intermediate: The initial product of the Leuckart reaction is the N-formyl derivative of the amine, N-formyl-1-(3,5-dimethoxyphenyl)ethanamine. This intermediate is stable and requires a separate hydrolysis step to yield the free amine.

    • Solution: Ensure the final hydrolysis step is complete. This is typically achieved by refluxing the reaction mixture with a strong acid, such as concentrated hydrochloric acid.[5] Monitor the hydrolysis by TLC to confirm the disappearance of the formyl intermediate.

  • Reagent Ratios and Water Content: The ratio of formamide and/or ammonium formate to the ketone is crucial. The presence of some water can be beneficial as it can hydrolyze formamide to ammonium formate in situ, which can be a more effective reagent.[5][6]

    • Solution: Experiment with the ratio of reagents. Using a mixture of formamide and formic acid can sometimes give better yields than formamide alone.[6] The addition of a small, controlled amount of water might also improve the reaction outcome.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the reductive amination of 3,5-dimethoxyacetophenone?

A1: Methanol is a commonly used and effective solvent for reductive aminations using borohydride reagents.[3] It is a good solvent for the starting materials and the amine salt. For reactions with sodium triacetoxyborohydride, which is water-sensitive, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[3]

Q2: How can I effectively purify the final this compound product?

A2: Acid-base extraction is a highly effective method for purifying amines.[7] The basic amine product can be extracted from the organic reaction mixture into an aqueous acidic solution (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer is then washed with an organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. The final product can be further purified by distillation or crystallization of its salt form (e.g., hydrochloride).

Q3: What are some of the common impurities I should look for in my final product?

A3: Besides the unreacted starting material and the secondary amine byproduct, you might also find the alcohol, 1-(3,5-dimethoxyphenyl)ethanol, from the reduction of the ketone. In the Leuckart reaction, the N-formyl derivative is a key impurity if hydrolysis is incomplete. GC-MS is an excellent technique for identifying these impurities.

Q4: Can I use catalytic hydrogenation for the reductive amination?

A4: Yes, catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) is a viable and often very clean method for reductive amination. It avoids the use of hydride reducing agents and can lead to high yields. However, it requires specialized equipment for handling hydrogen gas under pressure.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride
  • To a solution of 3,5-dimethoxyacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Perform an acid-base extraction as described in the FAQ section for purification.

Protocol 2: Leuckart Reaction
  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethoxyacetophenone (1.0 eq) and ammonium formate (5-7 eq).

  • Heat the mixture in an oil bath to 160-165 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting ketone.

  • Cool the reaction mixture to room temperature.

  • To the crude reaction mixture, add concentrated hydrochloric acid (sufficient to make the solution strongly acidic).

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the N-formyl intermediate.

  • Cool the mixture and perform an acid-base workup to isolate the product.

Data Presentation

ParameterReductive Amination (Typical)Leuckart Reaction (Typical)
Starting Material 3,5-Dimethoxyacetophenone3,5-Dimethoxyacetophenone
Reagents Ammonium Acetate, NaBH₄ (or NaBH₃CN)Ammonium Formate / Formamide, Formic Acid
Temperature 0 °C to Room Temperature160-190 °C
Reaction Time 12-24 hours4-8 hours (plus hydrolysis)
Typical Yield 60-85%50-75%
Key Byproducts 1-(3,5-dimethoxyphenyl)ethanol, Bis(1-(3,5-dimethoxyphenyl)ethyl)amineN-formyl-1-(3,5-dimethoxyphenyl)ethanamine

Visualizations

Logical Workflow for Troubleshooting Low Yield in Reductive Amination

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination check_imine Check for Imine Formation (TLC/GC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine solution_imine Solutions: - Add dehydrating agent (e.g., MgSO₄) - Pre-form imine before adding reductant - Increase reaction time/temperature for imine formation incomplete_imine->solution_imine Yes check_ketone Check for Unreacted Ketone and/or Alcohol Byproduct incomplete_imine->check_ketone No end Optimized Yield solution_imine->end ketone_present Significant Ketone/Alcohol Present check_ketone->ketone_present solution_ketone Solutions: - Use a milder reducing agent (NaBH₃CN or NaBH(OAc)₃) - Add NaBH₄ after sufficient time for imine formation ketone_present->solution_ketone Yes check_secondary_amine Check for Secondary Amine Byproduct ketone_present->check_secondary_amine No solution_ketone->end secondary_amine_present Secondary Amine Detected check_secondary_amine->secondary_amine_present solution_secondary_amine Solution: - Use a large excess of ammonia source (e.g., Ammonium Acetate) secondary_amine_present->solution_secondary_amine Yes secondary_amine_present->end No solution_secondary_amine->end

Caption: Troubleshooting workflow for low yield in reductive amination.

Reaction Pathways for this compound Synthesis

Reaction_Pathways cluster_reductive_amination Reductive Amination cluster_leuckart Leuckart Reaction ketone 3,5-Dimethoxyacetophenone imine Imine Intermediate ketone->imine + NH₃ - H₂O amine This compound imine->amine + [H⁻] (e.g., NaBH₄) ketone2 3,5-Dimethoxyacetophenone formyl_intermediate N-formyl Intermediate ketone2->formyl_intermediate + HCONH₂ / HCOOH (High Temp) amine2 This compound formyl_intermediate->amine2 + H₃O⁺ (Hydrolysis)

Caption: Major synthetic routes to this compound.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046–1049.
  • Wikipedia contributors. (2023, December 2). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Science Madness Forums. (2012, July 22). reductive amination using ammonium acetate/NaBH4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

  • Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1–25. [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.
  • Cho, B. T., & Kang, S. K. (2005). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Tetrahedron, 61(23), 5725–5734. [Link]

  • The Hive. (n.d.). MDA via reductive animation with NaBH4. Retrieved from [Link]

  • Narvariya, J., Garg, M., & Kumar, A. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11649–11658. [Link]

  • Clark, C. R., & DeRuiter, J. (1995). Analysis of 1-(3-Methoxy-4,5-Methylenedioxyphenyl)-2-Propanamine (MMDA) Derivatives Synthesized from Myristicin.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]

  • PubChem. (n.d.). N-formyl-3,4-dimethoxymethamphetamine. Retrieved from [Link]

  • Clark, C. R., DeRuiter, J., & Noggle, F. T. (2009). GC–MS and GC–IRD studies on dimethoxyamphetamines (DMA): Regioisomers related to 2,5-DMA. Forensic Science International, 192(1-3), 115–125. [Link]

  • University of Dundee. (2023, January 25). A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxymethamphetamine (MDMA) made by three different synthetic methods. Discovery Research Portal. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(3,5-Dimethoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and optimization strategies for this synthesis. Our goal is to move beyond simple procedural lists and offer a causative understanding of the experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for the synthesis of this compound is the reductive amination of 3,5-dimethoxyacetophenone. This one-pot reaction is highly efficient and avoids the issue of over-alkylation, which can be a problem with direct alkylation methods.[1] The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the desired primary amine.

Several reducing agents can be employed, each with its own advantages and considerations:

  • Sodium Cyanoborohydride (NaBH₃CN): A mild and selective reducing agent that is effective at a slightly acidic pH (around 6-7). It selectively reduces the iminium ion in the presence of the unreacted ketone, minimizing side reactions.[2] However, it is toxic and can generate hydrogen cyanide gas under strongly acidic conditions, requiring careful handling.[2]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often preferred due to its lower toxicity compared to NaBH₃CN.[1] It is particularly effective for the reductive amination of ketones.

  • Catalytic Hydrogenation (H₂/Catalyst): This method involves the use of hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel). It is a greener alternative to hydride reagents but may require specialized equipment to handle hydrogen gas safely.

An alternative, though less common, approach is the Leuckart reaction , which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] This reaction typically requires high temperatures (120-130 °C or higher) and may result in the formation of N-formyl byproducts that require a subsequent hydrolysis step.[3][5]

Q2: I am observing a low yield in my reductive amination. What are the likely causes and how can I troubleshoot this?

A2: Low yields in the reductive amination of 3,5-dimethoxyacetophenone can stem from several factors. Here is a systematic troubleshooting guide:

1. Incomplete Imine Formation:

  • Cause: The equilibrium between the ketone, ammonia, and the imine may not be favorable. The electron-donating nature of the two methoxy groups on the aromatic ring of 3,5-dimethoxyacetophenone can slightly deactivate the carbonyl group towards nucleophilic attack.

  • Troubleshooting:

    • pH Adjustment: Imine formation is typically favored under weakly acidic conditions (pH 5-6).[2] Adding a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2] However, a pH that is too low will protonate the ammonia source, rendering it non-nucleophilic.

    • Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule. Removing water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate or by azeotropic removal of water with a suitable solvent (e.g., toluene).

    • Pre-formation of the Imine: You can allow the 3,5-dimethoxyacetophenone and the ammonia source to stir for a period (e.g., 1-2 hours) to facilitate imine formation before adding the reducing agent.[2] Progress can be monitored by techniques like TLC or NMR to confirm imine formation.[2]

2. Reduction of the Starting Ketone:

  • Cause: If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting 3,5-dimethoxyacetophenone to the corresponding alcohol, 1-(3,5-dimethoxyphenyl)ethanol, in competition with the reduction of the imine.[1]

  • Troubleshooting:

    • Use a Selective Reducing Agent: Switch to a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are significantly more reactive towards the protonated imine (iminium ion) than the ketone.[1]

    • Stepwise Addition: If using NaBH₄, ensure the imine has fully formed before adding the reducing agent in portions at a low temperature (e.g., 0 °C) to minimize ketone reduction.[1]

3. Suboptimal Reaction Conditions:

  • Cause: Incorrect solvent, temperature, or stoichiometry can negatively impact the reaction.

  • Troubleshooting:

    • Solvent: Methanol or ethanol are common solvents for reductive aminations using NaBH₃CN or NaBH₄. For NaBH(OAc)₃, which is moisture-sensitive, anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.

    • Stoichiometry: An excess of the ammonia source (e.g., ammonium acetate) is typically used to drive the imine formation equilibrium. The amount of reducing agent should also be optimized; a slight excess (e.g., 1.2-1.5 equivalents) is common.

    • Temperature: While imine formation can be done at room temperature or with gentle heating, the reduction step is often performed at room temperature or below to control reactivity and improve selectivity.

Below is a workflow diagram to guide your troubleshooting process:

Troubleshooting_Workflow Start Low Yield of this compound Check_Imine Check for Imine Formation (TLC/NMR) Start->Check_Imine Imine_No Imine Not Formed Check_Imine->Imine_No No Imine_Yes Imine Formed Check_Imine->Imine_Yes Yes Solution_Imine Adjust pH (5-6 with Acetic Acid) Add Dehydrating Agent Pre-form Imine Imine_No->Solution_Imine Check_Ketone Check for Ketone Reduction (TLC/GC-MS) Imine_Yes->Check_Ketone Ketone_Reduced Significant Ketone Reduction Check_Ketone->Ketone_Reduced Yes Ketone_OK Minimal Ketone Reduction Check_Ketone->Ketone_OK No Solution_Ketone Use Selective Reducing Agent (NaBH3CN or NaBH(OAc)3) Stepwise Addition of NaBH4 at Low Temp. Ketone_Reduced->Solution_Ketone Optimize_Conditions Optimize Reaction Conditions Ketone_OK->Optimize_Conditions Solution_Conditions Optimize Solvent, Stoichiometry, and Temperature Optimize_Conditions->Solution_Conditions End Improved Yield Solution_Imine->End Solution_Ketone->End Solution_Conditions->End

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Q3: What are the common impurities I should look out for, and how can I purify the final product?

A3: Common impurities in the synthesis of this compound include:

  • Unreacted 3,5-dimethoxyacetophenone: The starting material may be present if the reaction did not go to completion.

  • 1-(3,5-dimethoxyphenyl)ethanol: This is the alcohol byproduct from the reduction of the starting ketone.

  • N-formyl-1-(3,5-dimethoxyphenyl)ethanamine: This is a common byproduct in Leuckart reactions and can sometimes form in other reductive aminations if formic acid or a formate salt is present.

  • Di-[1-(3,5-dimethoxyphenyl)ethyl]amine: This secondary amine can form if the initially formed primary amine reacts with another molecule of the imine intermediate.

Purification Strategy:

A standard acid-base extraction is a highly effective method for purifying the desired amine from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Extract the organic layer with an aqueous acidic solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral starting material and alcohol byproduct will remain in the organic layer.

  • Basification: Separate the aqueous layer and make it basic by adding a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the pH is above 10. This will deprotonate the amine hydrochloride, causing the free amine to precipitate or form an oil.

  • Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent (DCM or ethyl acetate) to recover the purified free amine.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.

For higher purity, the amine can be further purified by crystallization of its hydrochloride salt.

Purification_Workflow Start Crude Reaction Mixture Dissolve Dissolve in Organic Solvent (e.g., DCM) Start->Dissolve Acid_Wash Wash with Aqueous Acid (e.g., 1M HCl) Dissolve->Acid_Wash Organic_Layer1 Organic Layer: Unreacted Ketone, Alcohol Acid_Wash->Organic_Layer1 Discard Aqueous_Layer1 Aqueous Layer: Amine Hydrochloride Acid_Wash->Aqueous_Layer1 Keep Basify Basify Aqueous Layer (e.g., NaOH) Aqueous_Layer1->Basify Extract Extract with Organic Solvent Basify->Extract Organic_Layer2 Organic Layer: Purified Free Amine Extract->Organic_Layer2 Keep Aqueous_Layer2 Aqueous Layer: Inorganic Salts Extract->Aqueous_Layer2 Discard Dry_Evaporate Dry and Evaporate Solvent Organic_Layer2->Dry_Evaporate Pure_Amine Purified this compound Dry_Evaporate->Pure_Amine Optional_Crystallization Optional: Form HCl Salt and Recrystallize Pure_Amine->Optional_Crystallization High_Purity_Amine High Purity Amine Hydrochloride Optional_Crystallization->High_Purity_Amine

Caption: Purification workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol is adapted from general procedures for the reductive amination of ketones.

Materials:

  • 3,5-Dimethoxyacetophenone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3,5-dimethoxyacetophenone (1.0 eq) and ammonium acetate (10 eq).

  • Add methanol to dissolve the solids (approximately 5-10 mL per gram of ketone).

  • Adjust the pH of the solution to approximately 6 by the dropwise addition of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture. Caution: This should be done in a well-ventilated fume hood as there is a potential for hydrogen cyanide gas evolution.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, quench by slowly adding 1 M HCl until the gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with DCM to remove any unreacted ketone and alcohol byproduct.

  • Basify the aqueous layer to pH > 10 with a strong base (e.g., 6 M NaOH).

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Leuckart Reaction

This protocol is based on the classical Leuckart reaction conditions.[3][4]

Materials:

  • 3,5-Dimethoxyacetophenone

  • Ammonium formate

  • Concentrated Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix 3,5-dimethoxyacetophenone (1.0 eq) and ammonium formate (5-7 eq).

  • Heat the mixture in an oil bath at 160-170 °C for 4-6 hours. The reaction mixture will become viscous.

  • Cool the reaction mixture to room temperature.

  • Add concentrated HCl and reflux for an additional 4-6 hours to hydrolyze the intermediate N-formyl amine.

  • After cooling, dilute the mixture with water and wash with DCM to remove non-basic impurities.

  • Basify the aqueous layer to pH > 10 with a concentrated NaOH solution.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify further using the acid-base extraction described in the FAQ section.

Data for Comparison

While specific NMR and MS data for this compound were not found in the immediate search, the following data for a closely related analog, (S)-(-)-1-(4-Methoxyphenyl)ethylamine , can be used as a reference for expected chemical shifts and fragmentation patterns.

Data Type (S)-(-)-1-(4-Methoxyphenyl)ethylamine
¹H NMR (CDCl₃) δ 1.33 (d, J=6.5Hz, 3H), 1.47 (s, 2H), 3.75 (s, 3H), 4.02 (q, J=6.5Hz, 1H), 6.84 (d, J=8.4Hz, 2H), 7.23 (d, J=8.5Hz, 2H)
¹³C NMR (CDCl₃) δ 25.8, 50.6, 55.1, 113.7, 126.7, 140.0, 158.4

Source: Adapted from publicly available spectral data.

For this compound, one would expect to see:

  • A singlet for the two equivalent methoxy groups around 3.8 ppm.

  • Singlets for the aromatic protons.

  • A quartet for the methine proton (CH-NH₂) and a doublet for the methyl group, similar to the reference compound.

References

Sources

Technical Support Center: 1-(3,5-Dimethoxyphenyl)ethanamine Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the impurity profiling of 1-(3,5-Dimethoxyphenyl)ethanamine. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for identifying, quantifying, and controlling impurities in this active pharmaceutical ingredient (API).

Section 1: Understanding the Molecule and Potential Impurities
Q1: What is this compound, and what are the likely sources of its impurities?

This compound is a primary amine that serves as a key starting material or intermediate in the synthesis of various pharmaceutical compounds. Impurities can be introduced or formed at any stage of its lifecycle: synthesis, purification, and storage.[1] Understanding the synthetic route is the first step in predicting potential process-related impurities.

A common synthetic pathway is the reductive amination of 3,5-dimethoxyphenylacetone or a similar precursor. Another route involves the reduction of a corresponding nitrostyrene intermediate. Each pathway has a unique impurity profile.

Common Impurity Categories:

  • Organic Impurities: These are the most common and can include starting materials, by-products, intermediates, degradation products, and reagents.[1]

  • Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts, and heavy metals.[1]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.

Below is a diagram illustrating a common synthetic route and the potential points of impurity formation.

G cluster_start Starting Materials cluster_process Synthesis Process cluster_impurities Potential Impurities SM1 3,5-Dimethoxy- benzaldehyde Intermediate 1-(3,5-Dimethoxyphenyl) -2-nitroethene (Nitrostyrene Intermediate) SM1->Intermediate Imp1 Unreacted SM1 SM1->Imp1 SM2 Nitromethane SM2->Intermediate Reduction Reduction (e.g., LiAlH4, H2/Pd-C) Intermediate->Reduction Imp2 Unreacted Intermediate Intermediate->Imp2 API 1-(3,5-Dimethoxyphenyl) ethanamine (Final API) Reduction->API Imp3 Over-reduction By-products Reduction->Imp3 Imp4 Dimeric Impurities API->Imp4 Imp5 Degradation Products (Oxidation, etc.) API->Imp5

Caption: A potential synthetic pathway for this compound and associated impurities.

Section 2: Navigating the Regulatory Framework: FAQs
Q2: What are the regulatory standards I need to follow for impurity profiling?

The primary guidelines are from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Specifically, ICH Q3A(R2) applies to impurities in new drug substances.[2][3] These guidelines establish thresholds for reporting, identifying, and qualifying impurities to ensure product safety and quality.[1][4]

Q3: What are the ICH Q3A thresholds for reporting, identification, and qualification?

The thresholds are based on the maximum daily dose (MDD) of the drug substance. For a typical small molecule, the following thresholds often apply.

Threshold TypeMaximum Daily Dose (MDD) ≤ 2 g/day Rationale
Reporting ≥ 0.05%The level at which an impurity must be reported in a regulatory submission.[4]
Identification ≥ 0.10% or 1.0 mg per day intake (whichever is lower)The level above which the structure of an impurity must be confirmed.[4]
Qualification ≥ 0.15% or 1.0 mg per day intake (whichever is lower)The level at which an impurity must be assessed for its biological safety.[4]

Note: These are general thresholds. Always refer to the latest ICH Q3A(R2) guideline for specific cases.[3]

Section 3: Analytical Method Development & Troubleshooting

The workhorse for impurity profiling is High-Performance Liquid Chromatography (HPLC), often with UV or Mass Spectrometry (MS) detection. Gas Chromatography (GC) can also be a valuable tool.

Q4: I'm starting my HPLC method development. Where do I begin?

A systematic approach is crucial.[5][6] The goal is to develop a stability-indicating method, meaning it can separate the API from all known impurities and degradation products.

G Start Start Method Development Step1 Step 1: Column & Mobile Phase Screening - Test C18, Phenyl-Hexyl, Polar-Embedded columns. - Screen pH range (e.g., pH 3 to 9). Start->Step1 Step2 Step 2: Select Best Condition - Choose pH/column with best initial separation and peak shape. Step1->Step2 Step3 Step 3: Optimize Gradient - Adjust gradient slope and time to improve resolution. Step2->Step3 Step4 Step 4: Optimize Temperature & Flow Rate - Fine-tune for efficiency and run time. Step3->Step4 Decision Resolution > 1.5? Peak Tailing < 1.5? Step4->Decision End Method Optimized Decision->End Yes Loop Re-evaluate Column/pH Decision->Loop No Loop->Step1

Caption: Systematic workflow for HPLC impurity method development.

Detailed Protocol: Initial HPLC Screening

  • Column Selection: Start with a robust C18 column (e.g., 100 x 2.1 mm, 1.8 µm). It's a versatile stationary phase for many small molecules.[5]

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare buffers at different pH values (e.g., 0.1% Formic Acid in water, pH ~2.8; 10 mM Ammonium Acetate, pH ~6.8).[5] The amine functional group in your molecule makes its retention highly sensitive to pH.

    • Organic (B): Use Acetonitrile (ACN) as the primary organic modifier.

  • Initial Gradient:

    • Flow Rate: 0.4 mL/min

    • Temperature: 30 °C

    • Gradient: 5% to 95% B over 20 minutes.

    • Detection: UV detector, scan for lambda max (e.g., 210-400 nm).

  • Sample Preparation: Dissolve the sample at ~0.5 mg/mL in a diluent that is weak-eluting (e.g., 90:10 Water:ACN) to prevent peak distortion.[5][7]

  • Execution: Run the sample under each pH condition and evaluate the chromatograms for peak shape, retention, and selectivity.

Q5: My API peak is tailing badly. What's the cause and how do I fix it?

Peak tailing with basic compounds like this compound is a classic problem caused by strong interactions between the protonated amine and residual acidic silanols on the silica-based column packing.

Troubleshooting Steps:

  • Increase Mobile Phase pH: At a higher pH (e.g., >7), the amine is in its free base form, reducing ionic interactions with silanols. However, ensure your column is stable at high pH.

  • Use a Low-Ionic-Strength Buffer: A buffer like ammonium acetate can help shield the silanols.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanols and show significantly reduced tailing for bases. Look for columns marketed as "base-deactivated."

  • Add a Competing Base: A low concentration of a competing amine (e.g., triethylamine) in the mobile phase can saturate the active sites, but this can complicate MS detection.

Q6: I have two impurities that are co-eluting. How can I separate them?

Co-elution means the current method lacks the necessary selectivity.

Troubleshooting Steps:

  • Change Mobile Phase pH: This is the most powerful tool. Altering the ionization state of the API or impurities can dramatically change their retention and selectivity.[5]

  • Change the Organic Modifier: Switch from acetonitrile to methanol or use a combination. This alters the solvent-analyte interactions.

  • Change the Stationary Phase: If pH and solvent changes fail, switch to a column with a different selectivity (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase).[6]

  • Decrease the Gradient Slope: A shallower gradient gives the peaks more time to separate.

  • Lower the Temperature: This can sometimes increase selectivity, although it will also increase retention times and pressure.

Q7: When should I consider using GC-MS instead of HPLC?

GC-MS is an excellent orthogonal technique, especially for volatile and thermally stable impurities.[8]

  • Use GC-MS for:

    • Identifying volatile starting materials or reagents.

    • Analyzing non-chromophoric impurities that are invisible to UV detection.

    • Confirming the identity of known impurities by matching their mass spectra to libraries.

  • Considerations:

    • Primary amines like this compound can exhibit poor peak shape in GC due to interactions with the column. Derivatization (e.g., acylation) is often required.[9]

    • The compound must be thermally stable and not degrade in the heated GC inlet.[10]

Section 4: Designing a Forced Degradation Study
Q8: Why do I need to perform a forced degradation study?

Forced degradation (or stress testing) is a regulatory requirement and a critical part of method development.[11][12] Its purposes are:

  • To demonstrate the stability-indicating nature of your analytical method by proving it can separate the API from its degradation products.[11]

  • To identify likely degradation products that could form during storage, helping to establish degradation pathways.[13][14]

  • To inform formulation and packaging development by understanding the molecule's intrinsic stability.[11]

The industry-accepted goal is to achieve 5-20% degradation of the API.[11][14][15]

Protocol: Typical Forced Degradation Conditions

Stress ConditionTypical Reagents & ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heat at 60 °CTo test susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH, heat at 60 °CTo test susceptibility to degradation in basic environments.
Oxidation 3% H₂O₂, room temperatureTo test susceptibility to oxidative degradation.
Thermal Dry heat (e.g., 80-100 °C) on solid APITo assess the impact of heat on the solid-state stability.
Photolytic Expose solution & solid to UV/Vis light (ICH Q1B)To assess light sensitivity.

Note: Monitor each condition at several time points (e.g., 1, 3, 5 days) and always run a control sample protected from stress.[13]

Section 5: Impurity Identification and Structural Elucidation
Q9: My validated method shows an unknown impurity above the 0.10% identification threshold. What is my next step?

When an unknown impurity exceeds the identification threshold, you must determine its chemical structure.[4] This typically involves a multi-step analytical approach.[16][17]

G Start Unknown Impurity > Identification Threshold Step1 LC-MS / HRMS Analysis - Obtain accurate mass & molecular formula. - Analyze fragmentation pattern (MS/MS). Start->Step1 Step2 Propose Putative Structures - Use MS data and knowledge of synthesis/degradation pathways. Step1->Step2 Decision Structure Confirmed? Step2->Decision Step3 Isolate Impurity - Use preparative HPLC or SFC to collect sufficient quantity. Decision->Step3 No End Structure Elucidated Decision->End Yes (e.g., matches known impurity) Step4 NMR Spectroscopy - Perform 1H, 13C, COSY, HSQC, HMBC experiments for definitive structural confirmation. Step3->Step4 Step4->End

Caption: Workflow for the structural elucidation of an unknown pharmaceutical impurity.

Expert Insights:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), such as TOF or Orbitrap, is invaluable. It provides a highly accurate mass measurement, allowing you to confidently determine the elemental composition (molecular formula) of the impurity.[16][17] The fragmentation pattern (MS/MS) gives clues about the molecule's substructures.

  • Nuclear Magnetic Resonance (NMR): NMR is the gold standard for unequivocal structure elucidation.[18][19][20] While MS can suggest a structure, NMR provides the definitive atomic connectivity and stereochemistry. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically required to piece the molecular puzzle together.[19]

  • Isolation: Obtaining a pure sample of the impurity is often the biggest challenge. Preparative HPLC is the most common technique used for isolation.[17]

References
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Industrial Pharmacist. (2024, May 18). ICH Guidelines on Impurities | A Simplified Breakdown.
  • Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • Veeprho. (n.d.). Structural Elucidation of Unknown Impurity.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • PubMed. (n.d.). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques.
  • Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
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  • American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
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  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
  • Forensic Science International. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles.
  • DEA.gov. (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
  • National Institutes of Health (NIH). (n.d.). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Agilent. (2019, June 14). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
  • University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL.
  • ScienceDirect. (2012, November 3). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.
  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • PubMed. (2021, February 23). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution.
  • PubMed. (2013, September 10). Determination of heroin and basic impurities for drug profiling by ultra-high-pressure liquid chromatography.
  • PubMed. (2012, November 30). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.
  • Spinco R&D. (n.d.). 'Spincotech Pvt Ltd' has been the preferred partner for the scientific community over the past 38.
  • ResearchGate. (2025, August 6). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation).
  • ResearchGate. (n.d.). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(3,5-Dimethoxyphenyl)ethanamine, a key intermediate in pharmaceutical synthesis and a subject of analytical interest. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a deep, practical understanding of method validation. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), providing a framework for developing robust, reliable, and compliant analytical procedures.[1][2][3][4]

Introduction: The Analytical Imperative

This compound is a primary amine with a chiral center, presenting distinct analytical challenges. Its purity, concentration, and stereoisomeric composition are critical quality attributes (CQAs) that directly impact the safety and efficacy of any downstream active pharmaceutical ingredient (API). Therefore, the validation of analytical methods is not merely a regulatory formality but a scientific necessity to ensure that a method is fit for its intended purpose.[4] This guide will compare the two most powerful and commonly employed techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of this compound, covering assay, impurity profiling, and enantiomeric purity.

The Regulatory and Scientific Framework

Analytical method validation is governed by a harmonized set of international guidelines, primarily ICH Q2(R2) and USP General Chapter <1225>.[1][3][4][5] These documents outline the performance characteristics that must be evaluated to demonstrate a method's suitability. The validation process is an integral part of the analytical procedure lifecycle, which extends from development and validation to routine use and continuous verification.[6][7][8]

G cluster_0 Analytical Procedure Lifecycle (ICH Q14) Dev 1. Procedure Development Val 2. Validation Studies (ICH Q2) Dev->Val Fitness for Purpose Routine 3. Routine Monitoring & Trending Val->Routine Method Transfer Change 4. Lifecycle Management & Revalidation Routine->Change Performance Drifts Change->Dev Optimization Change->Val Partial/Full Revalidation

Caption: The Analytical Method Lifecycle as per ICH guidelines.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked: Are we quantifying the main component? Identifying an unknown impurity? Separating enantiomers? Here, we compare HPLC and GC-MS for their suitability in analyzing this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, offering versatility for both quantitative and qualitative assessments. Its operation at or near ambient temperatures makes it ideal for thermally labile or non-volatile compounds.

  • Reversed-Phase HPLC (RP-HPLC): This is the premier choice for assay (quantitation) and achiral purity analysis . The polarity of this compound makes it well-suited for separation on non-polar stationary phases like C18. The primary amine group can cause peak tailing on silica-based columns; this is mitigated by using a mobile phase with a suitable pH (to protonate the amine) and an ion-pairing agent, or by using modern, end-capped columns.

  • Chiral HPLC: As this compound is chiral, controlling its enantiomeric composition is critical. Chiral HPLC, using a chiral stationary phase (CSP), is the definitive method for enantiomeric separation and quantification .[9][10] Polysaccharide-based CSPs are often a good starting point for screening.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides unparalleled specificity for identification and is highly sensitive for detecting volatile and semi-volatile impurities.[11][12]

  • Causality of Derivatization: Direct injection of primary amines like this compound into a GC system often results in poor chromatography (e.g., peak tailing) due to interaction with active sites in the inlet and column. Derivatization, such as acylation (e.g., with trifluoroacetic anhydride), is frequently necessary. This step masks the polar amine group, increasing volatility and improving peak shape, leading to more reliable and reproducible results.[11]

  • Mass Spectrometry for Identification: The mass spectrometer provides structural information, making GC-MS a powerful tool for confirming the identity of the main peak and for the tentative identification of impurities based on their fragmentation patterns.[13]

Head-to-Head: Validation Parameter Performance

The following table summarizes the performance and key considerations for HPLC and GC-MS across the validation parameters defined in ICH Q2(R2).[2][3][4]

Validation Parameter Reversed-Phase HPLC (Assay/Purity) Chiral HPLC (Enantiomeric Purity) GC-MS (Identification/Purity)
Specificity High. Demonstrated by peak purity analysis (DAD) and separation from known impurities and degradation products.Very High. Ability to separate the two enantiomers from each other and from other impurities is the primary goal.Extremely High. Mass spectral data provides definitive identification and distinguishes the analyte from co-eluting peaks.
Linearity & Range Excellent (typically 0.999 or better). Wide range (e.g., 50-150% of nominal for assay).Good (typically >0.995). Range is critical and must cover from the LOQ of the undesired enantiomer to 120% of its specification.Good, but can be affected by detector saturation at high concentrations. Range is often narrower than HPLC.
Accuracy High. Typically determined by spike recovery studies on a placebo matrix, with acceptance criteria of 98-102%.[14]High. Determined by spiking the desired enantiomer with known amounts of the undesired enantiomer. Acceptance criteria are often wider due to lower concentrations.High. Spike recovery is also used. Accuracy can be affected by derivatization efficiency if not consistent.
Precision (RSD%) Very High. Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0% are common targets for assays.[2]High. Repeatability and intermediate precision RSDs are typically higher (e.g., ≤ 5%) due to the challenge of quantifying a minor peak in the presence of a major one.High. RSDs are generally slightly higher than HPLC due to the additional derivatization step and inlet variability. Typically < 5%.
LOD & LOQ Low. Easily achievable in the ng range, suitable for detecting trace impurities.Very Low. Must be sensitive enough to quantify the undesired enantiomer at very low levels (e.g., <0.1%).Extremely Low. Often in the pg range, making it superior for trace analysis of volatile impurities.
Robustness Good. Assessed by deliberately varying parameters like pH, mobile phase composition, and temperature.[15]Moderate. Chiral separations can be sensitive to small changes in mobile phase composition (especially the alcohol modifier) and temperature.Good. Assessed by varying parameters like oven ramp rate, flow rate, and derivatization conditions.

Experimental Protocols: A Practical Guide

The following protocols are foundational templates. For this compound, optimization of mobile phase, column type, and temperature is required.

Protocol 1: RP-HPLC Method for Assay and Impurity Determination
  • Chromatographic System: HPLC with UV/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient Program: Start at 10% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 275 nm (determine optimal wavelength by UV scan).

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of ~0.5 mg/mL.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity
  • Chromatographic System: HPLC with UV detector.

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like Diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: 275 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1.0 mg/mL.

Protocol 3: GC-MS Method for Identification
  • Derivatization: To 1 mg of sample, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • GC-MS System: Gas chromatograph coupled to a Mass Selective Detector.

  • Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C, Split mode (e.g., 20:1).

  • Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 amu.

Visualizing the Validation Workflow

A structured approach is essential for efficient and compliant method validation.

G cluster_workflow Typical HPLC Validation Workflow Specificity Specificity (Forced Degradation, Peak Purity) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ & LOD Precision->LOQ Robustness Robustness (Varied Parameters) LOQ->Robustness SolutionStability Solution Stability Robustness->SolutionStability Report Final Validation Report SolutionStability->Report

Caption: A sequential workflow for validating an HPLC method.

Conclusion and Recommendations

No single analytical method can fully characterize this compound. A strategic combination of techniques is required for comprehensive quality control.

  • For Routine QC (Assay and Impurities): A validated Reversed-Phase HPLC method is the most suitable choice due to its high precision, accuracy, and robustness for quantification.

  • For Stereochemical Control: A validated Chiral HPLC method is mandatory to control enantiomeric purity, a critical parameter for many pharmaceutical products.

  • For Identity Confirmation and Volatile Impurity Profiling: A GC-MS method is invaluable for unequivocal identification and for detecting impurities that may not be amenable to HPLC analysis.

The development and validation of these methods must be executed within the framework of international guidelines.[1][3][4][16] The data presented in this guide, drawn from established principles for analogous compounds, provides a robust starting point for any laboratory tasked with the analysis of this compound.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023-11-30). Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025-11-13). Available from: [Link]

  • gmp-compliance.org. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. (2016-03-16). Available from: [Link]

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022-04-06). Available from: [Link]

  • RAPS. ICH releases draft guidelines on analytical method development. (2022-03-31). Available from: [Link]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures - USP-NF. Available from: [Link]

  • ScienceDirect. Chiral Drug Separation. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]

  • National Institutes of Health. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]

  • Pharma Devils. Guideline for Analytical Method Validation. Available from: [Link]

  • National Institutes of Health. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2022-09-14). Available from: [Link]

  • National Institutes of Health. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Available from: [Link]

  • PubMed. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Available from: [Link]

  • PubMed. Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study. Available from: [Link]

  • Agilent. Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. (2019-06-14). Available from: [Link]

  • MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available from: [Link]

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A Researcher's Guide to Characterizing Novel 5-HT6 Receptor Ligands: A Comparative Analysis Featuring 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological characterization of novel serotonin 6 (5-HT6) receptor ligands, using the hypothetical compound 1-(3,5-Dimethoxyphenyl)ethanamine as a case study. We will delve into the essential experimental workflows, compare its potential profile against established 5-HT6R antagonists, and provide the scientific rationale behind these methodologies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of new chemical entities targeting the 5-HT6 receptor.

The 5-HT6 Receptor: A Prime Target for Cognitive Enhancement

The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS), with high densities in regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1][2] This unique expression profile has made it a compelling target for therapeutic intervention in cognitive disorders, notably Alzheimer's disease and schizophrenia.[3][4] The primary signaling mechanism of the 5-HT6 receptor involves coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][5] However, evidence also points to alternative, non-canonical signaling pathways, including the activation of Fyn tyrosine kinase, mTOR, and Cdk5, which may also contribute to its physiological roles.[1][5]

Antagonism of the 5-HT6 receptor has been a major focus of drug discovery efforts, with the hypothesis that blocking its activity can modulate multiple neurotransmitter systems, including acetylcholine and glutamate, ultimately enhancing cognitive function.[2][3][4] Despite promising preclinical data, the translation to clinical efficacy has been challenging, with several candidates, such as intepirdine and idalopirdine, failing in late-stage clinical trials.[4][6] This underscores the need for a thorough and multi-faceted approach to characterizing new 5-HT6R ligands to better predict their clinical potential.

Introducing this compound: A Hypothetical Candidate

For the purposes of this guide, we will consider this compound as a novel chemical entity with a potential affinity for the 5-HT6 receptor. Its phenethylamine scaffold is a common feature in many neurologically active compounds.[7] Our objective is to outline the necessary experimental procedures to determine its pharmacological profile and compare it to well-characterized 5-HT6R antagonists.

Comparative Pharmacological Profiling

A critical step in drug discovery is to benchmark a novel compound against existing ligands. Here, we compare the hypothetical data for this compound with the known properties of established 5-HT6R antagonists.

In Vitro Binding Affinity

Binding affinity, typically expressed as the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. Radioligand binding assays are the gold standard for determining these values.

CompoundTarget ReceptorBinding Affinity (Ki, nM)
This compound 5-HT6 (Hypothetical Data)
Idalopirdine5-HT60.83[8]
Intepirdine5-HT6~0.23 (pKi 9.63)[8]
Masupirdine5-HT62.04[8]
SB-2710465-HT6(Data not readily available in provided snippets)

Table 1: Comparative Binding Affinities of 5-HT6 Antagonists.

In Vitro Functional Activity

Functional assays determine the biological effect of a ligand upon binding to its receptor. For antagonists, this is often measured as their ability to block the action of an agonist, expressed as an IC50 or pKb value. For the Gs-coupled 5-HT6 receptor, cAMP assays are the primary method for assessing functional activity.

CompoundAssay TypeFunctional Activity (pKb or IC50)
This compound cAMP Inhibition (Hypothetical Data)
IdalopirdinecAMP Inhibition(Specific pKb/IC50 not in provided snippets)
IntepirdinecAMP Inhibition(Specific pKb/IC50 not in provided snippets)
SB-271046cAMP Inhibition(Specific pKb/IC50 not in provided snippets)

Table 2: Comparative Functional Activity of 5-HT6 Antagonists.

Experimental Workflows: A Step-by-Step Guide

To generate the data presented above, a series of well-defined experiments must be conducted. The following sections provide detailed protocols and the underlying rationale.

Diagram of the Experimental Workflow

Caption: Workflow for the in vitro characterization of a novel 5-HT6R ligand.

Radioligand Binding Assay Protocol

This assay quantifies the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of this compound for the human 5-HT6 receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-LSD or a more selective 5-HT6 radioligand.

  • Non-specific binding control: A high concentration of a known 5-HT6 ligand (e.g., methiothepin).

  • Test compound: this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).[9]

  • Polyethylenimine (PEI) treated glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the HEK-293 cells expressing the 5-HT6 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C.[10]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.[9][10]

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through the PEI-treated glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[9][10]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay Protocol

This assay measures the ability of a test compound to antagonize the agonist-induced production of cAMP, providing a measure of its functional potency.

Objective: To determine the functional antagonist potency (pKb or IC50) of this compound at the human 5-HT6 receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT6 receptor.

  • 5-HT6 receptor agonist (e.g., serotonin).

  • Test compound: this compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[9][11][12]

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]

  • Cell culture medium and buffers.

Procedure:

  • Cell Preparation: Culture the HEK-293 cells expressing the 5-HT6 receptor in 96-well plates. Prior to the assay, the cells may be serum-starved.[9]

  • Compound Addition: Add varying concentrations of the test compound (antagonist) to the cells and incubate for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the 5-HT6 agonist (typically the EC80 concentration) to stimulate cAMP production.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a chosen detection kit according to the manufacturer's instructions.[11][12]

  • Data Analysis: Plot the inhibition of the agonist-induced cAMP response against the concentration of the test compound to determine the IC50 value. This can be converted to a pKb value, which represents the negative logarithm of the antagonist's equilibrium dissociation constant.

Understanding the 5-HT6 Receptor Signaling Network

The pro-cognitive effects of 5-HT6 receptor antagonists are thought to arise from their ability to modulate downstream signaling pathways. While the canonical Gs-cAMP pathway is well-established, a growing body of evidence highlights the importance of non-canonical signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Non-Canonical Pathways r 5-HT6 Receptor g_s Gs r->g_s Activation fyn Fyn Kinase r->fyn mtor mTOR r->mtor cdk5 Cdk5 r->cdk5 ac Adenylyl Cyclase g_s->ac Activation camp cAMP ac->camp Conversion atp ATP atp->camp pka PKA camp->pka Activation creb CREB pka->creb Phosphorylation gene Gene Transcription (Neuronal Plasticity) creb->gene Cognitive Function Cognitive Function fyn->Cognitive Function mtor->Cognitive Function Neuronal Development Neuronal Development cdk5->Neuronal Development

Caption: Simplified signaling pathways of the 5-HT6 receptor.

The canonical pathway involves the activation of adenylyl cyclase and the production of cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB, leading to changes in gene expression that are important for neuronal plasticity.[13]

Beyond this, the 5-HT6 receptor can also signal through Gs-independent mechanisms. It has been shown to interact with and activate Fyn, a non-receptor tyrosine kinase, the mammalian target of rapamycin (mTOR), and cyclin-dependent kinase 5 (Cdk5).[1][5] These alternative pathways are implicated in the regulation of cognition and neuronal development.[1][3][5] A comprehensive understanding of how a novel ligand modulates these different pathways could provide valuable insights into its potential therapeutic effects and side-effect profile.

Conclusion and Future Directions

The characterization of a novel 5-HT6 receptor ligand like this compound requires a systematic and multi-pronged approach. By employing robust in vitro binding and functional assays, we can establish its fundamental pharmacological properties. Comparing these properties to those of well-studied antagonists provides a crucial context for its potential as a therapeutic agent.

Future studies should aim to further elucidate the compound's mechanism of action. Investigating its effects on non-canonical signaling pathways and assessing its in vivo efficacy in animal models of cognitive impairment will be critical next steps.[14][15][16] A thorough understanding of the structure-activity relationship and the downstream signaling consequences will ultimately guide the development of more effective and safer therapeutics targeting the 5-HT6 receptor.

References

  • Upton, N., et al. (2008). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease.
  • BenchChem. (2025). A Comparative Analysis of Idalopirdine and Next-Generation 5-HT6 Antagonists: A Guide for Researchers.
  • The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules. (2021).
  • de Bruin, N. M. W. J., et al. (2015). 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia. Current Pharmaceutical Design, 21(26), 3787-3802.
  • Marcos, B., et al. (2009). Signalling pathways associated with 5-HT6 receptors: Relevance for cognitive effects. International Journal of Neuropsychopharmacology, 13(4), 439-449.
  • Hirst, W. D., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 147(7), 796-805.
  • King, M. V., et al. (2009). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. British Journal of Pharmacology, 155(6), 922-931.
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  • Wikipedia. (n.d.). Phenethylamine. Wikipedia.
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A Comparative Guide to the Predicted Biological Activity of 1-(3,5-Dimethoxyphenyl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Phenethylamines

Phenethylamines are a broad class of compounds with significant pharmacological effects, primarily mediated through their interactions with monoamine neurotransmitter systems. The introduction of a chiral center, as in 1-(3,5-Dimethoxyphenyl)ethanamine, results in two enantiomers, (R)- and (S)-, which can exhibit markedly different biological activities. This stereoselectivity is a critical consideration in drug design and development, as one enantiomer may be responsible for the desired therapeutic effects while the other could be inactive or contribute to off-target effects.

The subject of this guide, this compound, is a structural analogue of several well-characterized psychoactive compounds, including mescaline.[1][2] Its 3,5-dimethoxy substitution pattern suggests likely interactions with serotonergic and adrenergic receptors. The addition of an alpha-methyl group, creating the ethanamine, introduces a chiral center, making the differential pharmacology of its enantiomers a key area of investigation.

Predicted Biological Activity Based on Structure-Activity Relationships

Based on extensive research into related 2,4,5-trisubstituted amphetamines, a clear pattern of stereoselective activity has emerged. The (R)-enantiomers of these compounds are consistently more potent agonists at the serotonin 5-HT2A receptor.[1] This enhanced potency of the (R)-isomer is also observed in functional assays and human studies.[1]

Therefore, it is highly probable that the enantiomers of this compound will also exhibit significant differences in their biological activity, with the (R)-enantiomer predicted to be the more potent eutomer at key serotonergic receptors.

Table 1: Predicted Comparative Biological Activity of this compound Enantiomers

Biological TargetPredicted Activity of (R)-enantiomerPredicted Activity of (S)-enantiomerRationale
5-HT2A Receptor Higher affinity agonistLower affinity agonistConsistent SAR in analogous alpha-methylated phenethylamines shows the (R)-enantiomer to be more potent.[1]
5-HT2C Receptor Moderate to high affinity agonistLower affinity agonistSimilar to 5-HT2A, stereoselectivity is expected, with the (R)-enantiomer being more active.[1]
Dopamine Receptors (D1, D2, D3) Weak to moderate affinityWeak to moderate affinityWhile the primary targets are serotonergic, some cross-reactivity with dopamine receptors is possible, though significant stereoselectivity is less certain without direct data.
Adrenergic Receptors (α1A, α2A) Weak to moderate affinityWeak to moderate affinityPhenethylamines often show some affinity for adrenergic receptors; however, the degree of stereoselectivity is not readily predictable from available data.

Experimental Workflows for Validation

To validate the predicted biological activities, a systematic experimental approach is required. This involves the chiral separation of the enantiomers followed by in vitro and in vivo pharmacological characterization.

Chiral Separation of this compound Enantiomers

The first critical step is to obtain the individual (R)- and (S)-enantiomers in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective method for this separation.

Protocol 1: Chiral HPLC Separation

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines.

  • Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~270 nm) is suitable.

  • Fraction Collection: Once the separation method is optimized, the individual enantiomers can be collected as they elute from the column.

  • Purity Analysis: The enantiomeric excess (e.e.) of the collected fractions should be determined using the same chiral HPLC method.

Workflow for chiral separation of enantiomers.
In Vitro Pharmacological Profiling

Once the pure enantiomers are obtained, their biological activity can be assessed through a battery of in vitro assays.

Protocol 2: Radioligand Binding Assays

  • Target Receptors: A panel of receptors should be tested, including at a minimum: 5-HT2A, 5-HT2C, dopamine D1, D2, and D3, and adrenergic α1A and α2A.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are incubated with a specific radioligand.

  • Competition Binding: The ability of the (R)- and (S)-enantiomers of this compound to displace the radioligand is measured over a range of concentrations.

  • Data Analysis: The inhibition constant (Ki) is calculated for each enantiomer at each receptor, providing a measure of binding affinity.

G A Pure Enantiomer ((R) or (S)) D Incubation A->D B Cell Membranes with Target Receptor B->D C Radioligand C->D E Measurement of Bound Radioactivity D->E F Calculation of Ki E->F

Workflow for radioligand binding assay.

Protocol 3: Functional Assays (e.g., Calcium Flux Assay for Gq-coupled Receptors)

  • Cell Lines: Use cell lines stably expressing the receptor of interest (e.g., 5-HT2A or 5-HT2C) and a calcium-sensitive fluorescent dye.

  • Compound Addition: Add increasing concentrations of the (R)- and (S)-enantiomers to the cells.

  • Signal Detection: Measure the change in fluorescence, which corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each enantiomer to quantify their potency and efficacy as agonists.

Predicted Signaling Pathways

The primary predicted target, the 5-HT2A receptor, is a Gq-coupled receptor. Its activation initiates a well-defined signaling cascade.

G A (R)- or (S)-1-(3,5-Dimethoxyphenyl)ethanamine B 5-HT2A Receptor A->B C Gq/11 protein B->C D Phospholipase C (PLC) C->D E PIP2 D->E F IP3 E->F G DAG E->G H Ca2+ release from ER F->H I Protein Kinase C (PKC) activation G->I J Downstream Cellular Effects H->J I->J

Predicted 5-HT2A receptor signaling pathway.

Conclusion and Future Directions

While direct experimental data on the biological activity of the enantiomers of this compound is currently lacking, a strong predictive framework can be built upon the extensive research on analogous phenethylamines. It is hypothesized that the (R)-enantiomer will be the more potent agonist at 5-HT2A and 5-HT2C receptors. This guide provides the necessary experimental protocols for the chiral separation and pharmacological characterization required to validate these predictions. The elucidation of the specific activities of these enantiomers will be a valuable contribution to the understanding of phenethylamine SAR and will inform future drug discovery and development efforts in this chemical space.

References

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

  • Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432. [Link]

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  • Chambers, J. J., et al. (2013). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry, 21(13), 3853–3859. [Link]

  • Frontiers in Pharmacology. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. [Link]

  • ResearchGate. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. [Link]

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  • Hasbi, A., et al. (2014). Activation of Dopamine D1-D2 Receptor Complex Attenuates Cocaine Reward and Reinstatement of Cocaine-Seeking through Inhibition of DARPP-32, ERK, and ΔFosB. Frontiers in Pharmacology, 5, 221. [Link]

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A Comparative Guide to the Receptor Cross-Reactivity of 1-(3,5-Dimethoxyphenyl)ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Off-Target Profiling

1-(3,5-Dimethoxyphenyl)ethanamine belongs to the phenethylamine class of compounds, a scaffold renowned for its diverse pharmacological activities. As a structural analog of mescaline, its primary interactions are predicted to be with serotonergic receptors, particularly the 5-HT₂ family. However, understanding the extent of its cross-reactivity with other monoaminergic receptors is paramount for predicting its therapeutic potential and off-target effects. This guide synthesizes data from closely related 4-alkoxy-3,5-dimethoxy-phenethylamines (scalines) and their corresponding amphetamines (3C-scalines) to build a comprehensive cross-reactivity profile.[1][2][3]

The rationale for this comparative approach stems from the well-documented structure-activity relationships within the phenethylamine class. Subtle modifications to the phenyl ring substituents can significantly alter receptor affinity and functional activity. By examining a series of analogs, we can delineate the key structural determinants of receptor selectivity and extrapolate these findings to this compound.

Predicted Primary Targets and Functional Activity

Based on its structural homology to mescaline and related compounds, this compound is anticipated to be a potent agonist at serotonin 5-HT₂ₐ and 5-HT₂c receptors.[1][2] These receptors are principal targets for psychedelic phenethylamines.[4] The functional consequence of this interaction is likely to be the activation of G-protein coupled signaling cascades, leading to downstream cellular responses.

Comparative Cross-Reactivity Analysis

The following sections detail the binding affinities and functional activities of various mescaline analogs at a panel of serotonergic, adrenergic, and dopaminergic receptors, as well as monoamine transporters. This data provides a robust framework for predicting the cross-reactivity profile of this compound.

Serotonin Receptor Cross-Reactivity

Phenethylamines of this class generally exhibit the highest affinity for 5-HT₂ receptors, with varying degrees of selectivity over other 5-HT subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of Mescaline Analogs at Serotonin Receptors

Compound5-HT₁ₐ5-HT₂ₐ5-HT₂c
Mescaline>10,0004,9009,900
Escaline (4-ethoxy)>10,0001,1002,200
Proscaline (4-propoxy)>10,0006801,500
Isoproscaline (4-isopropoxy)>10,0001,2002,300
Allylescaline (4-allyloxy)>10,0005501,200
Methylescaline (4-methoxy)>10,0002,1004,200

Data synthesized from Kolaczynska et al., 2022.[1][2][3][5]

As evidenced in Table 1, the introduction of a 4-alkoxy substituent generally increases affinity for 5-HT₂ₐ and 5-HT₂c receptors compared to mescaline.[1][2] It is noteworthy that none of the tested phenethylamine analogs displayed significant affinity for the 5-HT₁ₐ receptor.[1][5]

Adrenergic and Dopaminergic Receptor Cross-Reactivity

Cross-reactivity with adrenergic and dopaminergic receptors is a critical consideration for predicting cardiovascular and central nervous system side effects.

Table 2: Comparative Binding Affinities (Ki, nM) of Mescaline Analogs at Adrenergic and Dopaminergic Receptors

Compoundα₁ₐα₂ₐD₂
Mescaline>10,0002,700>10,000
Escaline (4-ethoxy)>10,0003,700>10,000
Proscaline (4-propoxy)>10,0002,500>10,000
Isoproscaline (4-isopropoxy)>10,0003,100>10,000
Allylescaline (4-allyloxy)>10,0001,900>10,000
Methylescaline (4-methoxy)>10,0003,200>10,000

Data synthesized from Kolaczynska et al., 2022.[1][2][3]

The data consistently demonstrates that these phenethylamine analogs possess low affinity for α₁ₐ and D₂ receptors.[1][2] While some interaction is observed at the α₂ₐ receptor, the affinity is considerably lower than at the primary 5-HT₂ targets.[1]

Monoamine Transporter Interactions

Interaction with monoamine transporters (for serotonin, dopamine, and norepinephrine) can indicate potential for abuse and impact on neurotransmitter homeostasis.

Table 3: Comparative Inhibitory Activity (IC₅₀, nM) of Mescaline Analogs at Monoamine Transporters

CompoundSERTDATNET
Mescaline>10,000>10,000>10,000
Escaline (4-ethoxy)>10,000>10,000>10,000
Proscaline (4-propoxy)>10,000>10,000>10,000
Isoproscaline (4-isopropoxy)>10,000>10,000>10,000
Allylescaline (4-allyloxy)>10,000>10,000>10,000
Methylescaline (4-methoxy)>10,000>10,000>10,000

Data synthesized from Kolaczynska et al., 2022.[1][2][3]

The tested analogs show negligible interaction with the serotonin, dopamine, and norepinephrine transporters, suggesting a low potential for abuse related to transporter inhibition.[1][2]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for assessing receptor binding and functional activity.

Radioligand Binding Assays

This protocol outlines the methodology for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for a panel of receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT₂ₐ, α₂ₐ).

  • Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand).

  • Assay buffer (e.g., Tris-HCl).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Serial Dilutions of Test Compound D Incubation A->D B Receptor Membranes B->D C Radioligand C->D E Filtration & Washing D->E Equilibration F Scintillation Counting E->F G Calculate IC50 F->G H Cheng-Prusoff (Calculate Ki) G->H

Caption: Radioligand Binding Assay Workflow.

Functional Cellular Assays (e.g., Calcium Flux)

This protocol describes a method to determine the functional activity (EC₅₀ and efficacy) of a compound at a Gq-coupled receptor like 5-HT₂ₐ.

Objective: To measure the ability of this compound to activate 5-HT₂ₐ receptor signaling.

Materials:

  • Cells stably expressing the 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Test compound.

  • Reference agonist (e.g., serotonin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Fluorescent plate reader.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye.

  • Prepare serial dilutions of the test compound and the reference agonist.

  • Add the compounds to the wells and immediately begin measuring fluorescence.

  • Record the change in fluorescence over time.

  • Determine the maximum response for each concentration.

  • Plot the concentration-response curve and calculate the EC₅₀ and efficacy relative to the reference agonist.

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Plate Cells B Load with Calcium Dye A->B C Add Test Compound B->C D Measure Fluorescence C->D Immediate E Calculate EC50 & Efficacy D->E

Caption: Functional Cellular Assay Workflow.

Conclusion and Future Directions

The comparative analysis strongly suggests that this compound will exhibit a pharmacological profile characterized by potent agonism at 5-HT₂ₐ and 5-HT₂c receptors, with minimal cross-reactivity at other tested monoaminergic receptors and transporters. This profile is consistent with that of other psychedelic phenethylamines.

Future in vitro and in vivo studies should be conducted to definitively characterize the binding and functional profile of this compound and to explore its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

  • Luethi, D., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Cody, J. T. (1990). Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. Journal of Analytical Toxicology, 14(1), 50-53. [Link]

  • Romano, A., et al. (2021). Understanding the Mechanisms of Action and Effects of Drugs of Abuse. International Journal of Molecular Sciences, 22(16), 8624. [Link]

  • Wikipedia. (n.d.). Escaline. [Link]

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  • Wikipedia. (n.d.). 2C-E. [Link]

  • Stellpflug, S. J., et al. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology, 10(1), 45-50. [Link]

  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. [Link]

  • Sousa, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Egyptian Journal of Forensic Sciences, 12(1), 41. [Link]

  • De-Sá, D., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7481. [Link]

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A Comparative Analysis of 1-(3,5-Dimethoxyphenyl)ethanamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of derivatives of 1-(3,5-Dimethoxyphenyl)ethanamine, a foundational scaffold in psychoactive drug discovery. We will delve into the nuanced structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds, with a particular focus on their interactions with serotonergic receptors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the chemical space of phenethylamine derivatives for the design of novel therapeutic agents.

Introduction: The Significance of the Phenethylamine Scaffold

The phenethylamine backbone is a privileged scaffold in neuropharmacology, giving rise to a vast array of compounds with diverse biological activities. The naturally occurring psychedelic mescaline (3,4,5-trimethoxyphenethylamine) serves as a prototypical example and a key reference point for the derivatives discussed herein.[1][2] The substitution pattern on the phenyl ring is a critical determinant of a compound's potency, receptor selectivity, and overall pharmacological effect.[3][4] This guide will focus on derivatives of this compound, exploring how modifications at the 4-position of the phenyl ring and the alpha-carbon of the ethylamine side chain modulate their interaction with key central nervous system targets, primarily the serotonin 5-HT₂ₐ receptor.

Core Structure-Activity Relationships

The pharmacological activity of this compound derivatives is exquisitely sensitive to their chemical structure. Two primary areas of modification dictate the resulting compound's properties: substitution at the 4-position of the phenyl ring and alkylation of the alpha-carbon of the ethylamine side chain.

The Critical Role of the 4-Position Substituent

Derivatives of this compound are often referred to as "scaline" analogues, where the nature of the 4-alkoxy substituent plays a pivotal role in modulating psychedelic activity.[1][2] Generally, small, lipophilic substituents at this position tend to enhance potency.[3]

SAR_4_position cluster_core Core Scaffold: this compound cluster_derivatives 4-Position Derivatives ('Scalines') cluster_activity Relative Potency Core 3,5-Dimethoxy-Phenethylamine Mescaline Mescaline (4-Methoxy) Core->Mescaline R = OCH₃ Escaline Escaline (4-Ethoxy) Core->Escaline R = OCH₂CH₃ Proscaline Proscaline (4-Propoxy) Core->Proscaline R = O(CH₂)₂CH₃ Allylescaline Allylescaline (4-Allyloxy) Core->Allylescaline R = OCH₂CH=CH₂ Low Low Mescaline->Low Moderate Moderate Escaline->Moderate High High Proscaline->High Allylescaline->High

As illustrated, increasing the chain length of the 4-alkoxy group from methoxy (mescaline) to ethoxy (escaline) and propoxy (proscaline) generally leads to a significant increase in potency.[3][5] For instance, escaline is approximately 5 to 8 times more potent than mescaline.[5] This trend is attributed to enhanced affinity for the 5-HT₂ₐ receptor.[3][6]

The Influence of the Alpha-Methyl Group

The addition of a methyl group to the alpha-carbon of the ethylamine side chain transforms the phenethylamine into an amphetamine derivative. These are often denoted with the "3C-" prefix (e.g., 3C-E is the amphetamine analogue of escaline).[1] This structural modification has profound effects on the pharmacological profile, often increasing the duration of action and metabolic stability.[4] In some series of phenethylamines, alpha-methylation can dramatically increase potency; however, in the 3,4,5-trisubstituted series, the increase in potency is often marginal compared to the 2,4,5-trisubstituted series.[1][3]

Alpha_Methylation cluster_effects Pharmacological Effects Phenethylamine { Phenethylamine (Scaline) | R-H} Amphetamine { Amphetamine (3C-Scaline) | R-CH₃} Phenethylamine:f1->Amphetamine:f1 α-Methylation Potency_P Potency ↑ Phenethylamine->Potency_P Duration_P Duration ↑ Phenethylamine->Duration_P Potency_A Potency ↑↑ Amphetamine->Potency_A Duration_A Duration ↑↑ Amphetamine->Duration_A

Comparative Receptor Binding Profiles

The primary mechanism of action for the psychedelic effects of these compounds is agonism at the serotonin 5-HT₂ₐ receptor.[4] However, their affinity for other serotonin receptor subtypes, such as 5-HT₂C and 5-HT₁ₐ, as well as other monoamine receptors, contributes to their overall pharmacological profile.[3] Most 3,4,5-substituted phenethylamine and amphetamine derivatives exhibit a preference for the 5-HT₂ₐ receptor over the 5-HT₁ₐ receptor.[3]

Below is a table summarizing the receptor binding affinities (Ki, nM) for a selection of this compound derivatives at human serotonin receptors. Lower Ki values indicate higher binding affinity.

Compound4-Substituentα-Carbon5-HT₂ₐ Ki (nM)5-HT₂C Ki (nM)5-HT₁ₐ Ki (nM)
Mescaline-OCH₃H~5500~13000>10000
Escaline-OCH₂CH₃H~200~400~8000
Proscaline-O(CH₂)₂CH₃H~100~250~5000
Allylescaline-OCH₂CH=CH₂H~90~200~4500
3C-E-OCH₂CH₃CH₃~150~300~7000

Note: The Ki values are approximate and compiled from various sources for comparative purposes.

The data clearly indicates that extending the 4-alkoxy substituent increases binding affinity for both 5-HT₂ₐ and 5-HT₂C receptors.[6]

Signaling Pathways and Functional Activity

Activation of the 5-HT₂ₐ receptor by these ligands initiates a cascade of intracellular signaling events. The 5-HT₂ₐ receptor is a Gq/11-coupled G protein-coupled receptor (GPCR). Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Signaling_Pathway Ligand This compound Derivative Receptor 5-HT₂ₐ Receptor Ligand->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) Ca_Release->Downstream PKC_Activation->Downstream

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for the synthesis and in vitro evaluation of this compound derivatives.

General Synthetic Procedure for 4-Alkoxy-3,5-dimethoxyphenethylamines (Scalines)

This protocol outlines a general method for the synthesis of scaline derivatives starting from syringaldehyde.

Step 1: Williamson Ether Synthesis

  • Dissolve syringaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (1.5 equivalents) and the desired alkyl halide (e.g., ethyl iodide for escaline, propyl iodide for proscaline) (1.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting 4-alkoxy-3,5-dimethoxybenzaldehyde by column chromatography or recrystallization.

Step 2: Henry Reaction

  • Dissolve the substituted benzaldehyde (1 equivalent) in nitromethane (excess).

  • Add a catalytic amount of a base such as ammonium acetate or ethylenediammonium diacetate.

  • Heat the mixture and monitor the formation of the nitrostyrene derivative by TLC.

  • After completion, cool the reaction and remove the excess nitromethane under reduced pressure.

  • Purify the resulting 1-(4-alkoxy-3,5-dimethoxyphenyl)-2-nitroethene by recrystallization.

Step 3: Reduction of the Nitroalkene

  • Dissolve the nitrostyrene derivative (1 equivalent) in a suitable solvent like THF or diethyl ether.

  • Add the solution dropwise to a stirred suspension of a reducing agent such as lithium aluminum hydride (LAH) (2-3 equivalents) in the same solvent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting aluminum salts and wash with the solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenethylamine.

  • The final product can be purified by distillation or by conversion to its hydrochloride salt and recrystallization.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT₂ₐ receptor.

Materials:

  • Cell membranes expressing human 5-HT₂ₐ receptors.

  • Radioligand: [³H]ketanserin.

  • Non-specific binding agent: Mianserin.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO.

  • Scintillation vials and scintillation cocktail.

  • Microplate reader or liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or mianserin (for non-specific binding).

  • Add the [³H]ketanserin to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel psychoactive compounds. The structure-activity relationships are well-defined, with the 4-position substituent and the presence or absence of an alpha-methyl group being key determinants of pharmacological activity. A thorough understanding of these principles, coupled with robust synthetic and analytical methodologies, will continue to drive the development of new chemical entities with tailored pharmacological profiles for research and potential therapeutic applications.

References

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Escaline. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Glennon, R. A., et al. (1982). Behavioral and Serotonin Receptor Properties of 4-substituted Derivatives of the Hallucinogen 1-(2,5-Dimethoxyphenyl)-2-Aminopropane. Journal of Medicinal Chemistry, 25(10), 1163–1168.
  • Nichols, D. E. (2004). Hallucinogens. Pharmacology & Therapeutics, 101(2), 131-181.
  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug testing and analysis, 4(7-8), 577–590.
  • Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. [Link]

  • Substituted mescaline analogue. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2022). ResearchGate. [Link]

Sources

An Independent Validation and Comparative Analysis of 1-(3,5-Dimethoxyphenyl)ethanamine Binding Data

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Independent Validation

In the landscape of receptor pharmacology, the characterization of novel ligands is a cornerstone of drug discovery and neuroscience research. 1-(3,5-Dimethoxyphenyl)ethanamine is a phenethylamine derivative with structural similarities to known psychoactive compounds and neurotransmitter modulators. While its precise binding profile is not extensively documented in publicly accessible literature, its chemical structure suggests a potential interaction with monoamine receptors, particularly serotonin (5-HT) receptors, based on the pharmacology of related compounds such as mescaline (3,4,5-trimethoxyphenethylamine) and its numerous analogs.[1][2][3][4]

This guide provides a framework for the independent validation of this compound's binding characteristics. We will outline a multi-faceted approach, employing orthogonal methodologies to not only determine its primary binding targets but also to compare its profile against well-characterized compounds in the same structural family. The emphasis here is on building a self-validating system of experiments, ensuring the trustworthiness and reproducibility of the generated data. This approach is critical for establishing a solid foundation for any further preclinical or clinical development.

Comparative Ligand Selection: Establishing a Pharmacological Context

To understand the unique binding profile of this compound, it is essential to compare it to structurally and pharmacologically related compounds. The following have been selected as comparators:

  • Mescaline (3,4,5-trimethoxyphenethylamine): A naturally occurring psychedelic phenethylamine, providing a foundational benchmark for 5-HT2A and 5-HT2C receptor interaction.[1][4]

  • 2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic phenethylamine with well-documented high affinity for serotonin receptors.[5]

  • TMA (3,4,5-trimethoxyamphetamine): The alpha-methylated analog of mescaline, which allows for an investigation into the structural impact of this modification on receptor binding and potency.[6]

Orthogonal Validation Strategy: A Two-Pillar Approach

A robust validation strategy relies on more than a single experimental technique. We will employ a two-pillar approach:

  • Radioligand Binding Assays: To determine the affinity of this compound and our comparators for specific receptor targets. This method directly measures the physical interaction between the ligand and the receptor.

  • Functional Assays (Calcium Mobilization): To assess the functional consequence of binding – is the compound an agonist, antagonist, or has no functional effect? This provides a deeper understanding of the compound's biological activity.

This dual approach ensures that we not only know if the compound binds, but also what it does upon binding.

G cluster_validation Independent Validation Workflow cluster_binding Pillar 1: Binding Affinity cluster_functional Pillar 2: Functional Activity Start This compound (Test Compound) BindingAssay Radioligand Binding Assays (e.g., at 5-HT2A, 5-HT2C) Start->BindingAssay FunctionalAssay Calcium Mobilization Assay (HEK293 cells expressing target receptor) Start->FunctionalAssay Comparators Comparative Ligands (Mescaline, 2C-B, TMA) Comparators->BindingAssay Comparators->FunctionalAssay Ki_Value Determine Ki (Affinity Constant) BindingAssay->Ki_Value DataAnalysis Comparative Data Analysis Ki_Value->DataAnalysis EC50_Emax Determine EC50 (Potency) & Emax (Efficacy) FunctionalAssay->EC50_Emax EC50_Emax->DataAnalysis Conclusion Comprehensive Binding Profile DataAnalysis->Conclusion

Caption: Orthogonal validation workflow for this compound.

Methodology 1: Radioligand Binding Assays

Principle: This competitive binding assay measures the affinity of a test compound (the "competitor") for a receptor by quantifying its ability to displace a radiolabeled ligand that has a known high affinity for the same receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.

Target Receptors: Based on the pharmacology of related phenethylamines, the primary targets for initial screening will be the human serotonin receptors 5-HT2A and 5-HT2C.

Experimental Protocol:

  • Membrane Preparation:

    • Utilize commercially available cell membranes from HEK293 cells stably expressing either human 5-HT2A or 5-HT2C receptors.

    • Thaw membranes on ice and dilute to the desired concentration (e.g., 10-20 µg of protein per well) in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Assay Setup:

    • In a 96-well plate, add the diluted cell membranes.

    • Add the radioligand. For 5-HT2A, [3H]ketanserin is a standard choice. For 5-HT2C, [3H]mesulergine is commonly used. The concentration of the radioligand should be approximately at its Kd for the respective receptor.

    • Add a range of concentrations of this compound or the comparator compounds (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • For determining non-specific binding, a high concentration of a known non-labeled antagonist (e.g., mianserin for 5-HT2 receptors) is added to a set of wells.

    • Total binding is determined in the absence of any competitor.

  • Incubation and Harvesting:

    • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Methodology 2: In Vitro Functional Assay (Calcium Mobilization)

Principle: The 5-HT2 receptor family, including 5-HT2A and 5-HT2C, are Gq-coupled G protein-coupled receptors (GPCRs). Agonist binding to these receptors activates the Gq protein, leading to the activation of phospholipase C, which in turn results in an increase in intracellular calcium ([Ca²⁺]i). This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.

Experimental Protocol:

  • Cell Culture and Plating:

    • Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A or 5-HT2C receptor.

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

    • Plate the cells in a 96-well or 384-well black, clear-bottom plate and allow them to grow to near confluency.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the cells in the dark at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye uptake and de-esterification.

    • Gently wash the cells with the buffer to remove excess extracellular dye.

  • Compound Addition and Signal Detection:

    • Utilize a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) to measure the fluorescence intensity before and after the addition of the test compounds.

    • Establish a baseline fluorescence reading for each well.

    • Add varying concentrations of this compound or the comparator compounds to the wells.

    • Continuously measure the fluorescence intensity over a period of time (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data to the response produced by a known full agonist (e.g., serotonin) to determine the Emax (maximal efficacy).

    • Plot the normalized response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax.

Comparative Data Summary

The following table presents a hypothetical but expected data outcome from the proposed experiments, providing a clear comparison of this compound against the selected reference compounds.

Compound5-HT2A Binding Affinity (Ki, nM)5-HT2C Binding Affinity (Ki, nM)5-HT2A Functional Potency (EC50, nM)5-HT2A Efficacy (Emax, % of 5-HT)
This compound To be determinedTo be determinedTo be determinedTo be determined
Mescaline~1500 - 5000~2000 - 6000~1000 - 4000~50 - 70%
2C-B~5 - 20~10 - 50~8 - 30~80 - 95%
TMA (3,4,5-TMA)>10,000>10,000~1700~40%

Note: Literature values for comparator compounds can vary based on experimental conditions. The values presented are representative approximations.

G cluster_pathway 5-HT2A Receptor Signaling Pathway Ligand {Agonist Ligand| binds} Receptor {5-HT2A Receptor (GPCR)|Gq-coupled} Ligand:e->Receptor:w Activation G_Protein Gq Protein α βγ Receptor->G_Protein GDP -> GTP PLC Phospholipase C (PLC) G_Protein->PLC α-subunit activates PIP2 PIP2 PLC->PIP2 cleaves IP3_DAG IP3 DAG PIP2->IP3_DAG ER Endoplasmic Reticulum IP3_DAG:n->ER:w IP3 binds to receptor on ER Ca_Store Ca²⁺ Store ER->Ca_Store Ca_Release Intracellular Ca²⁺ Release Ca_Store->Ca_Release leads to

Caption: Agonist-induced signaling cascade of the 5-HT2A receptor.

Conclusion: Towards a Comprehensive Profile

This guide outlines a rigorous and self-validating methodology for characterizing the binding and functional profile of this compound. By employing both radioligand binding and functional calcium mobilization assays, and by benchmarking against well-known compounds like mescaline, 2C-B, and TMA, researchers can generate a high-confidence dataset. This comparative approach is not merely about generating numbers; it is about placing a novel compound within the existing pharmacological landscape, understanding its potential selectivity, and elucidating its mechanism of action at key CNS targets. The resulting comprehensive profile is an indispensable asset for any subsequent research and development efforts.

References

  • Understanding the Mechanisms of Action and Effects of Drugs of Abuse - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - Frontiers. (Source: Frontiers in Pharmacology) [Link]

  • Escaline - Wikipedia. (Source: Wikipedia) [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - Blossom Analysis. (Source: Blossom Analysis) [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - ResearchGate. (Source: ResearchGate) [Link]

  • 2C-B - Wikipedia. (Source: Wikipedia) [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - Frontiers. (Source: Frontiers) [Link]

  • 3,4,5-Trimethoxyamphetamine - Wikipedia. (Source: Wikipedia) [Link]

Sources

A Comparative Analysis of 1-(3,5-Dimethoxyphenyl)ethanamine and Known Psychoactive Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of 1-(3,5-Dimethoxyphenyl)ethanamine, a phenethylamine derivative, against two well-characterized psychoactive compounds: the classic psychedelic 3,4,5-trimethoxyphenethylamine (Mescaline) and the empathogen 3,4-methylenedioxymethamphetamine (MDMA). While direct pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to mescaline allows for predictive analysis of its potential bioactivity. This document synthesizes existing knowledge on related phenethylamines to build a hypothetical profile for the target compound and contrasts it with the established mechanisms of mescaline and MDMA. We provide foundational experimental protocols for receptor binding, in vitro functional analysis, and in vivo behavioral assessment to guide researchers in the empirical characterization of this and other novel compounds.

Introduction: The Phenethylamine Landscape

The substituted phenethylamines are a vast class of neuroactive compounds, encompassing endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic psychoactive substances.[1][2] Their pharmacological effects are diverse, ranging from stimulant to hallucinogenic and empathogenic, and are dictated by the specific substituents on the phenethylamine core structure.[1][3] This guide focuses on this compound, a compound whose psychoactive potential is inferred from its structural relationship to mescaline, a naturally occurring psychedelic found in the peyote cactus.[4][5]

To provide a robust scientific context, we will compare this target compound with:

  • Mescaline (3,4,5-trimethoxyphenethylamine): The archetypal psychedelic phenethylamine, whose effects are primarily mediated by agonism at the serotonin 5-HT2A receptor.[4][6]

  • MDMA (3,4-methylenedioxymethamphetamine): An entactogen that primarily acts as a monoamine releasing agent, particularly of serotonin, by targeting the serotonin transporter (SERT).[7][8][9]

This comparison will illuminate the subtle structural changes that lead to profoundly different pharmacological mechanisms and subjective effects, providing a framework for the rational investigation of novel psychoactive compounds.

Structural and Chemical Comparison

The key difference between this compound and mescaline lies in the position of the methoxy groups on the phenyl ring. The target compound lacks the methoxy group at the 4-position, which is present in mescaline. MDMA, in contrast, features a methylenedioxy ring and an N-methyl group, distinguishing it significantly from the methoxylated phenethylamines.

CompoundStructureIUPAC NameMolar Mass ( g/mol )Key Structural Features
This compound 1-(3,5-Dimethoxyphenyl)ethan-1-amine181.25Phenethylamine core; Methoxy groups at C3, C5
Mescaline 2-(3,4,5-Trimethoxyphenyl)ethan-1-amine211.26Phenethylamine core; Methoxy groups at C3, C4, C5
MDMA 1-(Benzo[d][4][10]dioxol-5-yl)-N-methylpropan-2-amine193.25Amphetamine core; Methylenedioxy ring; N-methyl group

Comparative Pharmacodynamics: Receptor and Transporter Interactions

The primary mechanism of action distinguishes classic psychedelics from entactogens. Psychedelics like mescaline are direct receptor agonists, while entactogens like MDMA are primarily transporter substrates and releasing agents.[9][11]

Predicted Profile of this compound

Based on structure-activity relationships of mescaline analogs, this compound is hypothesized to act as a serotonin receptor agonist. Research on related 4-alkoxy-3,5-dimethoxyphenethylamines (scalines) shows that modifications to the 4-position substituent significantly alter affinity and efficacy at 5-HT2A receptors.[4][12] The absence of a 4-position substituent in our target compound, compared to mescaline, suggests it may have a lower affinity for the 5-HT2A receptor. However, empirical testing is required to confirm this.

Known Psychoactive Comparators

Psychedelic effects are primarily linked to agonism at the 5-HT2A receptor, which initiates a Gq-coupled signaling cascade.[4][6] In contrast, MDMA's primary targets are the monoamine transporters, with a high affinity for the serotonin transporter (SERT).[9][13]

Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)

Target Mescaline MDMA (racemic) Predicted Target Compound Activity Rationale for Prediction
5-HT2A Receptor 150 - 12,000[4][12] ~4,700 (R-enantiomer)[14] Weak to moderate affinity Structural similarity to mescaline; lack of a 4-position substituent may reduce affinity compared to mescaline and its potent "scaline" analogues.[4][12]
5-HT2C Receptor Weak affinity[4] Weak affinity[9] Weak affinity Mescaline derivatives generally show lower affinity for 5-HT2C compared to 5-HT2A.[4]
Serotonin Transporter (SERT) >30,000[6] 222 (S-enantiomer)[14] Very low affinity Phenethylamines without an alpha-methyl group and with bulky ring substituents typically have poor affinity for monoamine transporters.[6]
Dopamine Transporter (DAT) >30,000[6] ~2,300 (S-enantiomer)[14] Very low affinity See SERT rationale.

| Norepinephrine Transporter (NET) | >30,000[6] | ~7,800 (S-enantiomer)[14] | Very low affinity | See SERT rationale. |

Signaling Pathways

Agonism at the 5-HT2A receptor by a psychedelic compound typically initiates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and protein kinase C (PKC) activation, ultimately modulating neuronal excitability in cortical regions.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Neuronal_Response Altered Neuronal Excitability PKC->Neuronal_Response Ligand Psychedelic Agonist (e.g., Mescaline) Ligand->Receptor Binds

Figure 1: Simplified 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Protocols for Characterization

To empirically determine the pharmacological profile of this compound, a tiered approach involving in vitro and in vivo assays is necessary. The following protocols serve as a validated starting point.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for a panel of relevant receptors and transporters (e.g., 5-HT2A, 5-HT2C, SERT, DAT, NET).

Causality: This assay quantifies the direct interaction between a compound and its target protein. By competing with a known radiolabeled ligand, we can calculate the affinity of the unlabeled test compound. The choice of CHO-K1 or HEK293 cells is based on their robust growth and low endogenous expression of most target receptors, providing a clean system for analysis.

Sources

A Senior Application Scientist's Guide to the Pharmacological Benchmarking of 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the pharmacological characterization of 1-(3,5-Dimethoxyphenyl)ethanamine, a substituted phenethylamine. Given its structural similarity to known psychoactive compounds like mescaline, a rigorous benchmarking process is essential to elucidate its mechanism of action and functional activity.[1][2] We present a multi-phase experimental approach, beginning with receptor binding affinity screening to identify primary molecular targets, followed by functional assays to determine agonist or antagonist properties. This guide details the scientific rationale, step-by-step protocols for key in vitro assays, and a selection of appropriate standard compounds to provide a robust comparative context for interpreting the experimental data.

Introduction and Rationale

This compound belongs to the phenethylamine class, a vast family of compounds known for diverse psychoactive effects, including stimulant and hallucinogenic properties.[3] Its structure, specifically the dimethoxy substitutions on the phenyl ring, suggests a potential interaction with monoamine neurotransmitter systems, particularly serotonin and dopamine receptors, which are common targets for such molecules.[4][5]

Characterizing a novel compound requires a systematic approach. The primary objective is to move from broad screening to specific functional analysis. This process not only reveals the compound's potency and efficacy but also contextualizes its activity relative to well-understood standard compounds. This comparative data is critical for predicting in vivo effects and assessing therapeutic or toxicological potential.

Why These Benchmarks?

The selection of standard compounds is dictated by the predicted targets of our test compound. Based on its phenethylamine backbone, the serotonin 5-HT₂ₐ receptor is a primary suspect for psychedelic activity.[6] Therefore, our core benchmarking strategy will focus on this target.

  • Standard Agonist: (±)-DOI Hydrochloride: A potent and well-characterized 5-HT₂ₐ/₂C receptor agonist.[7] It is widely used in research to study the effects of 5-HT₂ₐ receptor activation and serves as an excellent positive control for both binding affinity and functional activation.[8][9]

  • Standard Antagonist: Ketanserin: A selective 5-HT₂ₐ receptor antagonist.[10][11][12] It is the canonical compound used to block 5-HT₂ₐ receptor activity and is essential for confirming that the observed effects of our test compound are indeed mediated by this receptor.[13] Its affinity for the receptor is well-documented, providing a reliable benchmark for antagonist binding.[14][15]

This guide will detail two primary experimental phases:

  • Phase 1: Receptor Binding Profile: To determine the affinity (Ki) of this compound for the human 5-HT₂ₐ receptor in comparison to our standards.

  • Phase 2: Functional Activity Profile: To determine if the compound acts as an agonist (activator) or antagonist (blocker) at the 5-HT₂ₐ receptor and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

Phase 1: Receptor Binding Profile via Radioligand Assay

The initial step is to quantify the direct interaction between the test compound and the target receptor. A competitive radioligand binding assay is the gold standard for this purpose.[16][17] This technique measures the ability of an unlabeled compound (our test compound) to displace a radioactively labeled ligand that has a known high affinity for the receptor.

Causality of Experimental Choice: We use a competitive binding assay to calculate the inhibition constant (Ki), an intrinsic measure of the compound's affinity for the receptor. This value is independent of the specific radioligand and assay conditions, allowing for standardized comparison across different studies.[16] We will use [³H]ketanserin as the radioligand due to its high affinity and selectivity for the 5-HT₂ₐ receptor.[14]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing h5-HT2A receptor P2 Prepare solutions: - Test Compound (serial dilution) - DOI (serial dilution) - [3H]ketanserin (fixed conc.) - Non-specific binding control (high conc. unlabeled ketanserin) A1 Incubate membranes with: 1. Radioligand + Buffer (Total Binding) 2. Radioligand + NSB Control (Non-Specific) 3. Radioligand + Test Compound/DOI P2->A1 Add to 96-well plate H1 Rapidly filter mixture through glass fiber filters A1->H1 After reaching equilibrium H2 Wash filters with ice-cold buffer to remove unbound radioligand H1->H2 H3 Add scintillation cocktail and count radioactivity (CPM) H2->H3 D1 Calculate Specific Binding: Total CPM - Non-Specific CPM H3->D1 D2 Plot % Inhibition vs. log[Compound Concentration] D1->D2 D3 Determine IC50 value from non-linear regression D2->D3 D4 Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: 5-HT₂ₐ Receptor Binding Assay

This protocol is adapted from standard methodologies for 96-well plate-based assays.[18][19]

  • Membrane Preparation:

    • Use commercially available membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂ₐ receptor.[15]

    • On the day of the assay, thaw membranes and resuspend in ice-cold binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[18]

    • Determine protein concentration using a BCA assay. Dilute to a final concentration that yields robust signal-to-noise (e.g., 10-20 µg protein per well).

  • Assay Plate Setup (96-well plate):

    • Test Compounds: Prepare 11-point serial dilutions of this compound and the standard compound (DOI) in binding buffer.

    • Total Binding: Wells containing only membrane preparation, binding buffer, and [³H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM).[14]

    • Non-Specific Binding (NSB): Wells containing membrane, [³H]ketanserin, and a high concentration of unlabeled ketanserin (e.g., 1 µM) to saturate all specific binding sites.[14]

    • Competition: To each well, add 150 µL of membrane preparation, 50 µL of the competing test compound/standard, and 50 µL of [³H]ketanserin solution. The final volume is 250 µL.[18]

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[14][18]

  • Harvesting:

    • Stop the reaction by rapid vacuum filtration onto 0.3% polyethyleneimine (PEI) pre-soaked glass fiber filters (e.g., GF/C) using a 96-well cell harvester.

    • Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.

  • Counting & Analysis:

    • Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve.

    • Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity
CompoundReceptorKi (nM) ± SEM
This compoundHuman 5-HT₂ₐExperimental Value
(±)-DOI Hydrochloride (Standard Agonist)Human 5-HT₂ₐ~0.7
Ketanserin (Standard Antagonist)Human 5-HT₂ₐ~1.1
Note: Literature values for standards are provided for comparative purposes.[7][14] Actual experimental values should be determined in parallel.

Phase 2: Functional Characterization via Calcium Mobilization Assay

Identifying binding affinity is only the first step. We must now determine the functional consequence of that binding. Does the compound activate the receptor (agonism) or block it (antagonism)? The 5-HT₂ₐ receptor is a Gq-coupled G protein-coupled receptor (GPCR).[20] Its activation leads to the release of intracellular calcium (Ca²⁺) stores.[21] A calcium flux assay is therefore a direct and robust method to measure the functional output of receptor activation.[6][22][23]

Causality of Experimental Choice: This cell-based assay provides a direct readout of the canonical Gq signaling pathway. By measuring the increase in intracellular Ca²⁺ in response to the compound, we can determine its potency (EC₅₀ - the concentration for half-maximal response) and efficacy (Eₘₐₓ - the maximum possible response). Comparing the Eₘₐₓ of the test compound to that of a known full agonist (DOI) allows us to classify it as a full, partial, or silent agonist, or an antagonist.

Signaling Pathway: 5-HT₂ₐ Receptor Activation

G Ligand Agonist (e.g., DOI, Test Compound) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein (α, β, γ subunits) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

Caption: Gq-protein signaling cascade upon 5-HT₂ₐ receptor activation.

Detailed Protocol: Calcium Mobilization Assay

This protocol is designed for use with a microplate reader equipped with a fluorescent detector (e.g., FLIPR or FlexStation).[22]

  • Cell Culture:

    • Seed HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor into black-walled, clear-bottom 96-well plates.

    • Culture overnight to allow for the formation of a confluent monolayer.[22]

  • Dye Loading:

    • Aspirate the culture medium.

    • Add 100 µL of a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) prepared in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Incubate for 30-60 minutes at 37°C, 5% CO₂, allowing the dye to enter the cells.[22]

  • Compound Plate Preparation:

    • In a separate 96-well plate, prepare 5x concentrated serial dilutions of the test compound and standards (DOI and Ketanserin).

  • Measurement (Agonist Mode):

    • Place the cell plate into the microplate reader and establish a stable baseline fluorescence reading.

    • The instrument will automatically inject the compound solutions from the compound plate into the cell plate.

    • Measure the change in fluorescence intensity over time (typically 90-120 seconds). The peak fluorescence corresponds to the maximum calcium release.

  • Measurement (Antagonist Mode):

    • To test for antagonist activity, pre-incubate the dye-loaded cells with serial dilutions of the test compound (or Ketanserin as a positive control) for 15-30 minutes.

    • Then, add a fixed concentration of the agonist DOI (a concentration that gives ~80% of its maximal response, i.e., EC₈₀).

    • Measure the inhibition of the DOI-induced calcium flux.

  • Data Analysis:

    • Agonist: Plot the peak fluorescence response against the log[compound concentration]. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ. Normalize the data by setting the buffer response to 0% and the maximal DOI response to 100%.

    • Antagonist: Plot the inhibition of the DOI response against the log[compound concentration]. Fit the data to determine the IC₅₀.

Data Presentation: Functional Activity

Agonist Profile

Compound EC₅₀ (nM) ± SEM Eₘₐₓ (% of DOI) ± SEM Classification
This compound Experimental Value Experimental Value Full/Partial Agonist
(±)-DOI Hydrochloride (Standard) ~9.3 100% (by definition) Full Agonist
Ketanserin (Standard) No Activity 0% Antagonist

Note: Literature EC₅₀ for DOI is provided for reference.[20]

Antagonist Profile

Compound IC₅₀ (nM) ± SEM
This compound Experimental Value (if active)
Ketanserin (Standard) ~5.7

Note: Literature IC₅₀ for Ketanserin is provided for reference.[20]

Synthesis and Interpretation

The final step is to synthesize the data from both phases to build a complete pharmacological profile.

  • Scenario 1: Potent Binder, Full Agonist. If the test compound shows a low Ki value (e.g., <100 nM) and an Eₘₐₓ near 100% of DOI, it is a potent, full agonist at the 5-HT₂ₐ receptor. Its pharmacological profile would be similar to classic psychedelics.

  • Scenario 2: Potent Binder, Partial Agonist. If the Ki is low but the Eₘₐₓ is significantly below 100% (e.g., 20-80%), it is a partial agonist. This can lead to a different in vivo profile, sometimes with a ceiling effect or even antagonist properties in the presence of a full agonist.

  • Scenario 3: Potent Binder, No Agonist Activity. If the Ki is low, but the compound shows no activity in the agonist assay and does show a low IC₅₀ in the antagonist assay, it is a competitive antagonist, similar to Ketanserin.

  • Scenario 4: Weak Binder, Weak/No Activity. If the Ki value is high (>1000 nM) and functional activity is low or absent, the 5-HT₂ₐ receptor is likely not a primary target for this compound, and further screening against other receptors (e.g., dopamine, adrenergic, or other serotonin subtypes) would be warranted.

This structured benchmarking approach provides a clear, data-driven characterization of this compound. By grounding the experimental results in the context of well-defined standards, researchers can confidently classify the compound's primary mechanism of action and make informed decisions for subsequent stages of drug discovery and development.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. A comprehensive, expert-curated database of drug targets and ligands. [Link][24][25][26][27][28]

  • Mechanism of action of ketanserin. An article detailing the antagonistic properties of Ketanserin at serotonin and adrenergic receptors. [Link][10]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. A detailed protocol for conducting calcium flux assays. [Link][22]

  • What is the mechanism of Ketanserin? A summary of Ketanserin's function as a selective antagonist of 5-HT2A and alpha-1 adrenergic receptors. [Link][13]

  • Ketanserin - Wikipedia. An overview of the pharmacodynamics and properties of Ketanserin. [Link][11]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. A review of in vitro techniques for characterizing 5-HT2A receptor agonists. [Link][6]

  • Radioligand Binding Assay Protocol - Gifford Bioscience. A sample protocol for conducting radioligand binding assays. [Link][18]

  • 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia. Information on the pharmacology of DOI, including its receptor targets. [Link][9]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Commercial assay information providing reference EC50/IC50 values for standard compounds. [Link][20]

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Commercial assay information providing reference binding data for standard compounds. [Link][14]

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. Information on a commercial binding assay service, confirming cell lines and targets. [Link][15]

  • Escaline - Wikipedia. An entry for a structurally related phenethylamine, providing context for the class. [Link][1]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening. A scientific paper detailing the development of a 5-HT2A binding assay. [Link][19]

  • 5-HT2A Serotonin Receptor Assay - Innoprot. Description of a functional cell-based assay for the 5-HT2A receptor. [Link][21]

Sources

A Comparative Guide to 1-(3,5-Dimethoxyphenyl)ethanamine Analogs: Structure, Activity, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of 1-(3,5-dimethoxyphenyl)ethanamine analogs, a significant class of phenethylamines with profound effects on the central nervous system. Our focus is on elucidating the structure-activity relationships (SAR) that govern their pharmacological profiles, particularly their interactions with serotonin receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and their potential therapeutic applications. We will dissect the causal links between chemical structure and biological function, present key experimental data for objective comparison, and provide detailed protocols for in-vitro evaluation.

Introduction: The 3,5-Dimethoxyphenethylamine Scaffold

The this compound core structure is closely related to the naturally occurring psychedelic, mescaline (3,4,5-trimethoxyphenethylamine)[1][2][3][4][5]. This family of compounds has been the subject of extensive research to understand how structural modifications influence their interaction with serotonin receptors, primarily the 5-HT₂ₐ receptor, which is the main target for their psychedelic effects[6][7]. The 3,5-dimethoxy substitution pattern is a key feature, and variations at the 4-position of the phenyl ring and on the ethylamine side chain lead to a diverse range of analogs with distinct pharmacological properties[1][2][4]. These analogs are often broadly categorized into phenethylamines (often termed "scalines") and their α-methylated counterparts, the amphetamines (termed "3C-scalines")[1][2][4][5].

Core Structural Features and Analog Classes

The pharmacological activity of these analogs is primarily dictated by a few key structural elements. Understanding these is crucial for designing new compounds with desired properties.

  • The Phenyl Ring Substitution: The methoxy groups at the 3 and 5 positions are crucial for activity. The substituent at the 4-position, however, is the most critical modulator of potency and efficacy at the 5-HT₂ₐ receptor[1][6].

  • The Ethylamine Side Chain: The length and substitution on this chain are also important. The addition of a methyl group to the α-carbon converts the phenethylamine into a more metabolically stable and often more potent amphetamine derivative[6].

  • The Amine Group: Substitution on the primary amine generally reduces potency, although there are exceptions, such as N-benzyl substitution which has been shown to improve binding affinity[6].

Below is a diagram illustrating the key structural features and their influence on activity.

cluster_0 Core this compound Scaffold cluster_1 Key Modification Points Scaffold R1 R1: 4-Position Substituent (Modulates Potency & Selectivity) Scaffold->R1 Phenyl Ring R2 R2: α-Carbon Substituent (Phenethylamine vs. Amphetamine) Scaffold->R2 Ethylamine Chain R3 R3: Amine Substituent (Generally reduces potency) Scaffold->R3 Ethylamine Chain

Caption: Key structural modification points on the this compound scaffold.

Comparative Pharmacological Profiles

The primary mechanism of action for the psychedelic effects of these compounds is agonist activity at the serotonin 5-HT₂ₐ receptor[6]. However, their interactions with other serotonin receptor subtypes, such as 5-HT₁ₐ, 5-HT₂ₙ, and 5-HT₂ₒ, contribute to their overall pharmacological profile and potential side effects[1][2][4][5].

Serotonin 5-HT₂ₐ Receptor Interactions

Generally, both scalines and 3C-scalines exhibit weak to moderately high affinity for the 5-HT₂ₐ receptor[2][4]. The affinity and functional activity are significantly influenced by the nature of the 4-position substituent.

  • Effect of 4-Alkoxy Chain Length: Extending the 4-alkoxy substituent tends to increase binding affinities at both 5-HT₂ₐ and 5-HT₂ₒ receptors and enhances activation potency and efficacy at the 5-HT₂ₐ receptor[1][4].

  • Effect of Fluorination: The introduction of fluorinated 4-alkoxy substituents generally increases binding affinities for 5-HT₂ₐ and 5-HT₂ₒ receptors and boosts activation potency and efficacy at both 5-HT₂ₐ and 5-HT₂ₙ receptors[1][4]. For instance, difluoromescaline (DFM) and trifluoromescaline (TFM) show a 4-fold and over 9-fold increase in human potency compared to mescaline, respectively[1].

  • Phenethylamines vs. Amphetamines (α-Methylation): The addition of an α-methyl group (forming the 3C-scalines) often leads to a marginal increase in potency and a comparable duration of action to their phenethylamine counterparts[1][5]. However, in some cases, like with 3C-AL (4-allyloxy), a significant increase in potency is observed[2]. The R-enantiomers of the amphetamine derivatives are generally the more potent enantiomers, exhibiting higher affinity and functional potency at the 5-HT₂ₐ receptor[1].

Selectivity Profile

Most of the 3,4,5-substituted phenethylamine and amphetamine derivatives show a moderate to high preference for the 5-HT₂ₐ receptor over the 5-HT₁ₐ receptor[2]. Their affinities for 5-HT₂ₐ and 5-HT₂ₒ receptors are often similar, with some compounds showing slight selectivity for one over the other[2]. Notably, these compounds generally exhibit low affinity for non-serotonergic targets like adrenergic and dopaminergic receptors[1][4].

Data Summary: A Comparative Overview

The following tables summarize the in-vitro pharmacological data for a selection of this compound analogs, allowing for a direct comparison of their performance.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of Selected Analogs

Compound4-Position Substituentα-Carbon5-HT₂ₐ Kᵢ (nM)5-HT₂ₙ Kᵢ (nM)5-HT₂ₒ Kᵢ (nM)
Mescaline MethoxyH~12,000>10,000>10,000
Escaline EthoxyH~1,500~2,000~1,800
Proscaline PropoxyH~500~800~600
TFM TrifluoromethoxyH~300~500~400
TMA MethoxyCH₃~10,000>10,000>10,000
3C-E EthoxyCH₃~1,200~1,500~1,400
3C-P PropoxyCH₃~350~600~450
3C-AL AllyloxyCH₃~250~400~300

Data compiled and synthesized from multiple sources for comparative purposes.[1][2][4]

Table 2: Comparative Functional Activity at the 5-HT₂ₐ Receptor

CompoundEC₅₀ (nM)Eₘₐₓ (% of 5-HT)Agonist Type
Mescaline >10,000<50%Partial Agonist
Escaline ~800~85%Full Agonist
Proscaline ~300~90%Full Agonist
TFM ~150~95%Full Agonist
TMA ~8,000<60%Partial Agonist
3C-E ~600~88%Full Agonist
3C-P ~200~92%Full Agonist
3C-AL ~120~98%Full Agonist

Data compiled and synthesized from multiple sources for comparative purposes. Full agonism is defined as Eₘₐₓ > 85%.[1][4]

Experimental Protocols: In-Vitro Evaluation

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed methodologies for the key in-vitro experiments used to characterize these analogs.

Radioligand Binding Assays

This protocol is a self-validating system to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound analogs for serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₒ).

Materials:

  • Cell membranes expressing the human receptor of interest.

  • Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

  • Test compounds (analogs) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known antagonist).

  • Assay buffer.

  • Scintillation fluid and counter.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control. Incubate at a specific temperature for a set time to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

This protocol assesses the functional activity (potency and efficacy) of the analogs as agonists or antagonists.

Objective: To measure the ability of the analogs to activate Gq-coupled receptors like 5-HT₂ₐ, leading to an increase in intracellular calcium.

Materials:

  • A stable cell line expressing the human receptor of interest (e.g., HEK293 cells with h5-HT₂ₐ).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds at various concentrations.

  • A reference agonist (e.g., serotonin, 5-HT).

  • A fluorescence plate reader.

Step-by-Step Methodology:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye and incubate.

  • Compound Addition: Add varying concentrations of the test compounds or the reference agonist to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve. Determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal response relative to the reference agonist) from this curve.

Below is a workflow diagram for the in-vitro pharmacological evaluation of these analogs.

Start Start Test_Compound Synthesized Analog Start->Test_Compound Binding_Assay Radioligand Binding Assay Test_Compound->Binding_Assay Functional_Assay Calcium Mobilization Functional Assay Test_Compound->Functional_Assay Data_Analysis_Binding Calculate Ki (Affinity) Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Calculate EC50 (Potency) & Emax (Efficacy) Functional_Assay->Data_Analysis_Functional SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis_Binding->SAR_Analysis Data_Analysis_Functional->SAR_Analysis End End SAR_Analysis->End

Caption: Workflow for in-vitro pharmacological evaluation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel serotonergic ligands. The structure-activity relationships discussed herein demonstrate that subtle modifications to the core structure can lead to significant changes in receptor affinity, selectivity, and functional activity. Specifically, elongation and fluorination of the 4-position alkoxy group, as well as α-methylation of the ethylamine side chain, are effective strategies for enhancing potency at the 5-HT₂ₐ receptor.

Future research should continue to explore novel substitutions at the 4-position to further refine the pharmacological profile of these analogs. Additionally, a deeper understanding of their functional selectivity or "biased agonism" at the 5-HT₂ₐ receptor could lead to the development of compounds with more specific downstream signaling effects, potentially separating therapeutic benefits from undesirable psychedelic effects. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations.

References

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Wikipedia. (n.d.). Escaline. Wikipedia. [Link]

  • PubMed. (1985). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. PubMed. [Link]

  • Wikipedia. (n.d.). 2C-B. Wikipedia. [Link]

  • ResearchGate. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. ResearchGate. [Link]

  • PubMed Central. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. PubMed Central. [Link]

  • PubMed Central. (2019). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PubMed Central. [Link]

  • ResearchGate. (n.d.). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). ResearchGate. [Link]

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A Comparative Guide to 5-HT₆ Receptor Ligands: Evaluating Phenethylamines Against Clinically Investigated Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of various chemical scaffolds targeting the serotonin 6 (5-HT₆) receptor, a prominent target in central nervous system (CNS) drug discovery. While this document takes a broad view, it is framed to address the specific properties of the phenethylamine class, typified by structures like 1-(3,5-Dimethoxyphenyl)ethanamine, in comparison to more extensively studied 5-HT₆ receptor antagonists and agonists. We will delve into the underlying signaling mechanisms, comparative binding affinities, functional activities, and the self-validating experimental protocols essential for their characterization.

The 5-HT₆ Receptor: A Unique CNS Target for Cognitive Modulation

The 5-HT₆ receptor, a G-protein coupled receptor (GPCR), holds a unique position among serotonin receptors due to its almost exclusive expression within the CNS.[1][2][3] Its high density in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex, has made it an attractive target for therapeutic intervention in cognitive disorders, notably Alzheimer's disease (AD) and schizophrenia.[1][4]

A fascinating paradox in 5-HT₆ receptor pharmacology is that both antagonists and agonists have demonstrated pro-cognitive effects in preclinical models.[5][6][7][8] This suggests a complex regulatory role and multiple downstream signaling pathways that can be modulated to achieve therapeutic benefit. Blockade of the 5-HT₆ receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, key pathways often compromised in neurodegenerative diseases.[5][8]

Ligand Scaffolds: A Comparative Overview

The exploration of 5-HT₆ receptor modulators has spanned numerous chemical classes. Here, we compare the phenethylamine scaffold with ligands that have progressed to clinical evaluation.

The Phenethylamine Scaffold: A Case Study of this compound

Phenethylamines, a class of compounds that includes neurotransmitters and psychedelic agents, are characterized by a core phenylethylamine structure. This compound is a derivative of mescaline. While extensive research has detailed the interaction of such phenethylamines with 5-HT₂ family receptors (5-HT₂ₐ and 5-HT₂꜀), there is a notable lack of specific, published data characterizing the binding affinity or functional activity of this compound at the 5-HT₆ receptor.[9] This highlights a critical aspect of drug development: receptor selectivity. A ligand's utility is defined not only by its affinity for the target but also by its lack of affinity for off-target receptors that could lead to undesirable side effects.

Clinically Investigated 5-HT₆ Receptor Antagonists

The most significant research efforts have focused on 5-HT₆ receptor antagonists.[4][10] Two prominent examples that have undergone extensive clinical trials are Idalopirdine and Intepirdine.

  • Idalopirdine (Lu AE58054): A potent and selective 5-HT₆ receptor antagonist with a high binding affinity (Ki = 0.83 nM).[11][12] It was developed as an adjunctive therapy to acetylcholinesterase inhibitors for mild-to-moderate AD.[2][11] Preclinical studies suggested it could potentiate cholinergic and glutamatergic neurotransmission.[2] Despite promising phase II results, larger phase III trials ultimately failed to demonstrate statistically significant cognitive improvement.[4][8]

  • Intepirdine (RVT-101 / SB-742457): Another selective 5-HT₆ receptor antagonist that was evaluated for AD and Lewy body dementia.[5][13] Like idalopirdine, it showed some promise in early trials but did not meet its primary endpoints in a large phase III study, leading to the discontinuation of its development.[13][14][15]

The clinical failures of these antagonists suggest that while the 5-HT₆ receptor is a valid target, a more nuanced understanding of its signaling and the specific patient populations is required.[4][8]

The Rise of 5-HT₆ Receptor Agonists

Paradoxically, selective 5-HT₆ receptor agonists have also shown therapeutic potential, particularly as pro-cognitive agents.[6][16] This dual efficacy of both antagonists and agonists underscores the complexity of the receptor's function.[7]

  • E-6801 and E-6837: These are potent partial agonists at the 5-HT₆ receptor.[17][18] Studies have shown they can reverse cognitive deficits in animal models.[7]

  • WAY-208,466: This selective agonist has been shown to be active in rodent models of depression and anxiety and to improve emotional learning.[19][20]

Quantitative Comparison of Ligand Performance

The following table summarizes the binding affinities and functional potencies of representative 5-HT₆ receptor ligands. This data is essential for researchers to compare the relative performance and selectivity of these compounds.

Compound Class Binding Affinity (Ki, nM) Functional Activity (EC₅₀/IC₅₀, nM) Notes
Idalopirdine Antagonist0.83[12]-High affinity and selectivity. Failed Phase III trials for AD.[4][8]
Intepirdine Antagonist~1[7]-Selective antagonist. Failed Phase III trials for AD.[13][14]
SB-271046 Inverse Agonist / Antagonist~1.25 (pKi = 9)[7]-Widely used research tool. Exhibits inverse agonist properties.[17][18]
E-6801 Partial Agonist~1[7]~10 (pEC₅₀ = 8.0)[18]Potent partial agonist with pro-cognitive effects in vivo.[7]
WAY-208,466 Agonist--Active in models of depression and improves emotional learning.[19][20]
Serotonin (5-HT) Endogenous Agonist-~58 (pEC₅₀ = 7.24)[18]The natural ligand for the receptor.

Note: Data for this compound is not included due to a lack of available, specific binding or functional data for the 5-HT₆ receptor in the reviewed literature.

Mechanistic Insights: The 5-HT₆ Receptor Signaling Cascade

Understanding the downstream signaling of the 5-HT₆ receptor is crucial to interpreting ligand effects. The receptor is not limited to a single pathway; its activation can trigger a cascade of intracellular events.

The canonical pathway involves coupling to the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][21][22] However, research has uncovered several non-canonical pathways that contribute to its physiological roles. The receptor's C-terminus can interact with various proteins, including the Fyn tyrosine kinase, Jun activation domain-binding protein 1 (JAB1), and Cdk5, activating downstream pathways like mTOR and ERK1/2.[1][21][22][23] This signaling diversity may explain how different ligands (agonists vs. antagonists) can produce overlapping functional outcomes.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_non_canonical Non-Canonical Pathways Ligand 5-HT₆ Ligand (Agonist) Receptor 5-HT₆ Receptor Ligand->Receptor Binds G_Protein Gαsβγ Receptor->G_Protein Activates Fyn Fyn Kinase Receptor->Fyn Interacts mTOR mTOR Pathway Receptor->mTOR Engages Cdk5 Cdk5 Pathway Receptor->Cdk5 AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Modulates Fyn->Gene -> ERK1/2

Caption: Canonical and non-canonical 5-HT₆ receptor signaling pathways.

Experimental Protocols: A Guide to Ligand Characterization

The trustworthiness of comparative data hinges on robust and well-described experimental methodologies. Below are step-by-step protocols for the two primary assays used to characterize 5-HT₆ receptor ligands.

Protocol: Competitive Radioligand Binding Assay (Determining Ki)

This assay quantifies the affinity of a test compound for the 5-HT₆ receptor by measuring how effectively it competes with a radiolabeled ligand.

Workflow Diagram

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane 1. Prepare membranes from cells expressing 5-HT₆ receptor. Mix 4. Incubate membranes, radioligand, and test compound in 96-well plate. Membrane->Mix Radioligand 2. Prepare radioligand (e.g., [³H]-LSD) stock. Radioligand->Mix Compound 3. Prepare serial dilutions of test compound. Compound->Mix Filter 5. Rapidly filter mixture through glass fiber filter to separate bound/unbound. Mix->Filter Incubate (e.g., 60 min at 37°C) Wash 6. Wash filters with ice-cold buffer. Filter->Wash Count 7. Quantify radioactivity on filters using scintillation counting. Wash->Count Plot 8. Plot % inhibition vs. log[compound concentration]. Count->Plot Calculate 9. Calculate IC₅₀ and convert to Ki using Cheng-Prusoff equation. Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize membranes from a stable cell line (e.g., HEK-293) recombinantly expressing the human 5-HT₆ receptor.[17] Homogenize cells and isolate the membrane fraction via centrifugation. Determine protein concentration using a standard method like the BCA assay.[24]

  • Assay Buffer: Prepare a binding buffer, typically 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA, pH 7.4.[17][24]

  • Reaction Setup: In a 96-well plate, combine:

    • Receptor membranes (e.g., 25 µg protein/well).[17]

    • A fixed concentration of a suitable radioligand (e.g., [³H]-LSD).[17]

    • Varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, use a high concentration of a known ligand (e.g., 10 µM methiothepin or 100 µM serotonin).[17]

    • For total binding, add assay buffer instead of a competitor.

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow the binding to reach equilibrium.[17]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in polyethyleneimine (PEI).[24][25] This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[24]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17][24]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Protocol: cAMP Functional Assay (Determining EC₅₀/IC₅₀)

This assay measures the functional consequence of receptor binding by quantifying changes in intracellular cAMP levels, the primary second messenger of the canonical 5-HT₆ signaling pathway.

Workflow Diagram

cAMP_Assay cluster_prep Preparation cluster_treatment Cell Treatment cluster_detection Detection & Reading cluster_analysis Data Analysis Cells 1. Plate 5-HT₆-expressing cells (e.g., HEK-293) in a 384-well plate. Treat 3. Add test compound to cells. For antagonists, pre-incubate before adding a fixed concentration of agonist (e.g., 5-HT). Cells->Treat Compound 2. Prepare serial dilutions of test compound (agonist or antagonist). Compound->Treat Lyse 4. Stop reaction and lyse cells. Treat->Lyse Incubate (e.g., 30 min at 37°C) Detect 5. Add detection reagents (e.g., HTRF or LANCE). These contain labeled antibodies against cAMP. Lyse->Detect Read 6. Read plate on a compatible plate reader (e.g., TR-FRET). Detect->Read Incubate (e.g., 1-2 hr at RT) Plot 7. Plot response (e.g., HTRF ratio) vs. log[compound concentration]. Read->Plot Calculate 8. Calculate EC₅₀ for agonists or IC₅₀ for antagonists. Plot->Calculate

Caption: Workflow for a cell-based cAMP functional assay.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK-293 cells stably expressing the human 5-HT₆ receptor into 384-well plates and culture until they form a confluent monolayer.[17][26]

  • Assay Medium: Prepare a stimulation buffer, such as HBSS or Ham's F12 medium, containing a phosphodiesterase inhibitor like IBMX (1 mM) to prevent the degradation of cAMP.[26]

  • Agonist Mode:

    • Add varying concentrations of the test agonist to the cells.

    • Incubate for 30 minutes at 37°C.[17][27]

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test antagonist for a set period (e.g., 15 minutes).[17]

    • Add a fixed concentration of a known agonist (like serotonin) at its EC₈₀ concentration.

    • Incubate for an additional 30 minutes at 37°C.

  • Cell Lysis and Detection: Stop the reaction and lyse the cells. Quantify the accumulated cAMP using a commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE TR-FRET assay.[26][28] These assays use antibodies labeled with a donor and acceptor fluorophore that bind to cAMP, generating a signal proportional to the cAMP concentration.

  • Data Reading: Read the plate using a microplate reader capable of detecting the specific fluorescence signal (e.g., TR-FRET).

  • Data Analysis:

    • For agonists, plot the signal against the log concentration of the compound to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).

    • For antagonists, plot the signal against the log concentration of the compound to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Conclusion and Future Directions

The 5-HT₆ receptor remains a compelling, albeit challenging, target for CNS disorders. While high-affinity antagonists like idalopirdine and intepirdine have failed to translate preclinical promise into clinical efficacy for AD, this has spurred deeper investigation into the receptor's complex biology.[4][8] The paradoxical pro-cognitive effects of agonists suggest that simple receptor blockade may be an insufficient therapeutic strategy.[6][16]

For novel scaffolds like this compound, the path forward is clear. The primary, essential step is thorough characterization, starting with the foundational binding and functional assays described here to determine its affinity and efficacy at the 5-HT₆ receptor. Furthermore, a comprehensive selectivity screen against other serotonin receptors and CNS targets is imperative to understand its potential as a research tool or therapeutic lead. Future research must focus not just on affinity but on the nuanced functional outcomes of ligand binding, exploring biased agonism and the engagement of non-canonical signaling pathways to unlock the full therapeutic potential of modulating the 5-HT₆ receptor.

References

  • Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Tre
  • 5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress. (n.d.). PMC.
  • 5-HT6 receptor. (n.d.). Wikipedia. [Link]

  • Intepirdine. (n.d.). Wikipedia. [Link]

  • Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles. (2022). MDPI. [Link]

  • Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects. (2009). International Journal of Neuropsychopharmacology.
  • 5-HT6 receptor signaling pathways. The 5-HT6 receptor is positively... (n.d.). ResearchGate. [Link]

  • Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects. (2009). Oxford Academic. [Link]

  • Another Alzheimer's failure: A Phase 3 trial of the 5-HT6 antagonist, intepirdine, in over 1,300 people with mild to moderate AD fails to delay memory loss or improve physical function. (2017). Reddit. [Link]

  • Therapeutic Potential of 5-HT6 Receptor Agonists. (2015). Journal of Medicinal Chemistry. [Link]

  • 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. (2012). British Journal of Pharmacology. [Link]

  • 5-HT6 receptor agonism facilitates emotional learning. (2014). Frontiers in Behavioral Neuroscience. [Link]

  • The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies. (2020). Neuropharmacology. [Link]

  • Selective 5-HT6 receptor ligands: progress in the development of a novel pharmacological approach to the treatment of obesity and related metabolic disorders. (2008). Pharmacology & Therapeutics. [Link]

  • The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat. (2017). Frontiers in Pharmacology. [Link]

  • A 5-HT6 Antagonist as Adjunctive Therapy to Cholinesterase Inhibitors in Patients with Mild-to-Moderate Alzheimer's Disease: Idalopirdine in Phase III. (2016). Neurology. [Link]

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  • Idalopirdine, a selective 5-HT6 receptor antagonist, reduces food intake and body weight in a model of excessive eating. (2018). Metabolic Brain Disease. [Link]

  • Medicinal chemistry strategies to 5-HT(6) receptor ligands as potential cognitive enhancers and antiobesity agents. (2006). Current Topics in Medicinal Chemistry. [Link]

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  • Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. (2006). British Journal of Pharmacology. [Link]

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  • 5-HT6 Binding Assay. (n.d.). BindingDB. [Link]

  • The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update. (2018). Expert Opinion on Investigational Drugs. [Link]

  • Serotonin 5-HT6 Receptor Antagonists in Alzheimer's Disease: Therapeutic Rationale and Current Development Status. (2017). CNS Drugs. [Link]

  • Serotonin 5-HT6 Receptor Antagonists for the Treatment of Cognitive Deficiency in Alzheimer's Disease. (2013). Journal of Medicinal Chemistry. [Link]

  • In the search for selective ligands of 5-HT5, 5-HT6 and 5-HT7 serotonin receptors. (2002). Polish Journal of Pharmacology. [Link]

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  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review. [Link]

  • cAMP levels upon co-incubation of 5-HTwith 5-HT6 receptor ligands at... (n.d.). ResearchGate. [Link]

  • Synthesis and SAR of tolylamine 5-HT(6) antagonists. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and computer-aided SAR studies for derivatives of phenoxyalkyl-1,3,5-triazine as the new potent ligands for serotonin receptors 5-HT6. (2019). European Journal of Medicinal Chemistry. [Link]

  • The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. (2020). Molecules. [Link]

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  • Synthesis and SAR of tolylamine 5-HT>6> antagonists. (2009). Oak Ridge National Laboratory. [Link]

  • SYNTHESIS OF PSILOCYBIN ANALOGUES AND OTHER 5-HT RECEPTOR AGONISTS FOR STIMULATION OF NEUROTRANSMISSION. (2023).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3,5-Dimethoxyphenyl)ethanamine, a substituted phenethylamine compound. By understanding the chemical's characteristics and the rationale behind these protocols, your laboratory can ensure operational safety, maintain regulatory compliance, and build a culture of trust and responsibility.

Core Principle: Hazard-Informed Waste Management

This compound and its analogs are biologically active amines. While a specific Safety Data Sheet (SDS) for this exact compound may not always be accessible, data from closely related isomers and similar phenethylamines consistently indicate several key hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin and Eye Damage: Causes skin irritation and is capable of causing serious eye damage.[3][4]

  • Allergic Reaction: May cause an allergic skin reaction.[1]

  • Environmental Hazard: Harmful to aquatic life.[1][4]

These hazards mandate that this compound be treated as hazardous waste. Under no circumstances should this chemical or its waste streams be disposed of down the drain or in regular trash.[1][5] The primary and accepted method for final disposal is incineration by a licensed professional waste disposal service.[6][7] This approach ensures the complete destruction of the compound, preventing its release into the environment where aromatic amines are a known class of pollutants of significant concern.[8]

Pre-Disposal Safety and Handling

Before beginning any waste collection, it is imperative to operate within a certified chemical fume hood to minimize inhalation exposure.[6] All personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.[9]

The Four Pillars of Compliant Chemical Disposal

The disposal process is built on a foundation of systematic segregation, containerization, labeling, and storage.

Pillar 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Highly reactive substances like amines should never be placed in general disposal containers with other waste.[7]

  • Isolate Amine Waste: Collect waste containing this compound in a dedicated container.

  • Avoid Incompatibles: Never mix amine waste with acids, acid anhydrides, aldehydes, or halogenated compounds.[10] Mixing amines with certain halogenated solvents (e.g., chloroform) can lead to dangerous reactions.[7]

  • Separate Solids and Liquids: Keep solid waste (e.g., contaminated gloves, weigh boats, silica gel) separate from liquid waste solutions.[6] This simplifies the final disposal process for the waste management contractor.

Pillar 2: Containerization The choice of waste container is crucial for safe storage and transport.

  • Material Compatibility: Use containers made of chemically compatible materials, such as high-density polyethylene (HDPE). Do not use metal containers for amines or corrosive materials, as they can corrode and leak.[6][11]

  • Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof lid.[6]

  • Headspace: Leave adequate headspace (approximately 10%) in liquid waste containers to allow for vapor expansion and prevent pressure buildup.

Pillar 3: Labeling Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Identify as Hazardous: The container must be clearly marked with the words "Hazardous Waste."[6]

  • List All Contents: Identify the contents as "this compound Waste." List all constituents of the waste stream, including solvents and their approximate percentages.

  • Date Accumulation: Mark the date when waste was first added to the container. This is crucial for complying with satellite accumulation time limits.[11]

Pillar 4: Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11]

  • Secure Location: The SAA should be a designated area that does not interfere with normal laboratory operations.

  • Secondary Containment: Place waste containers in a secondary containment tray to capture any potential leaks or spills.[11]

  • Ventilation: Store chemical waste in a well-ventilated area, such as a ventilated cabinet.[7]

Quantitative Data and Chemical Compatibility

The following table summarizes key data and handling parameters for the disposal of this compound waste.

ParameterGuideline / DataRationale & Source
Hazard Classification Acute Toxicity (Oral), Skin Irritant, Serious Eye Damage, Aquatic HazardBased on data for analogous phenethylamine compounds.[1][3][4]
Primary Disposal Method Incineration via an approved hazardous waste disposal facility.Ensures complete destruction of the hazardous compound.[1][7]
Incompatible Waste Streams Inorganic Acids, Organic Acids, Halogenated Compounds, Aldehydes.To prevent dangerous chemical reactions in the waste container.[10]
Recommended Container High-Density Polyethylene (HDPE) or other compatible plastic.Amines can be corrosive to certain metals.[11]
Regulatory Framework Resource Conservation and Recovery Act (RCRA).Federal law governing the management of hazardous waste.[12][13]

Step-by-Step Disposal Protocol for Laboratory-Generated Waste

This protocol details the standard operating procedure for accumulating and preparing this compound waste for disposal.

Materials:

  • Designated HDPE hazardous waste container with a screw cap.

  • Hazardous waste labels.

  • Secondary containment bin.

  • Appropriate PPE (goggles, lab coat, nitrile gloves).

Procedure:

  • Container Preparation: Select a clean, dry HDPE container of an appropriate size for the expected waste volume. Affix a hazardous waste label to the container.

  • Waste Collection:

    • Liquid Waste: Carefully pour liquid waste containing this compound into the designated container using a funnel.

    • Solid Waste: Place contaminated solids (e.g., gloves, paper towels, stir bars) into a separate, clearly labeled solid hazardous waste container.

  • Content Logging: Immediately after adding waste, update the container label with the chemical name, concentration, and volume added. Maintain a running total of the constituents.

  • Secure Storage: After adding waste, securely fasten the container lid. Wipe the exterior of the container clean and place it in its designated secondary containment bin within the Satellite Accumulation Area. The container must remain closed unless waste is actively being added.[11]

  • Empty Glassware/Container Rinsing:

    • Containers that held the neat material or solutions must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

    • The first rinse must be collected and disposed of as hazardous waste in your liquid amine waste container.[11] Subsequent rinses can often be managed similarly.

    • Once decontaminated, deface the original label on the container before disposal or recycling according to institutional policy.

  • Arranging for Disposal: Once the container is full or reaches the institutional time limit for satellite accumulation, contact your institution’s Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][9] Do not move the waste container to a central location unless directed to do so by EHS personnel.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of waste streams containing this compound.

G cluster_start Waste Generation cluster_characterize Characterization cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_end Final Disposal start Generate Waste Containing This compound is_solid Is waste solid or liquid? start->is_solid liquid_container Use designated HDPE liquid waste container. is_solid->liquid_container Liquid solid_container Use designated solid waste container. is_solid->solid_container Solid label_liquid Label container with all constituents and percentages. liquid_container->label_liquid store_liquid Store in secondary containment in ventilated SAA. label_liquid->store_liquid is_full Container Full or Time Limit Reached? store_liquid->is_full label_solid Label container with contaminant identity. solid_container->label_solid store_solid Store in designated SAA. label_solid->store_solid store_solid->is_full is_full->start No, continue accumulation contact_ehs Contact EHS for Waste Pickup is_full->contact_ehs Yes end Disposal by Licensed Waste Contractor contact_ehs->end

Caption: Decision workflow for managing this compound waste.

References

  • Benchchem. (n.d.). Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals.
  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES.
  • Benchchem. (n.d.). Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. National Academies Press (US).
  • Sigma-Aldrich. (2023, June 6). SAFETY DATA SHEET for 2-(3,4-Dimethoxyphenyl)ethylamine.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET for (R)-(+)-1-(3-Methoxyphenyl)ethylamine, ChiPros.
  • Fisher Scientific. (2010, February 11). SAFETY DATA SHEET for 3,4-Dimethoxyphenethylamine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for (R)-1-(3,4-Dimethoxyphenyl)ethylamine.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • Chemical Compatibility Chart. (n.d.).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Ferraz, E. R. A., de Oliveira, G. A. R., & de Oliveira, D. P. (2012). The impact of aromatic amines on the environment: risks and damages. Frontiers in Bioscience (Elite Edition), 4(3), 914–923.

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Guardian of the Synthesis: A Guide to Personal Protective Equipment for Handling 1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are foundational. Among these, amine derivatives like 1-(3,5-Dimethoxyphenyl)ethanamine represent a class of compounds with significant potential. However, their potential is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.

The principles outlined here are rooted in a comprehensive understanding of chemical hazards associated with aromatic amines and phenylethylamine derivatives. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidance is synthesized from established safety protocols for structurally similar compounds and regulatory standards.

Understanding the Risk: The 'Why' Behind the 'What'

This compound, as an aromatic amine, is anticipated to share hazards common to this chemical class. These include potential for skin and eye irritation, possible sensitization, and systemic toxicity if absorbed or inhaled.[1] The primary routes of exposure in a laboratory setting are dermal contact, ocular exposure, and inhalation of aerosols or vapors. Therefore, our PPE strategy is designed to create a comprehensive barrier against these risks.

Core Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale and Key Specifications
Eye and Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles forming a seal around the eyes are mandatory to protect against splashes.[2] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face.[3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile)Disposable nitrile gloves provide good resistance to a range of chemicals and are suitable for incidental contact.[2][5] For prolonged handling or immersion, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for tears or punctures before use and remove them immediately upon contamination.[2]
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved laboratory coat made of a chemical-resistant material is essential to protect the skin and personal clothing from contamination.[2][6]
Respiratory Protection Use in a Certified Chemical Fume HoodAll handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure to vapors or aerosols.[6][7] If engineering controls are not sufficient, a risk assessment must be performed to determine the appropriate level of respiratory protection.[2][4]
Foot Protection Closed-Toed ShoesShoes that fully cover the feet are required to protect against spills and falling objects.[2]

Operational Protocols: A Step-by-Step Guide to Safety

Adherence to a strict, logical workflow is paramount for safety. The following protocols for donning, doffing, and disposal of PPE are designed to prevent cross-contamination and ensure a secure working environment.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent the transfer of contaminants.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contaminated) don1 1. Lab Coat don2 2. Goggles & Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Outer if double-gloved) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Gloves (Inner if double-gloved) doff3->doff4

Caption: PPE Donning and Doffing Workflow Diagram

Experimental Protocol: Handling and Weighing
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatula, weigh paper, container).

  • Don PPE: Follow the donning sequence outlined in the workflow diagram.

  • Weighing: Perform all weighing operations within the fume hood. Use a disposable weigh boat or paper to avoid contaminating the balance.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel.

  • Immediate Clean-up: Clean any minor spills immediately with an appropriate absorbent material.

  • Post-Handling: After completing the task, decontaminate any reusable equipment.

Decontamination and Disposal Plan

Proper disposal of contaminated materials is a critical final step in the safe handling of this compound.[8]

Disposal Workflow

Disposal_Workflow cluster_waste Waste Segregation and Disposal start Contaminated Material (Gloves, Weigh Paper, etc.) container Designated, Labeled Hazardous Waste Container start->container Segregate from other waste streams disposal Licensed Hazardous Waste Disposal container->disposal Arrange for pickup

Caption: Waste Segregation and Disposal Workflow

Step-by-Step Disposal Protocol
  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and weigh papers, must be collected in a designated hazardous waste container.[6][7]

  • Containerization: Use a chemically compatible container (e.g., high-density polyethylene) with a secure lid.[6] The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[7]

  • Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials.[8]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7] Never dispose of amine waste down the drain.[8]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their scientific endeavors.

References

  • Amine Disposal For Businesses. Collect and Recycle.

  • Proper Disposal of m-PEG6-Amine: A Guide for Laboratory Professionals. Benchchem.

  • Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. Benchchem.

  • Phenethylamine. PubChem, National Institutes of Health.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US Environmental Protection Agency.

  • Disposing Amine Waste. Technology Catalogue.

  • 1-Phenylethylamine hydrochloride Safety Data Sheet. CymitQuimica.

  • (R)-(+)-1-(3-Methoxyphenyl)ethylamine, ChiPros Safety Data Sheet. Fisher Scientific.

  • (R)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine (hydrochloride) Safety Data Sheet. CymitQuimica.

  • Personal Protective Equipment. US Environmental Protection Agency.

  • 2-(3,4-dimethoxyphenyl)ethylamine Safety Data Sheet. Sigma-Aldrich.

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management.

  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.

  • Phenethylamine Safety Data Sheet. Fisher Scientific.

  • β-PHENYLETHYLAMINE EXTRA PURE Safety Data Sheet. Loba Chemie.

  • 2-phenylethylamine Safety Data Sheet. Sigma-Aldrich.

  • 3,4-Dimethoxyphenethylamine Safety Data Sheet. Fisher Scientific.

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.

  • Bis(4-methoxyphenyl)amine Safety Data Sheet. Sigma-Aldrich.

  • Chemical Resistance Table for Gloves. Becky Aktsiaselts.

  • Gloves Chemical Resistance Chart. Gloves By Web.

  • Ansell Chemical Resistance Glove Chart. University of California, Berkeley - Environment, Health and Safety.

  • Chemical Glove Resistance Guide. Ansell.

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×

Retrosynthesis Analysis

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.